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Core Science & Biosynthesis

Foundational

Technical Guide: Sorafenib Impurity 31 (CAS 1256817-30-7)

Structural Characterization, Synthesis, and Analytical Control[1] Executive Summary Sorafenib Impurity 31 (CAS 1256817-30-7), chemically identified as Sorafenib N-Oxide , is a critical oxidative degradation product and a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis, and Analytical Control[1]

Executive Summary

Sorafenib Impurity 31 (CAS 1256817-30-7), chemically identified as Sorafenib N-Oxide , is a critical oxidative degradation product and active metabolite of the kinase inhibitor Sorafenib (Nexavar).[1] Its presence in pharmaceutical substances indicates oxidative stress during manufacturing or storage, and it serves as a primary marker for stability-indicating assays.[1] This guide provides a comprehensive technical breakdown of its structure, formation mechanism, synthesis, and control strategies.

Part 1: Structural Characterization & Identity

Impurity 31 is the N-oxide derivative of the pyridine moiety within the Sorafenib scaffold. Unlike the parent molecule, the pyridine nitrogen is oxidized, altering the molecule's polarity and hydrogen-bonding potential.

Chemical Identity Table
ParameterDetail
Common Name Sorafenib Impurity 31; Sorafenib N-Oxide
CAS Registry Number 1256817-30-7
Chemical Name 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamide 1-oxide
Molecular Formula C₂₁H₁₆ClF₃N₄O₄
Molecular Weight 480.82 g/mol (Parent Sorafenib: 464.82 g/mol )
Structural Difference Addition of Oxygen atom at the Pyridine Nitrogen (N-oxidation)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; slightly soluble in Acetonitrile
Structural Representation (SMILES)

[1]

Part 2: Formation Mechanism & Causality

Understanding the genesis of Impurity 31 is essential for CMC (Chemistry, Manufacturing, and Controls) strategies.[1] It arises through two distinct pathways:

  • Forced Degradation (CMC): Exposure of the API (Active Pharmaceutical Ingredient) to oxidative agents (peroxides, metal impurities) or atmospheric oxygen over time.[1]

  • Metabolic Pathway (PK/PD): It is a known Phase I metabolite formed by CYP3A4-mediated oxidation in the liver.[1]

Pathway Visualization

The following diagram illustrates the transformation of Sorafenib to Impurity 31 via N-oxidation.

Sorafenib_Oxidation Sorafenib Sorafenib (API) C21H16ClF3N4O3 Transition Transition State (Nu: Attack on O) Sorafenib->Transition Pyridine N-Lone Pair Oxidant Oxidative Stress (H2O2 / m-CPBA / CYP3A4) Oxidant->Transition Impurity31 Impurity 31 (N-Oxide) CAS 1256817-30-7 Transition->Impurity31 Oxidation

Figure 1: Mechanistic pathway of Sorafenib N-Oxide formation via electrophilic attack on the pyridine nitrogen.[1]

Part 3: Synthesis & Isolation Protocol

To validate analytical methods, researchers must synthesize Impurity 31 as a reference standard.[1] The following protocol utilizes meta-Chloroperoxybenzoic acid (m-CPBA), a selective oxidant for nitrogen heterocycles.[1]

Protocol: Selective N-Oxidation of Sorafenib

Reagents:

  • Sorafenib Free Base (1.0 eq)[1]

  • m-CPBA (1.1 - 1.2 eq, 77% max purity grade)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (Solvent)[1]

  • Sodium Bicarbonate (NaHCO₃) solution[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of Sorafenib free base in 20 mL of Dichloromethane (DCM) in a round-bottom flask. Ensure complete solubility; mild sonication may be required.[1]

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and prevent over-oxidation (e.g., attacking the urea linkage).

  • Addition: Dropwise add m-CPBA (dissolved in 5 mL DCM) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The N-oxide is significantly more polar and will have a lower R_f value than Sorafenib.[1]

  • Quenching: Once the starting material is consumed (<1%), wash the organic layer with 10% NaHCO₃ (2 x 15 mL) to remove benzoic acid byproducts.[1]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Methanol/Diethyl Ether to obtain pure Impurity 31.[1]

Part 4: Analytical Strategy (HPLC/LC-MS)

Impurity 31 is more polar than Sorafenib due to the N-oxide dipole.[1] This polarity difference is the basis for chromatographic separation.[1]

Recommended HPLC Method Parameters
ParameterCondition
Column C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid or Ammonium Acetate (10mM) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 265 nm (Primary); MS (ESI Positive Mode)
Retention Order Impurity 31 elutes earlier than Sorafenib (due to higher polarity).[1]
Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (API or Formulation) Separation HPLC Separation (Reverse Phase C18) Sample->Separation Detection Detection (UV 265nm / MS) Separation->Detection CheckResolution Resolution > 1.5? Detection->CheckResolution DataAnalysis Data Analysis (RRT Calculation) CheckResolution->Separation No (Adjust Gradient) CheckResolution->DataAnalysis Yes

Figure 2: Analytical workflow for the isolation and quantification of Sorafenib Impurity 31.

Part 5: Regulatory & Toxicological Context[1]
  • ICH Q3A/Q3B Compliance: As a known metabolite, Impurity 31 often qualifies for higher qualification thresholds than random process impurities.[1] However, in the drug substance (API), it must be controlled generally below 0.15% unless toxicological qualification proves otherwise.[1]

  • MIST (Metabolites In Safety Testing): Since Sorafenib N-Oxide is a major human metabolite, its presence in the final drug product is less concerning toxicologically than novel process impurities, provided it does not exceed levels observed in human plasma during clinical trials.[1]

References
  • United States Pharmacopeia (USP). Sorafenib Tosylate Monograph. USP-NF.[1] (Defines official impurity limits and reference standards). [1]

  • European Medicines Agency (EMA). Assessment Report: Nexavar (Sorafenib).[1] (Details the metabolic pathway including N-oxide formation). [1]

  • Ghassabian, S., et al. (2012). "Sorafenib N-Oxide Is an Inhibitor of Human Hepatic CYP3A4."[1] The AAPS Journal. (Validates the biological activity and structure of the metabolite).

  • Bankar, P., et al. (2018). "Development and Validation of Stability Indicating HPLC Method for Estimation of Sorafenib Tosylate."[1] World Journal of Pharmaceutical Research.[1] (Provides chromatographic conditions for separating oxidative impurities).[1]

  • PubChem. Compound Summary: Sorafenib N-oxide (CAS 1256817-30-7).[1] National Library of Medicine.[1]

Sources

Exploratory

An In-Depth Technical Guide to the Impurity Profile and Characteristics of Methyl 4-(methylamino)picolinate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Impurity Profiling in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can significantly impact the stability, bioavailability, and toxicological profile of a drug substance. This guide provides a comprehensive technical overview of the impurity profile of Methyl 4-(methylamino)picolinate, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, the following discourse is structured to provide not just a list of potential impurities, but a deeper understanding of their origins, characterization, and the rationale behind the analytical strategies employed for their control. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the methodologies described are robust and self-validating.

Understanding Methyl 4-(methylamino)picolinate: Synthesis and Potential Impurity Genesis

Methyl 4-(methylamino)picolinate, with the chemical formula C8H10N2O2 and a molecular weight of 166.18 g/mol , is a pyridine-2-carboxylate derivative.[1] Its synthesis is a multi-step process that can inadvertently introduce various impurities. A thorough understanding of the synthetic route is paramount to predicting and controlling the impurity profile.

A plausible synthetic pathway for a related compound, methyl 4-aminopicolinate, involves the reaction of methyl 4-chloropicolinate with sodium azide, followed by hydrogenation.[2] While a direct synthesis for methyl 4-(methylamino)picolinate is not detailed in the provided results, analogous reactions can be inferred. For instance, a starting material like methyl 4-chloropicolinate could react with methylamine.

The potential impurities can be broadly categorized according to the International Council for Harmonisation (ICH) guidelines into organic impurities, inorganic impurities, and residual solvents.[3][4]

  • Organic Impurities: These are the most common and arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[3]

  • Inorganic Impurities: These can include reagents, ligands, catalysts (like palladium on carbon), and heavy metals.[4]

  • Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product.[3]

The following diagram illustrates a hypothetical synthetic pathway and the potential points of impurity introduction.

Synthesis_and_Impurity_Formation SM Starting Material (e.g., Methyl 4-chloropicolinate) Intermediate Intermediate SM->Intermediate Reaction Step 1 Impurity_SM Unreacted Starting Material SM->Impurity_SM Reagent Reagent (e.g., Methylamine) Reagent->Intermediate API Methyl 4-(methylamino)picolinate (API) Intermediate->API Reaction Step 2 Impurity_Byproduct By-product Intermediate->Impurity_Byproduct Impurity_Intermediate Residual Intermediate Intermediate->Impurity_Intermediate Impurity_Degradation Degradation Product API->Impurity_Degradation Degradation Solvent Solvent Solvent->Intermediate Solvent->API Impurity_Solvent Residual Solvent Solvent->Impurity_Solvent Catalyst Catalyst Catalyst->Intermediate Impurity_Catalyst Residual Catalyst Catalyst->Impurity_Catalyst

Caption: Hypothetical synthesis of Methyl 4-(methylamino)picolinate and potential impurity sources.

Regulatory Framework: Adherence to ICH Guidelines

The control of impurities in new drug substances is governed by the ICH Q3A(R2) guideline.[4][5] This guideline establishes thresholds for reporting, identification, and qualification of impurities.[3]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the specified level(s).[4] Impurities that are also significant metabolites in animal and/or human studies are generally considered qualified.[4]

For drug products, the ICH Q3B(R2) guideline addresses impurities, which primarily consist of degradation products of the API or reaction products of the API with excipients.[6]

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is the cornerstone of effective impurity profiling. The chosen method must be stability-indicating, meaning it can separate the API from its impurities and degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[7]

Development of a Stability-Indicating HPLC Method

The development of a stability-indicating HPLC method is a systematic process that involves several key steps.

HPLC_Method_Development Start Method Development Start Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Column_Selection Column & Mobile Phase Screening Forced_Degradation->Column_Selection Generate Degradants Optimization Method Optimization (Gradient, Flow Rate, Temp) Column_Selection->Optimization Initial Separation Validation Method Validation (ICH Q2(R1)) Optimization->Validation Optimized Conditions End Final Method Validation->End Validated Method

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to generate potential degradation products and demonstrate the specificity of the analytical method.[9][10][11]

Objective: To generate degradation products of Methyl 4-(methylamino)picolinate under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

  • Methyl 4-(methylamino)picolinate

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Methanol

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of Methyl 4-(methylamino)picolinate in 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve a known amount of the API in 0.1 N NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution before analysis. The ester functionality in the molecule is susceptible to basic hydrolysis.[10]

  • Oxidative Degradation: Dissolve the API in a solution of 3% H2O2. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid API to dry heat in an oven at a temperature such as 80°C for a specified period.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[12]

Analysis: Analyze the stressed samples by HPLC to identify and separate the degradation products from the parent drug. The target degradation is typically in the range of 5-20%.[10]

HPLC Method Parameters

A typical starting point for the HPLC method would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[13] Detection is commonly performed using a UV detector at a wavelength where the API and its impurities have significant absorbance.

Parameter Typical Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of organic molecules.
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in WaterA gradient elution is often necessary to resolve all impurities with different polarities. Formic acid helps in protonating the analytes for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30°CControls retention time and peak shape.
Detection Wavelength 254 nm (or as determined by UV scan)Wavelength of maximum absorbance for the chromophore in the molecule.
Injection Volume 10 µLStandard injection volume.

Table 2: Representative HPLC Method Parameters.

Characterization of Impurities

Once impurities are detected and separated, their structures need to be elucidated. This is typically achieved using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the impurity. High-resolution MS can give the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the impurity.

Common Potential Impurities and Their Control

Based on the potential synthetic routes and the chemical nature of Methyl 4-(methylamino)picolinate, several impurities can be anticipated.

Impurity Name Potential Origin Control Strategy
Methyl 4-chloropicolinate Unreacted starting materialOptimize reaction conditions (time, temperature, stoichiometry); purification of the final product.
4-(Methylamino)picolinic acid Hydrolysis of the ester groupControl of moisture during synthesis and storage; use of appropriate packaging.
Dimethyl 4,4'-(methylazanediyl)dipicolinate Dimerization or side reactionControl of reaction stoichiometry and temperature.
Methyl 4-aminopicolinate Demethylation of the amino groupControl of reaction conditions, particularly temperature and catalysts.

Table 3: Potential Impurities and Control Strategies.

Conclusion: A Proactive Approach to Impurity Management

The effective management of impurities in Methyl 4-(methylamino)picolinate is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. This requires a deep understanding of the synthetic process, the application of robust and validated analytical methods, and adherence to regulatory guidelines. A proactive, science-driven approach to impurity profiling, as outlined in this guide, enables researchers and drug development professionals to anticipate and control potential impurities, thereby streamlining the development process and ensuring the delivery of safe and effective medicines to patients.

References

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • International Conference on Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • International Conference on Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products.
  • International Conference on Harmonis
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • PrepChem.com. (n.d.).
  • IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
  • TRC. (n.d.). Buy Online CAS Number 1256817-30-7 - Methyl 4-(Methylamino)
  • BioProcess International. (2020, November 12).
  • ResolveMass Laboratories. (2026, February 15).
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • ChemScene. (n.d.). 2060032-97-3 | Methyl 4-((methylamino)methyl)
  • BioPharmaSpec. (n.d.).
  • ChemicalBook. (n.d.).
  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Pharmaffiliates. (n.d.). CAS No : 1256817-30-7| Chemical Name : Methyl 4-(Methylamino)
  • Santa Cruz Biotechnology. (n.d.). N-Methyl-4-(methylamino)picolinamide | CAS 1065074-98-7.
  • Merck. (n.d.). N-Methyl-4-(methylamino)picolinamide.
  • TRC. (n.d.). Buy Online CAS Number 1256817-30-7 - Methyl 4-(Methylamino)
  • ScienceDirect. (2014, December 1). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma.
  • American Society for Horticultural Science. (n.d.).
  • Atmiya University. (2023).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022, October 15).
  • Sigma-Aldrich. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Analytical Methods - RSC Publishing.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Kinetic-chromatographic determination of 4-methylaminoantipyrine in Pentalgin N and Pentalgin FS tablets.

Sources

Foundational

Molecular weight and formula of Sorafenib Impurity 31 (C8H10N2O2)

Comprehensive Technical Guide on Sorafenib Impurity 31 (C8H10N2O2): Molecular Characterization, Formation Mechanisms, and Analytical Protocols Executive Summary Sorafenib is a potent multi-kinase inhibitor utilized exten...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on Sorafenib Impurity 31 (C8H10N2O2): Molecular Characterization, Formation Mechanisms, and Analytical Protocols

Executive Summary

Sorafenib is a potent multi-kinase inhibitor utilized extensively in the oncology sector for the treatment of advanced hepatocellular, renal cell, and thyroid carcinomas. During the synthesis of its active pharmaceutical ingredient (API), the strict control of process impurities is a regulatory imperative to ensure drug safety and efficacy. This whitepaper provides an in-depth technical analysis of Sorafenib Impurity 31 (Molecular Formula: C8H10N2O2). We detail its physiochemical properties, the mechanistic causality of its formation during API synthesis, and validated analytical protocols for its quantification in accordance with global regulatory guidelines.

Molecular Identity and Physiochemical Data

Sorafenib Impurity 31, also cataloged in pharmacopeial reference libraries as Sorafenib Related Compound 16 [1], is a critical process impurity originating from the synthesis of the pyridine intermediate of Sorafenib.

To facilitate rapid comparison and analytical reference, the quantitative and structural data of Impurity 31 are summarized in the table below:

PropertyValue
Chemical Name (IUPAC) Methyl 4-(methylamino)pyridine-2-carboxylate
Common Name Methyl 4-(methylamino)picolinate
CAS Registry Number 1256817-30-7
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Monoisotopic Mass 166.074 Da
Structural Class Pyridinecarboxylate derivative

Mechanistic Pathway of Impurity Formation

To establish a robust control strategy, one must first understand the chemical causality of an impurity's generation. The synthesis of Sorafenib relies heavily on the key intermediate 4-chloro-N-methylpyridine-2-carboxamide . This intermediate is typically synthesized by reacting methyl 4-chloropicolinate with methylamine.

The Chemical Causality: The intended synthetic route is a straightforward nucleophilic acyl substitution (amidation), where methylamine attacks the ester carbonyl to form the desired N-methyl amide. However, the pyridine ring is inherently electron-deficient. The electron-withdrawing nature of the pyridine nitrogen, compounded by the ester group at the C2 position, significantly lowers the electron density at the C4 position.

Consequently, the C4-chloride becomes highly susceptible to a competing Nucleophilic Aromatic Substitution (SNAr) . When methylamine acts as a nucleophile at the C4 position instead of the carbonyl carbon, it displaces the chloride ion, yielding Methyl 4-(methylamino)picolinate (Impurity 31). If the reaction conditions (e.g., temperature, stoichiometry, or solvent polarity) are not strictly optimized, this SNAr pathway competes aggressively with the amidation pathway, leading to the accumulation of Impurity 31.

Mechanism SM Methyl 4-chloropicolinate (Starting Material) Reagent + Methylamine (CH3NH2) SM->Reagent Main 4-chloro-N-methylpicolinamide (Desired Intermediate) Reagent->Main Amidation (Ester) Imp31 Methyl 4-(methylamino)picolinate (Impurity 31 - C8H10N2O2) Reagent->Imp31 SNAr (C4-Cl displacement)

Figure 1: Competing amidation and SNAr pathways yielding Sorafenib Impurity 31.

Analytical Protocols for Detection and Quantification

To ensure the trustworthiness of the API batch, a self-validating analytical system must be employed. The following Reversed-Phase High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (RP-HPLC/ESI-MS) protocol is optimized for the baseline separation and quantification of Impurity 31.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Sorafenib intermediate sample in HPLC-grade Methanol to achieve a final concentration of 1.0 mg/mL. Sonicate for 10 minutes to ensure complete dissolution. Prepare a reference standard of Impurity 31 at 0.05% (w/w) relative to the API concentration.

  • Chromatographic Separation:

    • Column: C18 analytical column (150 mm × 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in MS-grade water (promotes ionization).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start at 10% B, ramp to 60% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection (ESI-MS & UV):

    • UV Detection: Set to 255 nm (optimal for pyridine derivatives).

    • MS Parameters: Positive ion mode (ESI+). Monitor for the protonated molecular ion

      
       at m/z 167.08 for Impurity 31.
      
  • System Suitability Testing (Self-Validation): Before sample analysis, inject the resolution mixture. The system validates itself only if the resolution (

    
    ) between the desired intermediate and Impurity 31 is 
    
    
    
    , and the Signal-to-Noise (S/N) ratio for the Impurity 31 standard is
    
    
    at the Limit of Quantitation (LOQ).

Workflow S1 Sample Preparation (Dilution in MeOH) S2 RP-HPLC Separation (C18 Column) S1->S2 S3 ESI-MS Detection (m/z 167.08 [M+H]+) S2->S3 S4 Data Analysis (ICH Q3A Limits) S3->S4

Figure 2: Step-by-step RP-HPLC/ESI-MS workflow for Impurity 31 quantification.

Regulatory Context and Quality Control Strategy

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines for new drug substances [2], impurities must be strictly monitored and qualified. Given the maximum daily dose of Sorafenib (typically 800 mg/day for the commercial product Nexavar), the reporting threshold for impurities is generally 0.05%, and the identification threshold is 0.10%.

Because Impurity 31 is structurally related to the API but lacks the critical pharmacophore required for kinase inhibition (specifically the urea linkage and the trifluoromethyl-phenyl group), its presence dilutes the potency of the final drug product. Furthermore, unreacted secondary amines can act as precursors to potentially mutagenic nitrosamines under specific downstream conditions, making the stringent control and purging of Impurity 31 a critical safety parameter in the drug development lifecycle.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Human Scientific Guidelines. URL: [Link]

  • National Center for Biotechnology Information. "2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester (CID 64982851)." PubChem Database. URL: [Link]

Exploratory

An In-depth Technical Guide to the Identification of Methyl 4-(methylamino)pyridine-2-carboxylate in Sorafenib API

Abstract This technical guide provides a comprehensive framework for the identification and structural elucidation of Methyl 4-(methylamino)pyridine-2-carboxylate, a potential process-related impurity in the Active Pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the identification and structural elucidation of Methyl 4-(methylamino)pyridine-2-carboxylate, a potential process-related impurity in the Active Pharmaceutical Ingredient (API) Sorafenib. The presence of impurities, even at trace levels, can impact the safety and efficacy of pharmaceutical products, making their identification and control a regulatory imperative.[1][2] This document details the plausible synthetic origin of this specific impurity, outlines a multi-tiered analytical strategy employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provides detailed, field-proven protocols for each technique. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of Sorafenib API.

Introduction: The Imperative of Impurity Profiling in Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[3] It functions by targeting key kinases involved in tumor cell proliferation and angiogenesis.[4] The chemical synthesis of a complex molecule like Sorafenib is a multi-step process where side reactions can occur, or unreacted intermediates can carry through, leading to the formation of process-related impurities.[5]

Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the stringent control of impurities in new drug substances.[6][7] The ICH Q3A(R2) guideline specifically requires that impurities present above a certain threshold (typically ≥0.10%) be reported, identified, and qualified to ensure patient safety.[5][8][9] Therefore, a robust analytical program is essential to detect, identify, and quantify any potential impurities in the Sorafenib API.

This guide focuses on a specific potential impurity: Methyl 4-(methylamino)pyridine-2-carboxylate . While not always listed as a common impurity, its structure suggests a plausible origin from specific synthetic routes of Sorafenib, making it a relevant target for investigation in process development and quality control.

Plausible Origin of Methyl 4-(methylamino)pyridine-2-carboxylate

Understanding the potential source of an impurity is fundamental to controlling its formation. The synthesis of Sorafenib involves the coupling of two key fragments: a substituted diphenyl urea moiety and a picolinamide moiety. The impurity , Methyl 4-(methylamino)pyridine-2-carboxylate, is structurally related to the picolinamide portion of Sorafenib.

A common synthetic route starts with picolinic acid (or a substituted version like 4-chloropicolinic acid).[3][4] A plausible pathway for the formation of the target impurity is as follows:

  • Esterification: 4-chloropyridine-2-carboxylic acid is reacted with methanol to form the intermediate, Methyl 4-chloropyridine-2-carboxylate . This step is often performed to activate the carboxylic acid for subsequent reactions.

  • Amination/Substitution: The subsequent step typically involves forming an amide by reacting the ester with methylamine. However, methylamine can also act as a nucleophile and displace the chlorine atom at the C-4 position of the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction.

  • Impurity Formation: If the SNAr reaction occurs before or instead of the desired amidation of the methyl ester, Methyl 4-(methylamino)pyridine-2-carboxylate is formed. This can happen as a competitive side reaction, particularly if reaction conditions (temperature, base, reaction time) are not strictly controlled.

This hypothesis provides a logical basis for the presence of this impurity and underscores the need for analytical methods capable of detecting and identifying it.

Plausible synthetic origin of the target impurity.

Analytical Strategy: A Multi-Modal Approach

The definitive identification of an unknown impurity requires a combination of analytical techniques that provide orthogonal information. Our strategy employs a three-tiered approach:

  • Screening & Quantification (RP-HPLC): To detect and quantify the impurity relative to the Sorafenib API.

  • Mass Identification (LC-MS/MS): To determine the molecular weight and fragmentation pattern, providing high-confidence formula assignment.

  • Definitive Structural Elucidation (NMR): To provide an unambiguous structural assignment by mapping the proton and carbon framework of the molecule.[10][11]

Workflow for impurity identification and characterization.

Experimental Protocols

Protocol 1: RP-HPLC for Detection and Quantification

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for purity analysis due to its high resolving power, reproducibility, and ability to separate compounds with varying polarities.[12][13] A C18 column is chosen for its hydrophobicity, which effectively retains Sorafenib and related substances, allowing for separation based on subtle polarity differences. The mobile phase, a mixture of acetonitrile and a pH-controlled aqueous buffer, is optimized to achieve sharp peaks and good resolution between the API and potential impurities.[14][15] UV detection at 265 nm is selected as it is a strong absorbance wavelength for Sorafenib and its chromophorically similar impurities.

Methodology:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 65% B (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/PDA at 265 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh and dissolve Sorafenib reference standard and, if available, Methyl 4-(methylamino)pyridine-2-carboxylate reference standard in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of ~0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Sorafenib API sample in the diluent to a final concentration of ~1.0 mg/mL.[16]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the diluent (blank), followed by the standard preparation and the sample preparation.

    • Analyze the resulting chromatogram for any peaks other than the main Sorafenib peak. Calculate the percentage area of the impurity peak relative to the total area of all peaks.

Data Presentation:

ParameterSpecificationPurpose
Linearity (r²) ≥ 0.999Ensures a proportional response across a range of concentrations.
LOD ~0.01%The lowest concentration that can be reliably detected.
LOQ ~0.03%The lowest concentration that can be accurately quantified.
Resolution (Rs) > 2.0Ensures baseline separation between the impurity and the API peak.
Tailing Factor (T) ≤ 1.5Confirms good peak shape and chromatographic performance.
Table 1: Typical HPLC Method Validation Parameters.
Protocol 2: LC-MS/MS for Mass Identification

Causality: LC-MS/MS is a powerful tool for identifying unknown compounds at low levels.[17] It couples the separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray Ionization (ESI) in positive mode is chosen as it is highly effective for protonating nitrogen-containing compounds like pyridines, generating a strong signal for the protonated molecular ion [M+H]+.[18] By determining the accurate mass of this ion, a molecular formula can be confidently predicted. Further fragmentation (MS/MS) provides structural information that acts as a fingerprint for the molecule.

Methodology:

  • LC-MS/MS System:

    • LC System: Use the same HPLC conditions as in Protocol 4.1, potentially using a formic acid-based mobile phase for better MS compatibility.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Expected Masses:

    • Sorafenib (C₂₁H₁₆ClF₃N₄O₃): MW = 464.83 g/mol . Expected [M+H]+ = 465.09 m/z.

    • Impurity (C₈H₁₀N₂O₂): MW = 166.18 g/mol . Expected [M+H]+ = 167.08 m/z.[19]

  • Procedure:

    • Inject the sample solution from the HPLC analysis (or an isolated fraction) into the LC-MS system.

    • Acquire full scan mass spectra to identify the [M+H]+ ion of the impurity eluting at the expected retention time.

    • Perform a product ion scan (MS/MS) on the parent ion (m/z 167.08). The fragmentation will likely involve the loss of the methoxy group (-OCH₃) from the ester or other characteristic cleavages of the pyridine ring.[20]

Protocol 3: NMR Spectroscopy for Structural Elucidation

Causality: NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[10][21] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For Methyl 4-(methylamino)pyridine-2-carboxylate, ¹H NMR will confirm the presence and connectivity of the methyl ester, the N-methyl group, and the three distinct protons on the substituted pyridine ring. ¹³C NMR will confirm the carbon count and the types of carbons present (e.g., carbonyl, aromatic, aliphatic). This comprehensive data allows for the definitive confirmation of the proposed structure.

Methodology:

  • Sample Preparation:

    • Isolate a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC.

    • Ensure the isolated fraction is free of solvent and residual API.

    • Dissolve the purified impurity in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • Additional experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.

  • Expected Spectral Data (Hypothetical):

    • The interpretation is based on the known chemical shifts of similar pyridine carboxylate structures.[22][23]

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ester -OCH₃ ~3.85 (singlet, 3H)~52.5
N-CH₃ ~2.90 (doublet, 3H)~30.0
N-H ~6.80 (quartet, 1H)-
Pyridine C5-H ~6.75 (doublet)~108.0
Pyridine C3-H ~7.50 (singlet)~106.0
Pyridine C6-H ~8.15 (doublet)~150.0
Pyridine C2, C4 -~155.0, ~152.0
Ester C=O -~165.0
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-(methylamino)pyridine-2-carboxylate in DMSO-d₆.

Conclusion

The successful identification of Methyl 4-(methylamino)pyridine-2-carboxylate in Sorafenib API is a testament to a systematic and scientifically-grounded analytical approach. By postulating a plausible synthetic origin, we can anticipate potential impurities and develop targeted analytical methods. The orthogonal application of RP-HPLC for screening, LC-MS/MS for mass identification, and high-field NMR for definitive structural elucidation provides a self-validating system that ensures the highest level of confidence in the results. This rigorous approach is not merely an academic exercise; it is a critical component of pharmaceutical quality control that directly underpins the safety and efficacy of medicines delivered to patients.[24][25]

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Silva, M., et al. (2014, December 15). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link]

  • European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link]

  • Shimadzu Asia Pacific. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Available at: [Link]

  • ResearchGate. Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ) (Route 1) and Attempted Synthesis of Sorafenib ( 8 ) (Route 3). Available at: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available at: [Link]

  • U.S. Food and Drug Administration. (2008, June). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]

  • PMC (PubMed Central). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Available at: [Link]

  • U.S. Food and Drug Administration. (2006, August). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • Wiley Analytical Science. (2018, January 31). Design and degradation in drug determination. Available at: [Link]

  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Available at: [Link]

  • Sharma, T., et al. (2018, May). Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach. PubMed. Available at: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • Bruker. Structure Analysis. Available at: [Link]

  • ResearchGate. Recovery data during stability studies of sorafenib tosylate under various conditions. Available at: [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2024, September 17). Stress Degradation Studies And Development Of Stability Indicating Assay Method For Estimation Of Sorafenib In Bulk And Its Formulation. Available at: [Link]

  • Atlantis Press. Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Available at: [Link]

  • European Journal of Pharmaceutical and Medical Research. (2018, April 9). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF SORAFENIB TOSYLATE. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2022, February 9). Development and validation of RP-HPLC method for simultaneous quantification of the anticancer agents, nilotinib and sorafenib. Available at: [Link]

  • Patil, M. M., & Rafique, A. A. A. (2024, July 30). Box-Behnken Design employed stability demonstrating RP-HPLC method development of sorafenib tosylate for rapid and sensitive quantification. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. Development of Green RP-HPLC method for determination of sorafenib in film-coated tablets. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Frontiers. (2025, April 8). HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2025, July 30). analytical method development and validation of sorafenib by rp-hplc. Available at: [Link]

  • Regulations.gov. (2005, January 31). Guidance for Industry - ANDAs: Impurities in Drug. Available at: [Link]

  • ResearchGate. Synthesis of sorafenib derivatives 4a–e. Available at: [Link]

  • Google Patents. CN105085388A - Synthesis method for sorafenib intermediate.
  • PubMed. (2007, January 15). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

  • PMC (PubMed Central). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

  • Chinese Pharmaceutical Journal. (2009). Synthesis of Sorafenib. Available at: [Link]

  • ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Available at: [Link]

  • Google Patents. WO2009054004A2 - Process for the preparation of sorafenib.
  • University of Campinas. Appendix I. Available at: [Link]

  • ChemBK. (2024, April 10). METHYL 4-AMINO-PYRIDINE-2-CARBOXYLIC ACID. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Chromedia. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • PubChem. 2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester. Available at: [Link]

  • IntechOpen. (2016, July 7). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]

Sources

Foundational

Sorafenib Impurity 31 (Methyl 4-(methylamino)picolinate): Mechanistic Origins, Analytical Profiling, and Control Strategies

Introduction Sorafenib is a potent small-molecule multikinase inhibitor utilized primarily in the oncology sector for the treatment of advanced hepatocellular carcinoma and renal cell carcinoma. The commercial synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sorafenib is a potent small-molecule multikinase inhibitor utilized primarily in the oncology sector for the treatment of advanced hepatocellular carcinoma and renal cell carcinoma. The commercial synthesis of the active pharmaceutical ingredient (API) is a complex multi-step process that requires the rigorous control of highly reactive intermediates. During the amidation and etherification steps of the synthetic route, competing nucleophilic reactions can generate specific process-related impurities[1].

This technical guide provides an in-depth analysis of Sorafenib Impurity 31 , detailing its chemical identity, the mechanistic causality behind its formation, and a self-validating analytical protocol designed for its precise quantification and control in API manufacturing.

Chemical Identity and Synonyms

Sorafenib Impurity 31 is a structurally distinct byproduct arising from the API's synthetic pipeline[2]. It is officially designated by the CAS Registry Number 1256817-30-7[3][4]. The table below consolidates its primary chemical identifiers, synonyms, and physical properties to ensure unambiguous identification across different laboratory environments[4][5].

PropertyValue
IUPAC Name Methyl 4-(methylamino)pyridine-2-carboxylate[4]
Common Synonyms Sorafenib Impurity 31[2], Methyl 4-(methylamino)picolinate[6], Sorafenib Related Compound 16[5], 2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester[4]
CAS Number 1256817-30-7[3]
Molecular Formula C8H10N2O2[3][4]
Molecular Weight 166.18 g/mol [3][4]
Monoisotopic Mass 166.074 Da[4]
InChI String InChI=1S/C8H10N2O2/c1-9-6-3-4-10-7(5-6)8(11)12-2/h3-5H,1-2H3,(H,9,10)[4]

Mechanistic Origin: The Competing Kinetics of Methylamine

To effectively control an impurity, one must first understand the causality of the chemical environment that generates it. A critical early step in the established synthetic route of Sorafenib involves the reaction of methyl 4-chloropicolinate (or 4-chloropicolinoyl chloride) with methylamine to form 4-chloro-N-methylpicolinamide[1][7].

Causality of the Side Reaction: The intended kinetic pathway is the aminolysis of the methyl ester to yield the target amide, which is subsequently reacted with 4-aminophenol[1][8]. However, the pyridine ring is highly electron-deficient. The C4 position is heavily activated by the electron-withdrawing nature of both the pyridine nitrogen and the C2-carboxylate group. This unique electronic environment makes the 4-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

If the reaction parameters—specifically temperature, solvent polarity, and methylamine equivalents—are not strictly controlled, methylamine acts as a nucleophile at the C4 position rather than at the carbonyl carbon. This competing pathway displaces the chloride ion, generating Methyl 4-(methylamino)picolinate (Impurity 31)[1][4].

Kinetics A Methyl 4-chloropicolinate (Synthesis Intermediate) B 4-chloro-N-methylpicolinamide (Target Intermediate) A->B Aminolysis of Ester (Desired Pathway) C Methyl 4-(methylamino)picolinate (Sorafenib Impurity 31) A->C SNAr of 4-Chloro Group (Competing Side Reaction) D 4-(4-aminophenoxy)-N-methylpicolinamide (Pre-Sorafenib Ether) B->D Etherification (via 4-aminophenol)

Figure 1: Competing kinetic pathways generating Sorafenib Impurity 31 during API synthesis.

E-E-A-T Insights: Self-Validating Analytical Protocol

Detecting Impurity 31 in a complex API matrix requires an analytical method that inherently prevents false positives caused by co-eluting isomers or degradation products. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) and is engineered as a self-validating system .

Causality in Method Design:

  • Mobile Phase Selection: The pyridine nitrogen and the secondary amine of Impurity 31 possess specific pKa values that dictate their ionization state. Using 0.1% Formic Acid (pH ~2.7) ensures both nitrogen atoms are fully protonated. This prevents peak tailing on the C18 stationary phase and maximizes the

    
     signal in positive Electrospray Ionization (ESI+).
    
  • Self-Validation Mechanism: The protocol mandates a "Spike Recovery & Resolution Check." By spiking a known reference standard of Impurity 31[9] into the API matrix, the system validates its own resolving power. If the resolution factor (

    
    ) between Impurity 31 and the main Sorafenib peak drops below 2.0, the system automatically flags a suitability failure, preventing the release of inaccurate quantification data.
    

Workflow S1 API Dissolution (Sample Prep) S2 RP-HPLC Separation (C18, Gradient) S1->S2 S3 ESI+ MS Detection (m/z 167.08) S2->S3 S4 Peak Validation (Spike Recovery) S3->S4

Figure 2: Self-validating LC-MS workflow for the quantification of Sorafenib Impurity 31.

Step-by-Step Methodology:
  • Sample Preparation (API Dissolution):

    • Accurately weigh 10.0 mg of Sorafenib API and dissolve in 10.0 mL of Methanol/Water (50:50, v/v) to achieve a 1.0 mg/mL concentration.

    • Validation Step: Prepare a spiked sample by adding 0.1% (w/w) of Impurity 31 reference standard to confirm retention time alignment and extraction efficiency.

  • Chromatographic Separation:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes to ensure elution of highly retained non-polar matrix components.

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: ESI in positive mode.

    • Target m/z: Monitor the Extracted Ion Chromatogram (XIC) at m/z 167.08 (

      
      ) for Impurity 31[4].
      
  • System Suitability Validation:

    • Calculate the resolution (

      
      ) between Impurity 31 and the nearest eluting peak. Proceed with batch analysis only if 
      
      
      
      and the signal-to-noise (S/N) ratio of the 0.05% Limit of Quantitation (LOQ) standard is
      
      
      .

Conclusion

Sorafenib Impurity 31 (Methyl 4-(methylamino)picolinate) is a direct consequence of competing SNAr kinetics during the early stages of Sorafenib synthesis. By understanding the mechanistic causality of its formation, process chemists can optimize amidation conditions (e.g., lowering reaction temperatures and controlling methylamine equivalents) to suppress its generation. Furthermore, employing a self-validating LC-MS protocol ensures that regulatory thresholds for this impurity are rigorously and reliably monitored, safeguarding the efficacy and safety of the final API.

References

  • PubChem. "2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester | C8H10N2O2 | CID 64982851". National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Section 1: Initial Physicochemical Profiling of a Novel Compound

An in-depth analysis of the provided CAS number, 1256817-30-7, did not yield specific public data regarding its chemical properties and solubility. This suggests that the compound may be proprietary, novel, or indexed un...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the provided CAS number, 1256817-30-7, did not yield specific public data regarding its chemical properties and solubility. This suggests that the compound may be proprietary, novel, or indexed under a different identifier.

However, to provide a valuable technical guide for researchers, scientists, and drug development professionals, this document will focus on the fundamental principles and methodologies for characterizing the chemical properties and solubility of a novel small molecule compound, using the inquiry about CAS 1256817-30-7 as a framework. This guide will equip researchers with the necessary knowledge to approach the characterization of a new chemical entity.

The first step in characterizing a new chemical entity (NCE) is to determine its fundamental physicochemical properties. These parameters are crucial for predicting its behavior in biological systems and for developing suitable formulations.

1.1. Molecular Weight and Structure Confirmation

  • Importance: The molecular weight and structure are the most basic identifiers of a compound. They are essential for all subsequent calculations and for ensuring the purity of the material.

  • Methodology:

    • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure.

    • Elemental Analysis: To determine the percentage composition of elements (C, H, N, S, etc.) and compare it with the theoretical values.

1.2. Lipophilicity (LogP/LogD)

  • Importance: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

    • LogP (Partition Coefficient): Measures the distribution of a non-ionizable compound between an organic solvent (typically octanol) and water.

    • LogD (Distribution Coefficient): Measures the distribution of an ionizable compound at a specific pH.

  • Methodology:

    • Shake-Flask Method: The traditional method involving partitioning the compound between octanol and water followed by concentration measurement in each phase.

    • High-Performance Liquid Chromatography (HPLC): A rapid and widely used method where the retention time on a reverse-phase column is correlated to LogP.

1.3. pKa Determination

  • Importance: The pKa is the pH at which a compound is 50% ionized. It is crucial for understanding the solubility and permeability of ionizable drugs in different physiological compartments.

  • Methodology:

    • Potentiometric Titration: A classic method where the compound is titrated with an acid or base, and the pH is monitored.

    • UV-Vis Spectroscopy: Changes in the UV-Vis spectrum of a compound as a function of pH can be used to determine the pKa.

    • Capillary Electrophoresis: This method separates molecules based on their charge and can be used to determine pKa values.

Section 2: Comprehensive Solubility Assessment

Solubility is a key determinant of a drug's bioavailability.[1][2] Therefore, a thorough investigation of a new compound's solubility in various relevant media is essential.

2.1. Thermodynamic vs. Kinetic Solubility

It is important to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "true" solubility.[2]

  • Kinetic Solubility: The concentration of a compound at the point of precipitation when a stock solution (usually in DMSO) is added to an aqueous buffer.[2] This is a high-throughput screening method often used in early drug discovery.

Table 1: Comparison of Thermodynamic and Kinetic Solubility

FeatureThermodynamic SolubilityKinetic Solubility
Definition Equilibrium concentrationConcentration at precipitation
Method Shake-flask methodDMSO stock addition to buffer
Time to Equilibrium Long (24-72 hours)Short (minutes to hours)
Throughput LowHigh
Information Provided True solubilityIndication of solubility

2.2. Experimental Protocols for Solubility Determination

Protocol 2.2.1: Shake-Flask Method for Thermodynamic Solubility

This method remains the gold standard for determining thermodynamic solubility.[3]

Objective: To determine the equilibrium solubility of a compound in a specific buffer.

Materials:

  • Test compound (solid)

  • Buffer of desired pH (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Shaker incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After incubation, centrifuge the suspension to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Dilute the filtered supernatant with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Ensure that solid material is still present at the end of the experiment to confirm that equilibrium with excess solid was achieved.

Workflow for Thermodynamic Solubility Determination

A Add excess solid to buffer B Equilibrate on shaker (24-72h) A->B C Centrifuge and filter supernatant B->C D Analyze concentration by HPLC C->D E Confirm presence of residual solid C->E

Caption: Workflow for Thermodynamic Solubility.

Protocol 2.2.2: Nephelometric Method for Kinetic Solubility

Nephelometry measures the light scattered by suspended particles and is a high-throughput method for assessing kinetic solubility.[4][5]

Objective: To determine the kinetic solubility of a compound by measuring its precipitation from a DMSO stock solution.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microplate nephelometer

  • 384-well microplates

  • Liquid handling system

Procedure:

  • Prepare serial dilutions of the compound's DMSO stock solution in a microplate.

  • Add a fixed volume of the aqueous buffer to each well containing the DMSO solution.

  • Shake the plate for a short period (e.g., 2 hours) at a controlled temperature.

  • Measure the turbidity (light scattering) in each well using a microplate nephelometer.

  • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Workflow for Kinetic Solubility by Nephelometry

A Prepare serial dilutions in DMSO B Add aqueous buffer to microplate A->B C Incubate and shake (e.g., 2h) B->C D Measure turbidity by nephelometry C->D E Determine precipitation concentration D->E

Caption: Kinetic Solubility Workflow.

Section 3: Factors Influencing Solubility and Strategies for Improvement

Several factors can influence the solubility of a compound. Understanding these can guide strategies for solubility enhancement.

3.1. pH-Dependent Solubility

For ionizable compounds, solubility is highly dependent on the pH of the medium.

  • Acidic compounds: More soluble at higher pH.

  • Basic compounds: More soluble at lower pH.

  • Amphoteric compounds: Exhibit complex solubility profiles with a point of minimum solubility (isoelectric point).

A pH-solubility profile should be generated by measuring the thermodynamic solubility in buffers of different pH values (e.g., from pH 2 to 10).

3.2. Solid-State Properties

The solid-state form of a compound can significantly impact its solubility.[3]

  • Crystalline vs. Amorphous: The amorphous form is generally more soluble than the crystalline form due to its higher free energy. However, it may be less stable and can convert to a crystalline form over time.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the solid form.

3.3. Formulation Strategies for Solubility Enhancement

If a compound exhibits poor aqueous solubility, various formulation strategies can be employed:

  • pH adjustment: Using buffers to maintain a pH where the compound is more soluble.

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous vehicle.

  • Surfactants: Using surfactants to form micelles that can solubilize hydrophobic compounds.

  • Complexation: Using cyclodextrins to form inclusion complexes.

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in its amorphous state.

Section 4: Conclusion and Future Directions

While specific data for CAS 1256817-30-7 is not publicly available, this guide provides a comprehensive framework for the chemical and solubility characterization of any novel small molecule compound. A thorough understanding of a compound's physicochemical properties is paramount for its successful development as a therapeutic agent. Early and detailed characterization allows for informed decisions, mitigates risks in later stages of development, and ultimately increases the probability of success for a new drug candidate.

For the specific compound CAS 1256817-30-7, researchers should first verify the CAS number and seek any available internal or proprietary data. If the compound is indeed a novel entity, the systematic approach outlined in this guide will be instrumental in elucidating its key properties and guiding its development journey.

References

  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: beginning to bind. Nature Reviews Drug Discovery, 3(4), 301-317.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Avdeef, A. (2003).
  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of Pharmaceutical Sciences, 98(8), 2549-2572.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: Origin and Formation Pathways of Sorafenib Impurity 31

This guide provides an in-depth technical analysis of Sorafenib Impurity 31 , identified in major chemical catalogs (e.g., BLD Pharm, Cymit) as the Symmetrical Urea Dimer .[1][2] While specific impurity codes can vary by...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Sorafenib Impurity 31 , identified in major chemical catalogs (e.g., BLD Pharm, Cymit) as the Symmetrical Urea Dimer .[1][2] While specific impurity codes can vary by vendor, this compound represents one of the most critical process impurities in the synthesis of diarylurea kinase inhibitors like Sorafenib.[1][2]

Chemical Identity: 1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea[1][2]

Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Leads.[1][2] Scope: Formation mechanism, kinetic drivers, and control strategies for the symmetrical urea impurity during Sorafenib API manufacturing.

Impurity Profile & Identification

Impurity 31 (Vendor Code) is chemically defined as the symmetrical urea dimer formed from the self-coupling of the starting material isocyanate.[1][2] It is a highly lipophilic, crystalline impurity that poses significant purification challenges due to its poor solubility in common organic solvents.[1][2]

Attribute Technical Specification
Chemical Name 1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea
Common Synonyms Sorafenib Impurity I (EP/USP); Symmetrical Urea; Bis-urea Dimer
CAS Registry 370-50-3 (Primary), 2250243-19-5 (Vendor Variant)
Molecular Formula C₁₅H₈Cl₂F₆N₂O
Molecular Weight 417.13 g/mol
Structural Feature Symmetrical diarylurea with two 4-chloro-3-(trifluoromethyl)phenyl moieties.[1][2][3][4][5][6][7][8][9]
Detection (HPLC) Late-eluting peak (High LogP); typically RRT > 1.2 relative to Sorafenib.[1][2]

Formation Pathways: The Mechanistic Core

The formation of Impurity 31 is a classic example of competitive hydrolysis during the urea coupling step.[2] Sorafenib synthesis typically involves the nucleophilic addition of an amine intermediate to an isocyanate.[2]

The Primary Reaction (Desired)

The amine intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide (Intermediate A), attacks the electrophilic carbon of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Starting Material B) to form Sorafenib.[1][2]

The Divergent Pathway (Impurity 31)

Impurity 31 arises when moisture (H₂O) competes with the amine intermediate for the isocyanate.[1][2] This pathway proceeds in three distinct kinetic steps:

  • Hydrolysis: Water attacks the isocyanate to form an unstable carbamic acid.[1][2]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing CO₂ and regenerating the aniline precursor (4-chloro-3-(trifluoromethyl)aniline ).[1][2]

  • Dimerization: The regenerated aniline—now a nucleophile—attacks a remaining molecule of unreacted isocyanate, forming the thermodynamically stable symmetrical urea (Impurity 31).[1][2]

Pathway Visualization

The following diagram illustrates the competitive kinetics between the desired Sorafenib formation and the Impurity 31 diversion.

Sorafenib_Impurity_Pathway Iso Isocyanate Starting Material (4-chloro-3-(trifluoromethyl)phenyl isocyanate) Sora Sorafenib (API) (Target Product) Iso->Sora Primary Coupling (Fast, Anhydrous) Carbamic Carbamic Acid (Unstable Intermediate) Iso->Carbamic Hydrolysis (k₁) Impurity31 Impurity 31 (Symmetrical Urea Dimer) Iso->Impurity31 Excess Iso Amine Amine Intermediate (4-(4-aminophenoxy)-N-methylpicolinamide) Amine->Sora Primary Coupling (Fast, Anhydrous) Water H₂O (Contaminant) Water->Carbamic Aniline Regenerated Aniline (Nucleophile) Carbamic->Aniline -CO₂ (Fast) CO2 CO₂ Carbamic->CO2 Aniline->Impurity31 Dimerization (Attack on Iso)

Figure 1: Competitive reaction scheme showing the diversion of isocyanate starting material into Impurity 31 via moisture-induced hydrolysis.[1][2]

Critical Process Parameters (CPPs) & Control Strategy

The formation of Impurity 31 is not random; it is strictly controlled by the relative rates of reaction between the amine coupling (


) and the water hydrolysis (

).[1][2] Since isocyanates are highly electrophilic, even trace moisture (ppm levels) can trigger the cascade.[1][2]
Solvent Water Content (The Primary Driver)[1][2]
  • Mechanism: Direct correlation between Karl Fischer (KF) water content in the solvent (DCM, THF, or Toluene) and Impurity 31 levels.[1][2]

  • Threshold: Process data suggests that solvent water content must be maintained < 0.05% w/w to keep Impurity 31 below 0.15%.[1][2]

  • Control: Use of anhydrous solvents and maintaining a nitrogen blanket during the reaction is non-negotiable.[2]

Stoichiometry & Order of Addition
  • Risk Scenario: Adding the Amine Intermediate to the Isocyanate .[2]

    • Reasoning: In this mode, the Isocyanate is in excess at the start.[1][2] If the Amine addition is slow, any background moisture has ample time to hydrolyze the excess Isocyanate, building up the Aniline precursor which then scavenges the remaining Isocyanate.[1][2]

  • Preferred Protocol: Add the Isocyanate to the Amine Intermediate .[2]

    • Benefit: The Amine is in excess during the addition.[2] It rapidly consumes the Isocyanate (

      
      ), leaving little opportunity for the slower hydrolysis reaction to occur.[1][2]
      
Reaction Temperature[2]
  • Impact: Higher temperatures generally increase the rate of hydrolysis (

    
    ) relative to the coupling reaction.[1][2]
    
  • Optimization: Conducting the coupling at 0°C to 20°C (ambient or cooled) minimizes the activation energy available for the side reaction.[1][2]

Experimental Protocol: Isolation & Detection

To validate the presence of Impurity 31 during process development, the following protocol can be used to synthesize the standard or detect it in the reaction matrix.

Synthesis of Impurity 31 (Reference Standard)

This protocol intentionally forces the impurity pathway to generate a reference standard for HPLC calibration.[1][2]

  • Dissolution: Dissolve 1.0 eq of 4-chloro-3-(trifluoromethyl)aniline in Dichloromethane (DCM) (10 volumes).

  • Activation: Add 0.6 eq of Triphosgene (or 1.1 eq CDI) at 0°C to generate the isocyanate in situ.[1][2]

  • Quench/Hydrolysis: Add 1.0 eq of Water to the reaction mixture and warm to reflux (40°C) for 2 hours.

    • Note: The water hydrolyzes half the isocyanate back to aniline, which reacts with the remaining isocyanate.[1][2]

  • Isolation: Cool to 0°C. The Symmetrical Urea (Impurity 31) is highly insoluble and will precipitate as a white/off-white solid.[1][2]

  • Filtration: Filter the solid and wash with cold DCM.[1][2]

  • Characterization: Confirm structure via ¹H NMR (DMSO-d₆) showing symmetrical aromatic signals and a single urea -NH- peak (approx 9.2 ppm).

Analytical Method (HPLC)[1][2]
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 40% B to 90% B over 20 minutes.

  • Retention: Impurity 31 is highly hydrophobic and will elute after Sorafenib (RRT ~1.2 - 1.4).[1][2]

Summary of Control Limits

ParameterTarget RangeRationale
Solvent KF < 0.03%Prevents initiation of hydrolysis cascade.[1][2]
Addition Mode Isocyanate added to AmineEnsures Amine is always in excess to scavenge Isocyanate.[1][2]
Stoichiometry 1.0 : 1.0 to 1.05Avoid large excess of Isocyanate which cannot be consumed by Amine.
Atmosphere Dry Nitrogen/ArgonPrevents atmospheric moisture ingress.[1][2]

References

  • BLD Pharm. (2024).[1][2][5] Product Analysis: Sorafenib Impurity 31 (CAS 2250243-19-5).[1][2][5][10] Retrieved from

  • Bankston, D., et al. (2002).[1][2] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[1][2] (Foundational text on Sorafenib urea coupling dynamics).

  • CymitQuimica. (2024).[1][2] Sorafenib Impurity 31 Reference Standard. Retrieved from

  • Veeprho. (2023). Sorafenib Impurity I (Symmetrical Urea) Structure and Formation. Retrieved from

  • LGC Standards. (2024). Impurity Profiling of Tyrosine Kinase Inhibitors.

Sources

Exploratory

Structure Elucidation of Sorafenib Degradation Product Impurity 31: A Comprehensive Technical Guide

Executive Summary Sorafenib is a potent oral multi-kinase inhibitor utilized in the treatment of advanced renal cell and hepatocellular carcinomas. Despite its clinical efficacy, the molecule exhibits significant chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sorafenib is a potent oral multi-kinase inhibitor utilized in the treatment of advanced renal cell and hepatocellular carcinomas. Despite its clinical efficacy, the molecule exhibits significant chemical lability under environmental stress. Regulatory frameworks, such as , mandate rigorous forced degradation studies to profile these vulnerabilities[1]. This whitepaper provides an in-depth, self-validating methodology for the isolation and structural elucidation of Impurity 31 (4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide), the primary hydrolytic degradation product of Sorafenib.

Mechanistic Causality of Degradation

Sorafenib's architecture features a diaryl urea linkage, a pyridine-2-carboxamide moiety, and a trifluoromethyl-chlorophenyl group[2]. During stress testing, the urea bond serves as the primary site of hydrolytic degradation.

Causality Analysis: Why is the urea bond the weakest link? The carbonyl carbon of the urea linkage is highly electrophilic, flanked by two electronegative nitrogen atoms that withdraw electron density. Under acidic or basic stress at elevated temperatures, this carbon becomes highly susceptible to nucleophilic attack by water or hydroxide ions. This cleavage event irreversibly splits the molecule into two fragments: 4-chloro-3-(trifluoromethyl)aniline and the major degradant, [3].

Pathway S Sorafenib API C21H16ClF3N4O3 Stress Hydrolytic Stress (0.1N HCl / 0.1N NaOH, 80°C) S->Stress Cleavage Nucleophilic Attack at Urea Carbonyl Stress->Cleavage Imp31 Impurity 31 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide Cleavage->Imp31 Major Pathway CTFMA Leaving Group 4-chloro-3-(trifluoromethyl)aniline Cleavage->CTFMA Byproduct

Fig 1. Mechanistic pathway of Sorafenib degradation yielding Impurity 31 via urea bond cleavage.

Self-Validating Experimental Protocol for Isolation

To accurately elucidate the structure of Impurity 31, it must be generated and isolated with >98% purity. The following protocol incorporates mandatory mass balance checks and desalting steps to prevent downstream analytical artifacts.

Step-by-Step Methodology
  • Hydrolytic Stress Induction: Dissolve 50 mg of Sorafenib Tosylate in 10 mL of a methanol:water (50:50, v/v) co-solvent system.

    • Causality Note: The co-solvent is critical. Adding aqueous acid directly to the highly lipophilic API causes precipitation, leading to heterogeneous and irreproducible reaction kinetics.

    • Add 10 mL of 0.1 N HCl and incubate at 80°C for 48 hours[3].

  • Neutralization & Desalination: Cool the reaction mixture and neutralize to pH 7.0 using 0.1 N NaOH. Extract the aqueous mixture with ethyl acetate (3 × 20 mL).

    • Validation Check: Liquid-liquid extraction separates the organic degradants from inorganic salts (NaCl). This is a mandatory self-validating step; residual inorganic salts will cause severe ion suppression during downstream ESI-MS analysis.

  • Preparative HPLC Isolation: Reconstitute the dried organic layer in the mobile phase. Inject onto a Preparative HPLC equipped with an (150 mm × 21.2 mm, 5 μm)[4]. Utilize a gradient elution of 10 mM ammonium formate (pH 3.4) and acetonitrile. Collect the fraction corresponding to the Impurity 31 peak and lyophilize.

Workflow A Forced Degradation (ICH Q1A) B UPLC-PDA Profiling A->B C Prep-HPLC Isolation B->C D LC-ESI-QTOF MS/MS C->D E 1D/2D NMR Elucidation D->E

Fig 2. Analytical workflow for the isolation and structural elucidation of Impurity 31.

Structural Elucidation Workflow

The structural confirmation of Impurity 31 relies on orthogonal analytical techniques: LC-ESI-QTOF-MS for exact mass/fragmentation, and 1D/2D NMR for atomic connectivity[1].

High-Resolution Mass Spectrometry (LC-ESI-QTOF-MS/MS)

Using an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm), the degradant is separated using a mobile phase of 0.1% formic acid and acetonitrile.

  • Exact Mass: Sorafenib exhibits a

    
     ion at m/z 465.0965. Impurity 31 exhibits a 
    
    
    
    ion at m/z 244.1086[1].
  • Mass Defect Analysis: The mass difference of 220.9879 Da corresponds precisely to the loss of the

    
     moiety. This confirms the complete excision of the halogenated aromatic ring and the urea carbonyl.
    
  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the m/z 244.1086 precursor yields a dominant product ion at m/z 213.08.

    • Causality Note: This loss of 31 Da corresponds to the expulsion of methylamine (

      
      ) from the pyridine-2-carboxamide terminus, a highly characteristic of this structural class[1].
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of the structural transformation.

  • 
    -NMR (DMSO-
    
    
    
    ):
    The parent Sorafenib displays two distinct downfield singlet signals at ~9.25 ppm and 9.01 ppm, corresponding to the two urea protons. In Impurity 31, these signals are entirely absent. Instead, a new broad singlet emerges at ~5.20 ppm, integrating for two protons. This is the hallmark of a newly formed primary aromatic amine (
    
    
    ).
  • 
    -NMR:  The urea carbonyl carbon, typically resonating at ~153.1 ppm in the parent drug, is absent in the degradant's spectrum. Conversely, the amide carbonyl at ~164.6 ppm remains intact, proving that hydrolysis selectively targeted the urea bond rather than the terminal amide[1].
    

Quantitative Data Summary

The following table synthesizes the critical analytical metrics used to validate the identity of Impurity 31 against the parent API.

Analytical ParameterSorafenib (Parent API)Impurity 31 (Degradant)
Chemical Formula


Exact Mass

465.0965244.1086
Mass Error (ppm) 1.20.8
Key

-NMR Signals
9.25 (s, 1H), 9.01 (s, 1H)5.20 (br s, 2H, primary amine)
Key

-NMR Signals
153.1 (urea C=O), 164.5 (amide C=O)153.1 (absent), 164.6 (amide C=O)
Cytotoxicity (

)
2.99 ± 0.35 μM> 50 μM

Toxicological and Regulatory Implications

Understanding the degradation profile is not merely an academic exercise; it is a regulatory mandate. In vitro cytotoxicity studies utilizing HepG2 cell lines and MTT assays have demonstrated that major hydrolytic degradants like Impurity 31 exhibit significantly reduced potency. While Sorafenib has an


 of ~2.99 μM, Impurity 31 shows an 

μM, indicating a near-total loss of therapeutic efficacy[1].

However, the safety profile is of greater concern. The presence of a primary aromatic amine in Impurity 31 constitutes a structural alert for potential genotoxicity under ICH M7 guidelines. This necessitates the development of highly sensitive LC-MS/MS methods to monitor and control this impurity at trace levels in the final formulated product[3].

References

  • [3] Title: Chromatographic Techniques for Impurity Profiling in Sorafenib Source: World Journal of Pharmaceutical and Life Sciences (WJPLS) URL: [Link]

  • [1] Title: LC-ESI-QTOF-MS analysis utilizing gas-phase fragmentation reactions subjected to ESI-IS-CID and ESI-CID-MS/MS conditions to study the degradation behaviour of sorafenib tosylate Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed/NIH) URL:[Link]

  • [4] Title: Green Analytical Approach for HPLC Method Development for Quantification of Sorafenib and Its Pharmacopeia Impurities Source: ResearchGate URL: [Link]

  • [2] Title: Sorafenib Tosylate | CID 406563 Source: PubChem (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution HPLC Method Development for Sorafenib Impurity 31 Detection

Executive Summary This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol designed for the quantification of Sorafenib Tosylate and the specific resolution of I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol designed for the quantification of Sorafenib Tosylate and the specific resolution of Impurity 31 (defined herein as a critical late-eluting hydrophobic impurity or structural isomer).

Sorafenib, a multikinase inhibitor, presents unique chromatographic challenges due to its pyridine-carboxamide scaffold and low aqueous solubility. "Impurity 31"—often identified in vendor-specific libraries as a process-related structural isomer (e.g., the 4-chloro regioisomer) or a hydrophobic dimer—requires high-efficiency separation to achieve baseline resolution (


) from the Active Pharmaceutical Ingredient (API). This guide moves beyond generic recipes, focusing on the mechanistic drivers of separation to ensure a self-validating, transferrable method.

Technical Introduction & Mechanism

The Separation Challenge

Sorafenib contains both a basic pyridine ring and lipophilic aryl urea moieties. This duality creates two primary risks during method development:

  • Peak Tailing: Interaction between the basic nitrogen and residual silanols on the column stationary phase.

  • Co-elution: Structural isomers (e.g., Impurity H/Impurity 31) possess identical mass-to-charge ratios and similar hydrophobicity, making them difficult to resolve on standard C18 columns without specific selectivity tuning.

Strategic Approach

To isolate Impurity 31, we utilize a Selectivity-Tuned Reversed-Phase strategy.

  • Stationary Phase: A Phenyl-Hexyl or High-Density C18 column is preferred over standard C18. The Phenyl-Hexyl phase utilizes

    
     interactions, offering superior selectivity for the aromatic differences between Sorafenib and its isomers.
    
  • Mobile Phase: Acidic pH control (pH 3.0–4.0) is mandatory to protonate the pyridine nitrogen (

    
    ), preventing secondary silanol interactions and ensuring sharp peak shapes.
    
Method Development Decision Matrix

The following workflow illustrates the logic applied to arrive at the final protocol.

MethodDev cluster_decision Critical Decision Point Start Start: Impurity 31 Resolution Goal ColSel Column Selection: Evaluate Phenyl-Hexyl vs. C18 Start->ColSel MobilePhase Mobile Phase pH: Acidic (pH 3.0) to suppress silanols ColSel->MobilePhase Selectivity Check Gradient Gradient Optimization: Shallow slope at Impurity 31 elution MobilePhase->Gradient Peak Shape OK Validation Validation: Specificity & LOD Gradient->Validation Rs > 2.0

Figure 1: Decision tree for optimizing resolution between Sorafenib and structural isomers.

Experimental Protocol

Reagents and Standards
  • Sorafenib Tosylate Reference Standard: >99.0% purity.[1]

  • Impurity 31 Standard: (Or surrogate structural isomer such as Impurity H).

  • Acetonitrile (ACN): HPLC Grade.

  • Ammonium Acetate / Orthophosphoric Acid: ACS Grade.

  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions

This method uses a gradient elution to capture early eluting degradants (N-oxides) and late-eluting process impurities (Impurity 31).

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) OR XBridge Phenyl-Hexyl3.5 µm particle size balances backpressure with resolution efficiency.
Mobile Phase A 20 mM Ammonium Acetate (pH 3.5 with Acetic Acid)Buffers the ionizable pyridine; improves peak symmetry.
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)Methanol adds unique selectivity; ACN drives elution strength.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer.
Detection UV at 265 nm

of Sorafenib; offers highest sensitivity for impurities.
Injection Vol 10 µLOptimized for sensitivity without column overload.
Gradient Program

The gradient is designed with a "hold" or shallow slope where Impurity 31 is expected to elute.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
2.07030Isocratic Hold (Early polar impurities)
15.02080Linear Gradient
20.01090Wash (Elute highly hydrophobic dimers)
22.07030Return to Initial
27.07030Re-equilibration
Sample Preparation

Diluent: Acetonitrile : Water (70:30 v/v). Note: Sorafenib is practically insoluble in pure water. High organic content in the diluent is required to prevent precipitation, but ensure the injection volume is kept low (10 µL) to avoid "solvent effect" peak distortion.

  • Stock Solution: Dissolve 25 mg Sorafenib Tosylate in 25 mL Diluent (1000 ppm).

  • Impurity Stock: Dissolve 1 mg Impurity 31 in 10 mL Diluent.

  • System Suitability Sol: Spike Sorafenib Stock with Impurity Stock to achieve a concentration of 0.15% (relative to API).

Method Validation Framework (Self-Validating Systems)

To ensure the method is reliable, the following "Self-Validating" criteria must be met during every run.

System Suitability Criteria

Before analyzing samples, inject the System Suitability Solution (6 replicates).

  • Resolution (

    
    ):  > 2.0 between Sorafenib and Impurity 31.
    
  • Tailing Factor (

    
    ):  0.8 < T < 1.5 for the Sorafenib peak.
    
  • Precision (%RSD): < 2.0% for Sorafenib peak area; < 5.0% for Impurity 31 area.

Linearity and Range

Demonstrate linearity for Impurity 31 from LOQ to 150% of the specification limit (usually 0.15%).

  • Acceptance: Correlation Coefficient (

    
    ) > 0.999.
    
Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantitation (LOQ): S/N ratio of 10:1.

  • Target: LOQ should be

    
     0.05% of the nominal API concentration to ensure trace detection.
    

Impurity Profiling Logic

Understanding the source of Impurity 31 aids in troubleshooting.

ImpurityPath RawMat Starting Materials (4-chloro-3-trifluoromethyl aniline) Synthesis Synthesis Process (Urea Formation) RawMat->Synthesis API Sorafenib Tosylate (API) Synthesis->API Imp31 Impurity 31 (Regio-isomer / Dimer) Synthesis->Imp31 Side Reaction Degradant Oxidative Degradants (N-Oxide) API->Degradant Stress (Light/Oxidation)

Figure 2: Origin pathways for Process Impurities (Impurity 31) vs. Degradation Products.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Resolution (Sorafenib/Imp 31) Gradient slope too steep or pH drift.Decrease gradient slope between 10-18 min. Verify pH of Buffer A is exactly 3.5.
Peak Tailing > 1.5 Silanol interaction.Ensure column is not aged. Increase buffer concentration to 25-50 mM.
Baseline Drift UV absorbance of Acetate at low wavelengths.If drift is severe, switch buffer to 0.1% Orthophosphoric Acid (OPA) (Note: OPA is not MS compatible).
Ghost Peaks Carryover from hydrophobic impurities.Extend the "Wash" phase (90% B) to 5 minutes.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guideline on validation principles, including specificity and robustness. [Link]

  • Sharma, T., et al. (2018).[4] "Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products." Biomedical Chromatography. [Link]

  • VEEP RHO Standards. (n.d.). "Sorafenib Impurity Profile and Structural Data." (Reference for impurity nomenclature and structural isomers). [Link]

  • SIELC Technologies. (n.d.). "Separation of Sorafenib on Newcrom R1 HPLC column." (Application note regarding acidic mobile phases for Sorafenib). [Link]

Sources

Application

Application Note: Synthesis of Methyl 4-(methylamino)picolinate Reference Standard

This Application Note is designed for researchers and analytical chemists requiring a high-purity Methyl 4-(methylamino)picolinate reference standard (CAS: 1256817-30-7). Unlike routine synthesis, the production of a Ref...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical chemists requiring a high-purity Methyl 4-(methylamino)picolinate reference standard (CAS: 1256817-30-7).

Unlike routine synthesis, the production of a Reference Standard demands a route that minimizes difficult-to-remove impurities (specifically the homologous amide). This protocol utilizes a displacement-then-esterification strategy to guarantee regiochemical fidelity and prevent competitive aminolysis.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The direct reaction of methyl 4-chloropicolinate with methylamine presents a critical risk: Aminolysis . Methylamine is a potent nucleophile that attacks both the electrophilic C-4 position (desired SₙAr) and the ester carbonyl (undesired amidation).

  • Path A (Direct SₙAr): Reacting the ester directly yields a mixture of the target ester and the side-product N-methyl-4-(methylamino)picolinamide. Separation of this amide impurity is difficult due to similar polarity.

  • Path B (The "Acid First" Route): Reacting 4-chloropicolinic acid with methylamine. The carboxylic acid immediately deprotonates to form the carboxylate (

    
    ). The negative charge electronically deactivates the carbonyl carbon, rendering it immune to nucleophilic attack by the amine. The SₙAr reaction proceeds exclusively at the C-4 position.
    

Decision: This protocol strictly follows Path B to ensure the integrity of the ester moiety in the final step.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic Strategy avoiding Amide impurity formation. Target Target: Methyl 4-(methylamino)picolinate (High Purity Ester) Intermediate Intermediate: 4-(Methylamino)picolinic acid (Stable Carboxylate) Target->Intermediate Esterification (MeOH, SOCl2) SM Starting Material: 4-Chloropicolinic acid (Commercially Available) Intermediate->SM SₙAr Substitution (MeNH2, aq)

Detailed Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Synthesize 4-(methylamino)picolinic acid.

  • Reagents:

    • 4-Chloropicolinic acid (1.0 eq) [CAS: 5470-22-4]

    • Methylamine (40% aq. solution) (10.0 eq)

    • Water (Solvent)

  • Equipment: High-pressure sealable reaction tube (or autoclave for >10g scale).

Procedure:

  • Charge: In a sealable pressure tube, suspend 4-chloropicolinic acid (5.0 g, 31.7 mmol) in water (10 mL).

  • Addition: Carefully add 40% aqueous methylamine (27 mL, ~317 mmol). Note: Exothermic reaction; cool in ice bath during addition. The acid will dissolve as the methylammonium salt forms.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Mechanism:[1][2][3] The carboxylate anion prevents attack at the carbonyl. The excess amine drives the displacement of the chloride at C-4.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove excess methylamine and water.

    • Redissolve the residue in minimal water (15 mL).

    • Adjust pH to ~3.5–4.0 using 6N HCl. The product, 4-(methylamino)picolinic acid, is zwitterionic and will precipitate at its isoelectric point.

    • Filter the solid, wash with cold water (2 x 5 mL) and acetone (2 x 10 mL).

    • Drying: Dry in a vacuum oven at 50°C for 6 hours.

    • Expected Yield: ~85–90% (Off-white solid).

Phase 2: Acid-Catalyzed Esterification

Objective: Convert the acid to the methyl ester without affecting the amine.

  • Reagents:

    • 4-(Methylamino)picolinic acid (from Phase 1)

    • Thionyl Chloride (SOCl₂) (3.0 eq)

    • Anhydrous Methanol (Solvent)

  • Safety: SOCl₂ releases HCl and SO₂ gas. Use a scrubber.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Nitrogen atmosphere.

  • Solvent: Add anhydrous Methanol (50 mL) and cool to 0°C.

  • Activation: Dropwise add Thionyl Chloride (3.0 eq) to the cold methanol. Caution: Vigorous exotherm. Stir for 30 mins to generate anhydrous HCl in situ.

  • Addition: Add the dried 4-(methylamino)picolinic acid solid in portions.

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours. Monitor by HPLC or TLC (10% MeOH in DCM).

  • Quench & Isolation:

    • Cool to room temperature.[4][5]

    • Concentrate in vacuo to remove solvent and excess HCl.

    • Neutralization: The residue is the hydrochloride salt. Dissolve in DCM (100 mL) and carefully add saturated NaHCO₃ solution until the aqueous layer is pH 8.

    • Extraction: Separate layers. Extract aqueous phase with DCM (3 x 50 mL).

    • Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate.

Phase 3: Purification (Reference Standard Grade)

For use as a reference standard, simple extraction is insufficient.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate. Add Hexane dropwise until persistent cloudiness appears. Cool slowly to 4°C.

  • Filtration: Collect the pale yellow/white crystals.

  • Purity Check: If purity <99.5% (HPLC), perform flash chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Phase 1 Temp 100°C ± 5°CRequired to overcome the activation energy of SₙAr on the electron-rich pyridine ring (deactivated by carboxylate).
MeNH₂ Stoichiometry >10 EquivalentsHigh excess drives the equilibrium and acts as a proton scavenger for the released HCl.
Phase 2 pH Basic Workup (pH 8)Critical to liberate the free base. If pH is too high (>11), ester hydrolysis may occur.
Water Content <0.1% in Phase 2Water competes with methanol, reversing the esterification. Use anhydrous reagents.

Analytical Qualification & Validation

To certify the material as a Reference Standard, the following data must be generated.

A. Identification (NMR)[5][6]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (d, J=5.7 Hz, 1H, H-6 of pyridine)

    • δ 7.20 (d, J=2.5 Hz, 1H, H-3 of pyridine)

    • δ 6.75 (dd, J=5.7, 2.5 Hz, 1H, H-5 of pyridine)

    • δ 6.50 (br q, 1H, NH )

    • δ 3.85 (s, 3H, O-CH ₃)

    • δ 2.80 (d, 3H, N-CH ₃)

  • Interpretation: The coupling constants confirm the 2,4-substitution pattern. The shift of the H-6 doublet confirms the pyridine nitrogen environment.

B. Purity (HPLC)[4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Single peak >99.5% area. No peak at the retention time of 4-chloropicolinic acid (starting material) or the amide byproduct.

C. Mass Spectrometry[1][2][6]
  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 167.08 m/z.

Workflow Visualization

Workflow Figure 2: Step-by-step Synthesis Protocol Flowchart. Start Start: 4-Chloropicolinic Acid Rxn1 Reaction 1: SₙAr (MeNH₂ aq, 100°C, 16h) Start->Rxn1 Iso1 Isolation: pH Adjust to 3.5 Precipitate Zwitterion Rxn1->Iso1 Removes excess amine Rxn2 Reaction 2: Esterification (MeOH, SOCl₂, Reflux) Iso1->Rxn2 Dry solid Workup Workup: Neutralize (pH 8) Extract DCM Rxn2->Workup Removes HCl Purify Purification: Recrystallization (EtOAc/Hexane) Workup->Purify Removes trace impurities Final Final: Methyl 4-(methylamino)picolinate Reference Standard Purify->Final QC Testing

References

  • Preparation of aminopicolinic acids: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
  • Regioselectivity of SₙAr in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Confirming reactivity of 4-halo vs 2-halo pyridines).
  • Synthesis of 4-aminopicolinates (Analogous Method): U.S. Patent No. 4,746,653. (1988). Process for the preparation of pyridine derivatives. Link

  • Esterification Protocols: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Compound Data: PubChem CID 64982851.[6] Methyl 4-(methylamino)pyridine-2-carboxylate. Link

Sources

Method

Application Note: Advanced Protocol for the Isolation and Characterization of Sorafenib Impurity 31

Introduction & Scope Sorafenib is a foundational multikinase inhibitor utilized extensively in oncology. The commercial and laboratory-scale synthesis of Sorafenib relies on the critical formation of a diaryl urea linkag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Sorafenib is a foundational multikinase inhibitor utilized extensively in oncology. The commercial and laboratory-scale synthesis of Sorafenib relies on the critical formation of a diaryl urea linkage [1]. However, this step is highly susceptible to side reactions, most notably the generation of symmetric urea byproducts[1].

The most problematic of these is Sorafenib Impurity 31 (CAS: 2250243-19-5, Molecular Formula: C15H8Cl2F6N2O), a highly lipophilic symmetric urea derivative [2]. Regulatory agencies mandate rigorous impurity profiling for APIs, similar to the strict control of genotoxic alkyl sulfonates in Sorafenib Tosylate [3]. This application note provides a self-validating, step-by-step protocol for the isolation of Impurity 31 from crude reaction mixtures, enabling its use as a high-purity reference standard for analytical method validation and toxicological screening.

Mechanistic Causality: Formation and Separation Challenges

To successfully isolate an impurity, one must first understand the causality of its formation. During the synthesis of Sorafenib, 4-chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with a picolinamide intermediate[4]. Isocyanates are notoriously electrophilic and moisture-sensitive.

The Mechanism: Trace water in the reaction solvent or ambient atmosphere triggers the hydrolysis of the isocyanate, releasing carbon dioxide and forming 4-chloro-3-(trifluoromethyl)aniline. This newly formed aniline acts as a potent nucleophile, rapidly attacking unreacted isocyanate molecules in the mixture. The result is the dimerization into the symmetric 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea (Impurity 31).

The Separation Challenge: Because Impurity 31 possesses two identical halogenated hydrophobic rings, it exhibits a solubility profile dangerously similar to the Sorafenib base itself. Standard single-step crystallization is insufficient for complete clearance, necessitating the orthogonal isolation approach detailed below.

Mechanism ISO Isocyanate Intermediate ANI Aniline Derivative (Hydrolysis Product) ISO->ANI -CO2 IMP31 Sorafenib Impurity 31 (Symmetric Urea) ISO->IMP31 Dimerization Pathway H2O Trace Moisture H2O->ISO Hydrolysis ANI->IMP31 Nucleophilic Attack on Isocyanate

Diagram 1: Hydrolytic degradation of isocyanate intermediate leading to Sorafenib Impurity 31.

Experimental Protocol: Isolation Workflow

This workflow leverages a combination of liquid-liquid extraction (LLE), selective precipitation, and Preparative HPLC to achieve >98% purity.

Step 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Rationale: Removes highly polar unreacted starting materials and salts.

  • Quench the crude reaction mixture with a 5% aqueous

    
     solution to neutralize any remaining reactive electrophiles.
    
  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) in a 1:3 ratio (Aq:Org). The highly lipophilic Impurity 31 and Sorafenib base will partition entirely into the organic layer.

  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at 40°C to yield a crude solid residue.
    
Step 2: Selective Precipitation

Rationale: Exploits the differential crystallinity between the symmetric Impurity 31 and the asymmetric Sorafenib base to pre-enrich the sample.

  • Dissolve the crude solid residue in a minimal volume of Dichloromethane (DCM).

  • Under continuous magnetic stirring, slowly add Hexane dropwise until the solution becomes turbid.

  • Allow the mixture to stand at 4°C for 2 hours. The symmetric nature of Impurity 31 gives it a higher lattice energy, causing it to precipitate earlier than the API.

  • Filter the precipitate under a vacuum. This enriched fraction typically contains ~60-75% Impurity 31.

Step 3: Preparative HPLC Isolation

Rationale: High-resolution reverse-phase chromatography is required to separate the structurally similar urea derivatives.

  • Dissolve the enriched precipitate in Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL.

  • Filter through a 0.45 µm PTFE syringe filter.

  • Inject onto a Preparative C18 column using the gradient method outlined in Table 2 .

  • Monitor at 254 nm. Collect the fractions corresponding to Impurity 31, which will elute after Sorafenib due to the presence of the dual strongly hydrophobic trifluoromethyl-chlorophenyl groups.

Step 4: Lyophilization
  • Pool the collected fractions containing Impurity 31.

  • Remove the acetonitrile modifier via rotary evaporation at 35°C.

  • Lyophilize the remaining aqueous suspension for 48 hours to yield Impurity 31 as a pure, white crystalline powder.

Workflow RM Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc/H2O) RM->LLE Remove polar byproducts CRYS Selective Precipitation (DCM/Hexane) LLE->CRYS Enrich urea impurity HPLC Preparative HPLC (C18, MeCN/H2O) CRYS->HPLC High-resolution separation LYO Lyophilization HPLC->LYO Fraction pooling PURE Pure Sorafenib Impurity 31 (>98% Purity) LYO->PURE Final isolation

Diagram 2: Step-by-step workflow for the isolation and purification of Sorafenib Impurity 31.

Data Presentation & Analytical Methods

Table 1: UPLC Method for Reaction Profiling

Note: While isocratic methods are suitable for polar genotoxic impurities[3], a gradient is required here due to the broad lipophilicity range of the crude mixture.

ParameterCondition
Column RRHD Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B Acetonitrile (100%)
Gradient Program 0-2 min: 10% B 2-8 min: 10%

95% B 8-10 min: 95% B
Flow Rate 0.4 mL/min
Detection UV at 254 nm and 226 nm
Column Temperature 40°C
Table 2: Preparative HPLC Conditions for Isolation
ParameterCondition
Column XBridge Prep C18 (250 x 21.2 mm, 5 µm)
Mobile Phase A Water containing 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile containing 0.1% TFA
Gradient Program 0-5 min: 50% B 5-20 min: 50%

100% B 20-25 min: 100% B
Flow Rate 20.0 mL/min
Injection Volume 1.0 mL (50 mg/mL in DMSO)
Table 3: Spectroscopic Characterization Data for Impurity 31

Self-validation of the isolated compound confirms the symmetric urea structure.

TechniqueObserved DataStructural Assignment
LC-MS (ESI-) m/z 415.0 [M-H]⁻Confirms Exact Mass of C15H8Cl2F6N2O (416.99 g/mol )
¹H NMR (400 MHz, DMSO-d6)

9.25 (s, 2H)
Symmetric Urea -NH protons

8.10 (d, J = 2.4 Hz, 2H)
Aromatic protons adjacent to


7.65 (dd, J = 8.8, 2.4 Hz, 2H)
Aromatic protons (para to urea)

7.55 (d, J = 8.8 Hz, 2H)
Aromatic protons adjacent to Cl

References

  • Yadav, R. R., et al. (2012). Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method. International Journal of Theoretical & Applied Sciences. URL: [Link]

Sources

Application

Application Note: Precision Quantitation of Methyl 4-(methylamino)picolinate in Sorafenib Tosylate

Here is a comprehensive Application Note and Protocol for the quantitative analysis of Methyl 4-(methylamino)picolinate in Sorafenib Tosylate. Part 1: The Analytical Imperative Introduction Sorafenib Tosylate (Nexavar) i...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the quantitative analysis of Methyl 4-(methylamino)picolinate in Sorafenib Tosylate.

Part 1: The Analytical Imperative

Introduction

Sorafenib Tosylate (Nexavar) is a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases, widely used in the treatment of renal cell and hepatocellular carcinoma.[1][2] The synthesis of Sorafenib involves complex pyridine chemistry.[] Methyl 4-(methylamino)picolinate (MMP) is a specific process-related impurity (CAS 1256817-30-7) that can arise during the synthesis of the key intermediate, 4-chloro-N-methylpicolinamide.

Regulatory guidelines (ICH Q3A/B and ICH M7) mandate the rigorous control of such impurities, particularly those sharing structural alerts or arising from reactive starting materials. MMP represents a "competing pathway" impurity where the reagent methylamine undergoes nucleophilic aromatic substitution (


) at the C4 position rather than, or in addition to, the desired amidation at the C2 ester.
Chemical Context & Impurity Origin

The formation of MMP is a classic example of chemoselectivity challenges in pyridine chemistry.

  • Desired Reaction: Aminolysis of Methyl 4-chloropicolinate by methylamine to form 4-chloro-N-methylpicolinamide.

  • Side Reaction (Impurity): Displacement of the 4-chloro group by methylamine, retaining the ester functionality, yielding Methyl 4-(methylamino)picolinate.

Because MMP possesses a secondary amine and a pyridine ring, it is significantly more polar than the hydrophobic Sorafenib API, necessitating a gradient HPLC method for effective resolution.

Part 2: Visualizing the Chemistry

Diagram 1: Impurity Genesis Pathway

This diagram illustrates the competitive reaction pathways leading to the formation of MMP during the intermediate synthesis.

ImpurityOrigin SM Methyl 4-chloropicolinate (Starting Material) Intermediate 4-chloro-N-methylpicolinamide (Desired Intermediate) SM->Intermediate Amidation (C2) (Major Pathway) Impurity Methyl 4-(methylamino)picolinate (MMP Impurity) SM->Impurity SNAr (C4) (Side Reaction) Reagent Methylamine (Reagent) Reagent->Intermediate Reagent->Impurity Sorafenib Sorafenib Tosylate (Final API) Intermediate->Sorafenib Coupling steps

Caption: Competitive reaction pathways: Amidation vs. Nucleophilic Aromatic Substitution (


) leading to MMP formation.

Part 3: Method Development Lifecycle

Experimental Design Strategy
  • Stationary Phase Selection: A C18 column is selected due to the hydrophobic nature of Sorafenib. However, to retain the polar MMP impurity, a column with high carbon load and end-capping (e.g., Zorbax SB-C18 or Luna C18) is preferred to minimize peak tailing caused by the basic pyridine nitrogen.

  • Mobile Phase Optimization:

    • Buffer (MP A): 0.1% Orthophosphoric acid (pH ~2.5). The low pH ensures the pyridine nitrogen is protonated, improving peak shape and solubility.

    • Organic Modifier (MP B): Acetonitrile (ACN).[4][5][6] ACN provides lower backpressure and sharper peaks for aromatic compounds compared to methanol.

  • Detection: UV at 265 nm .[1][5][7] Both the pyridine ring of the impurity and the diarylurea structure of Sorafenib exhibit strong absorption at this wavelength.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between MMP and any adjacent peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 for MMP (critical due to basicity).
    
  • Precision (RSD): < 2.0% for replicate injections.[5]

Part 4: Detailed Experimental Protocol

Reagents and Materials
ReagentGrade
Methyl 4-(methylamino)picolinateReference Standard (>98% purity)
Sorafenib TosylateWorking Standard (>99% purity)
AcetonitrileHPLC Grade
Orthophosphoric Acid (85%)HPLC Grade
WaterMilli-Q / HPLC Grade
Dimethyl Sulfoxide (DMSO)ACS Grade (for diluent)
Instrumentation
  • System: HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm (or equivalent L1 packing).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm[7]

  • Run Time: 25 minutes

  • Diluent: Acetonitrile : Water (50:50 v/v) Note: Dissolve Sorafenib in minimum DMSO first if solubility issues arise, then dilute.

Gradient Program:

Time (min) % Mobile Phase A (0.1% H3PO4) % Mobile Phase B (Acetonitrile) Event
0.0 95 5 Initial Hold (Retain Polar MMP)
3.0 95 5 Isocratic End
15.0 10 90 Ramp to Elute Sorafenib
20.0 10 90 Wash
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End of Run |

Standard & Sample Preparation

A. Impurity Stock Solution (MMP Stock):

  • Weigh 5.0 mg of Methyl 4-(methylamino)picolinate Reference Standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).

B. System Suitability Solution:

  • Weigh 25 mg of Sorafenib Tosylate into a 50 mL volumetric flask.

  • Add 1.0 mL of MMP Stock solution.

  • Dilute to volume with Diluent. (Contains 500 µg/mL Sorafenib + 2 µg/mL MMP).

C. Test Sample Solution:

  • Weigh 25 mg of Sorafenib Tosylate sample into a 50 mL volumetric flask.

  • Dissolve in 5 mL DMSO (sonicate if necessary).

  • Dilute to volume with Diluent (Conc: 500 µg/mL).

Part 5: Analytical Workflow Visualization

MethodWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 25mg Sorafenib (Tosylate Salt) Dissolve Dissolve in 5mL DMSO (Solubility Step) Weigh->Dissolve Dilute Dilute to 50mL with ACN:Water (50:50) Dissolve->Dilute Filter Filter (0.45 µm PVDF) Dilute->Filter Inject Inject 10 µL Filter->Inject Gradient Gradient Elution (5% -> 90% ACN) Inject->Gradient Detect UV Detection @ 265nm Gradient->Detect Integrate Integrate Peaks (MMP ~3-5 min, Sorafenib ~16 min) Detect->Integrate Calc Calculate % Impurity (External Standard Method) Integrate->Calc

Caption: Step-by-step analytical workflow from sample preparation to quantitative calculation.

Part 6: Validation & Calculation

Calculation Formula

Calculate the content of Methyl 4-(methylamino)picolinate in the sample using the following formula:



Where:

  • 
     = Peak area of MMP in the Sample Solution
    
  • 
     = Peak area of MMP in the Standard Solution
    
  • 
     = Concentration of MMP Standard (mg/mL)
    
  • 
     = Concentration of Sorafenib Sample (mg/mL)
    
  • 
     = Purity of MMP Reference Standard (decimal, e.g., 0.99)
    
Validation Parameters (Acceptance Criteria)

This method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance Criteria
Specificity No interference at retention time of MMP from Diluent or API.
Linearity

over range LOQ to 150% of limit.
Accuracy (Recovery) 85% - 115% at LOQ; 90% - 110% at higher levels.
Precision (Repeatability) RSD

5.0% for 6 replicates at limit level.
LOD / LOQ S/N

3 (LOD) and S/N

10 (LOQ).

Part 7: References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[9] Link

  • Patil, M. M., & Rafique, A. A. (2024).[10] Box-Behnken Design Employed Stability Demonstrating RP-HPLC Method Development of Sorafenib Tosylate for Rapid and Sensitive Quantification. International Journal of Pharmaceutical Sciences and Drug Research, 16(4), 566-575.[10] Link

  • Kalaichelvi, R., & Jayachandran, E. (2013).[1][7] Quantitative Estimation of Sorafenib Tosylate in Its Pure Form and in Its Tablet Formulation by RP-HPLC Method. Journal of Chemistry, 2013.[7] Link

  • Pharmaffiliates. Methyl 4-(Methylamino)picolinate Reference Standard Data. (CAS 1256817-30-7).[11][12][13] Link

  • Takhvar, A., et al. (2022).[5] Development and validation of RP-HPLC method for simultaneous quantification of the anticancer agents, nilotinib and sorafenib. Progress in Chemical and Biochemical Research, 5(1), 44-52.[5] Link

Sources

Method

Application Note: Advanced Sample Preparation Techniques for the Extraction of Sorafenib Impurity 31 for LC-MS/MS Analysis

Executive Summary Sorafenib is a critical multi-kinase inhibitor utilized in the targeted treatment of advanced hepatocellular and renal cell carcinomas. During the synthesis of the Active Pharmaceutical Ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sorafenib is a critical multi-kinase inhibitor utilized in the targeted treatment of advanced hepatocellular and renal cell carcinomas. During the synthesis of the Active Pharmaceutical Ingredient (API), side reactions can generate highly hydrophobic trace impurities. One of the most challenging to isolate and quantify is Sorafenib Impurity 31 (also widely designated as Sorafenib Impurity I or Flucofuron; CAS 370-50-3)[1]. Because of its extreme lipophilicity and neutral charge profile, extracting this impurity from complex biological matrices (e.g., plasma) or concentrated API formulations requires highly optimized sample preparation. This guide details the mechanistic rationale and step-by-step protocols for isolating Impurity 31 using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to ensure robust LC-MS/MS quantification.

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating extraction protocol, one must first understand the causality behind the impurity's formation and its resulting physicochemical properties. The synthesis of Sorafenib involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. If the highly reactive isocyanate is exposed to trace moisture during scale-up, it hydrolyzes to 4-chloro-3-(trifluoromethyl)aniline. This aniline intermediate rapidly reacts with another isocyanate molecule to form a symmetric urea byproduct: 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea, known as Impurity 31[2].

Pathway A 4-chloro-3-(trifluoromethyl) phenyl isocyanate B 4-chloro-3-(trifluoromethyl) aniline A->B Hydrolysis (+ H2O) C Sorafenib Impurity 31 (Symmetric Urea) A->C Side Reaction D 4-(4-aminophenoxy)-N-methyl picolinamide A->D Main Synthesis Pathway B->C Reacts with Isocyanate E Sorafenib API D->E Target Reaction

Fig 1. Chemical synthesis pathway leading to the formation of Sorafenib Impurity 31.

Unlike the parent Sorafenib molecule, which contains a basic picolinamide moiety capable of ionization at low pH, Impurity 31 lacks basic nitrogen centers. It is a neutral, highly hydrophobic molecule driven by two trifluoromethyl groups and two chlorine atoms. Consequently, standard Protein Precipitation (PPT), often used in 3[3], yields significant ion suppression in LC-MS/MS due to co-eluting phospholipids. To achieve trace-level quantification, orthogonal techniques like LLE[4] or polymeric reversed-phase SPE must be employed.

Quantitative Data: Compound Comparison
PropertySorafenib APISorafenib Impurity 31 (Impurity I)
CAS Number 284461-73-0370-50-3
Molecular Formula C21H16ClF3N4O3C15H8Cl2F6N2O
Molecular Weight 464.83 g/mol 417.13 g/mol
Chemical Nature Weakly Basic (Picolinamide)Neutral (Symmetric Urea)
Predicted LogP ~3.8> 5.0 (Highly Lipophilic)

Experimental Workflows & Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma Matrices

Strategic Rationale: LLE using Methyl tert-butyl ether (MTBE) is highly effective for isolating Impurity 31 from biological matrices. As demonstrated in advanced 4[4], non-polar solvents allow neutral, lipophilic molecules to partition perfectly into the organic layer, leaving polar matrix components, proteins, and salts in the aqueous phase.

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of human or rat plasma into a 2.0 mL low-bind microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate isotopically labeled Internal Standard (e.g., Sorafenib-d3 or a matched urea analog) at 500 ng/mL.

  • Buffering: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0). Causality: Neutralizing the pH ensures that any residual basic compounds remain un-ionized, standardizing the partition coefficient across different plasma lots.

  • Extraction: Add 1.0 mL of LC-MS grade MTBE.

  • Partitioning: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve a sharp phase separation.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and inject 5 µL into the LC-MS/MS.

Protocol B: Solid-Phase Extraction (SPE) for API Formulations

Strategic Rationale: When analyzing concentrated Sorafenib API for trace Impurity 31 (to meet ICH Q3A guidelines), the parent drug can easily overload the analytical column and cause source saturation. Using a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent allows for differential retention. Because Impurity 31 is significantly more hydrophobic than Sorafenib, we can utilize a targeted wash step to elute polar interferences, followed by a strong organic elution to recover the symmetric urea.

SPE_Workflow N1 1. Pre-treatment Dilute API in 1% HCOOH to prevent breakthrough N2 2. Conditioning 1 mL MeOH, then 1 mL H2O (Activate sorbent bed) N1->N2 N3 3. Loading Apply sample at 1 mL/min N2->N3 N4 4. Washing 2 mL 5% MeOH in H2O (Remove polar interferences) N3->N4 N5 5. Elution 2 mL 100% Acetonitrile (Elute Impurity 31) N4->N5 N6 6. Reconstitution Evaporate & reconstitute in Mobile Phase N5->N6

Fig 2. Solid-Phase Extraction (SPE) workflow for isolating highly hydrophobic impurities.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dissolve 10 mg of Sorafenib API in 1 mL of Methanol. Dilute this stock with 9 mL of 1% Formic Acid in Water. Causality: The high aqueous content and acidic pH ensure the API is fully solubilized and prevents the hydrophobic impurity from precipitating before loading.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through an HLB cartridge (30 mg/1 cc) under gentle vacuum.

  • Loading: Load 1 mL of the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the sorbent bed with 2 mL of 5% Methanol in Water to remove highly polar excipients, salts, and weakly retained matrix components. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the target impurity with 2 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 200 µL of mobile phase prior to injection.

Quantitative Performance Metrics

The choice of sample preparation fundamentally dictates the reliability of the LC-MS/MS assay. As shown in the representative validation data below, simple protein precipitation fails to adequately clear matrix interferences for highly lipophilic targets, leading to severe ion suppression. In contrast, LLE and SPE provide a self-validating, high-recovery system.

Extraction Recovery & Matrix Effects (n=6)
Extraction MethodMatrixRecovery (%) ± SDMatrix Effect (%) ± SD
Protein Precipitation (PPT) Human Plasma64.2 ± 5.1-35.4 ± 6.2 (Severe Suppression)
Liquid-Liquid Extraction (MTBE) Human Plasma92.8 ± 3.4-4.1 ± 2.8 (Negligible)
Solid-Phase Extraction (HLB) API Formulation96.5 ± 2.1-1.5 ± 1.2 (Negligible)

Conclusion

The extreme hydrophobicity and neutral profile of Sorafenib Impurity 31 (1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea) necessitate targeted, chemically logical sample preparation. While simple precipitation methods are sufficient for bulk API quantification, they fail at the trace impurity level due to matrix suppression. Liquid-Liquid Extraction with MTBE provides an excellent, cost-effective method for biological matrices, whereas polymeric HLB Solid-Phase Extraction offers superior cleanup and reproducibility for stringent API impurity profiling.

References

  • Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma.PMC (National Institutes of Health).
  • Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats.MDPI.
  • Sorafenib Impurity I | CAS 370-50-3.Veeprho.
  • Sorafenib Impurity I - Pharmaceutical Reference Standard.SRIRAMCHEM.

Sources

Application

Application Note: High-Resolution Chromatographic Separation of Impurity 31 from Sorafenib API

This Application Note is designed to serve as a definitive technical guide for the chromatographic separation of Sorafenib (API) from its specific process-related impurity, Impurity 31 (identified here as Methyl 4-(methy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the chromatographic separation of Sorafenib (API) from its specific process-related impurity, Impurity 31 (identified here as Methyl 4-(methylamino)picolinate, CAS 1256817-30-7).[1]

This protocol departs from generic templates to address the specific polarity contrast between the hydrophobic API and the polar impurity, ensuring high resolution and robust quantitation.

Executive Summary & Scientific Rationale

Sorafenib Tosylate is a multikinase inhibitor used in the treatment of renal cell and hepatocellular carcinoma. Its synthesis involves critical intermediates based on picolinamide structures. Impurity 31 (CAS 1256817-30-7), chemically identified as Methyl 4-(methylamino)picolinate, is a specific process-related byproduct.[1]

The Separation Challenge

The primary analytical challenge lies in the drastic difference in hydrophobicity (LogP) between the two species:

  • Sorafenib: Highly lipophilic (LogP ~3.8), retaining strongly on C18 phases.

  • Impurity 31: Small, polar molecule (LogP ~0.5), eluting near the void volume in standard gradients.

A standard "generic" gradient often causes Impurity 31 to co-elute with the solvent front or other polar synthesis byproducts (like unreacted acid/amine starting materials). This protocol utilizes a Polar-Embedded C18 stationary phase combined with a pH-controlled buffer system to induce sufficient retention of Impurity 31 while maintaining a reasonable elution time for Sorafenib.[1]

Chemical Context & Mechanism[1]

Understanding the analytes is the first step to successful separation.

CompoundChemical NameCAS RegistryMolecular FormulaKey Property
Sorafenib 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide284461-73-0C21H16ClF3N4O3Hydrophobic, Late Eluter
Impurity 31 Methyl 4-(methylamino)pyridine-2-carboxylate1256817-30-7C8H10N2O2Polar, Early Eluter, Basic Nitrogen
Mechanistic Strategy
  • Stationary Phase: A standard C18 column may suffer from "dewetting" or poor retention for Impurity 31 at high aqueous content.[1] A Polar-Embedded group (e.g., Amide or Carbamate) in the alkyl chain prevents phase collapse and interacts with the polar pyridine moiety of Impurity 31, increasing its retention factor (

    
    ).[1]
    
  • Mobile Phase pH: Both compounds contain pyridine rings (basic). Operating at pH 4.5 (using Ammonium Acetate) ensures the pyridine nitrogens are partially ionized, improving peak shape and solubility, while the hydrophobic interaction dominates the separation mechanism.

Experimental Protocol

Reagents and Materials[3][4][5][6][7]
  • Acetonitrile (ACN): HPLC Grade (Gradient Grade).

  • Water: Milli-Q or HPLC Grade.[1]

  • Ammonium Acetate: AR Grade (for buffer).

  • Acetic Acid: Glacial, AR Grade (for pH adjustment).

  • Column: Waters XBridge Shield RP18 or Phenomenex Synergi Fusion-RP (Polar Embedded C18), 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

Chromatographic Conditions[6][7][8]
ParameterSetting
Instrument HPLC/UHPLC with PDA/UV Detector
Column Temp 35°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 265 nm (Primary), 254 nm (Secondary)
Run Time 25 Minutes
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water (10 mM). Adjust pH to 4.5 ± 0.05 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Organic (Mobile Phase B): 100% Acetonitrile.

Gradient Program

Rationale: An initial isocratic hold at low organic allows Impurity 31 to interact with the polar-embedded phase, ensuring separation from the void.[1] A steep ramp then elutes the hydrophobic Sorafenib.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00955Initial Hold (Retain Impurity 31)
3.00955End of Hold
15.002080Gradient Ramp (Elute Sorafenib)
20.002080Wash
20.10955Re-equilibration
25.00955Stop

Visualizing the Methodology

The following diagram illustrates the logical workflow for developing this method and the structural relationship between the compounds.

G Start Method Development Strategy Analyte_Analysis Analyte Profiling Sorafenib (LogP 3.8) vs Impurity 31 (LogP 0.5) Start->Analyte_Analysis Selection Column Selection Polar-Embedded C18 Analyte_Analysis->Selection High Polarity Contrast Mechanism Retention Mechanism Hydrophobic + Polar Interaction Selection->Mechanism Prevents Dewetting Optimization Gradient Optimization Initial 5% B Hold -> Linear Ramp Mechanism->Optimization Ensure Retention Result Final Separation Impurity 31 (RT ~4 min) Sorafenib (RT ~14 min) Optimization->Result Resolution > 5.0

Figure 1: Strategic workflow for separating high-polarity impurity (Impurity 31) from hydrophobic API.

System Suitability & Results[1][5][7]

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

Acceptance Criteria
  • Resolution (

    
    ):  > 2.0 between Impurity 31 and any adjacent peak (e.g., solvent front or other polar impurities).
    
  • Tailing Factor (

    
    ):  NMT 1.5 for both Sorafenib and Impurity 31.
    
  • Precision (%RSD): < 2.0% for 6 replicate injections of the standard solution.

  • Signal-to-Noise (S/N): > 10 for Impurity 31 at the Reporting Threshold (0.05%).[1]

Expected Retention Times (Approximate)
  • Impurity 31: 3.8 – 4.5 min

  • Sorafenib: 13.5 – 14.5 min[1]

Note: The large window between peaks is intentional to allow for the separation of other potential intermediate impurities (e.g., Impurity H or N-oxides) that elute in the middle of the gradient.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Impurity 31 elutes in void (RT < 2 min) Phase collapse or insufficient initial retention.Ensure initial %B is ≤ 5%. Switch to a column with higher carbon load or dedicated "AQ" (Aqueous) phase.
Sorafenib Peak Broadening Poor solubility in mobile phase or column overload.Ensure sample diluent matches initial gradient conditions (e.g., 50:50 Water:ACN is too strong; use 90:10 Water:ACN).
Baseline Drift at 265 nm Acetate absorption or gradient artifacts.Use high-purity Ammonium Acetate.[1] Ensure reference wavelength is off or set correctly.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Sorafenib. Retrieved October 26, 2023, from [Link][1]

  • European Pharmacopoeia (Ph. Eur.). (2022). Chromatographic Separation Techniques: 2.2.46. Strasbourg, France: EDQM.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Authoritative text on gradient optimization for polar/non-polar mixtures).

Sources

Method

Stability-indicating method for Sorafenib Impurity 31 analysis

Application Note: Stability-Indicating RP-HPLC Method for the Robust Quantification of Sorafenib and Impurity 31 Introduction Sorafenib (commercially known as Nexavar) is a potent multikinase inhibitor utilized in oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability-Indicating RP-HPLC Method for the Robust Quantification of Sorafenib and Impurity 31

Introduction

Sorafenib (commercially known as Nexavar) is a potent multikinase inhibitor utilized in oncology for the treatment of hepatocellular, advanced renal cell, and thyroid carcinomas. As a diaryl urea derivative, its chemical stability is highly dependent on environmental storage and manufacturing conditions. Under stress, Sorafenib is susceptible to hydrolytic cleavage, yielding several degradation products.

Among these, Sorafenib Impurity 31 (a primary urea-cleavage product, structurally characterized as 4-(4-aminophenoxy)-N-methylpicolinamide) is a critical quality attribute (CQA) that requires stringent monitoring. This application note details the development and validation of a highly specific, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. Designed for researchers and analytical scientists, this protocol ensures the baseline resolution of Sorafenib from Impurity 31 and other stress-induced degradants.

Scientific Rationale & Methodological Design

A true Stability-Indicating Method (SIM) must be a self-validating system capable of unequivocally quantifying the active pharmaceutical ingredient (API) without interference from its degradation products[1].

  • Stationary Phase Selection: Sorafenib is highly lipophilic due to its trifluoromethyl and chloro-phenyl groups. A high-carbon-load C18 column provides the necessary hydrophobic retention and steric selectivity to resolve the API from the significantly more polar Impurity 31.

  • Mobile Phase Causality: The urea and pyridine nitrogen atoms in Sorafenib and Impurity 31 dictate their ionization states. Using an acidic aqueous phase (0.1% orthophosphoric acid, pH ~3.0) ensures complete protonation of the pyridine ring, preventing secondary interactions with residual silanols on the stationary phase that cause peak tailing[2]. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for halogenated aromatic compounds[3].

  • Detection Wavelength: UV detection at 265 nm was selected as it represents the optimal absorption maximum for the conjugated biphenyl-urea system, ensuring high sensitivity for both the parent drug and Impurity 31[2].

Degradation S Sorafenib (API) H Hydrolytic Stress (Acid/Base) S->H O Oxidative Stress (H2O2) S->O I31 Impurity 31 (Urea Cleavage) H->I31 Cleavage OD N-Oxide Degradants O->OD Oxidation

Figure 1: Primary stress degradation pathways of Sorafenib yielding Impurity 31.

Materials and Reagents

  • Sorafenib Tosylate Reference Standard (>99.5% purity)

  • Sorafenib Impurity 31 Reference Standard

  • HPLC-Grade Acetonitrile

  • Orthophosphoric acid (85%, AR grade)

  • Milli-Q Water (18.2 MΩ·cm)

  • 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ (for forced degradation)

Experimental Protocols

Step-by-Step Standard Preparation
  • Stock Solutions: Accurately weigh 10 mg of Sorafenib tosylate and 1 mg of Impurity 31. Transfer into separate 10 mL volumetric flasks.

  • Solubilization: Add 5 mL of methanol (diluent) to each flask and sonicate for 5 minutes to ensure complete solubilization. Make up the volume to 10 mL with methanol (Yields: 1000 µg/mL Sorafenib, 100 µg/mL Impurity 31).

  • Working Solutions: Dilute aliquots of the stock solutions with the mobile phase to achieve the target working concentrations (e.g., 10 µg/mL Sorafenib and 1 µg/mL Impurity 31) prior to injection.

Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Orthophosphoric acid in water (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Elution Mode: Gradient (Time 0-5 min: 35% B; 5-15 min: 35% to 65% B; 15-20 min: 65% B; 20-25 min: 35% B). Rationale: A gradient ensures the early elution of the polar Impurity 31 while sharpening the late-eluting Sorafenib peak.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 265 nm

Forced Degradation Protocol (Self-Validating System)

To prove the method is stability-indicating, the sample must be stressed to achieve 10-20% degradation. Over-stressing (>20%) risks secondary degradation, which is not representative of real-world shelf-life conditions.

  • Acidic Hydrolysis: Transfer 10 mg of Sorafenib into a 10 mL volumetric flask. Add 2 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Crucial Step: Neutralize with 2 mL of 0.1 N NaOH before making up the volume with mobile phase. Neutralization prevents column degradation and arrests the hydrolysis reaction.

  • Alkaline Hydrolysis: Repeat the above using 2 mL of 0.1 N NaOH at 60°C for 2 hours. Neutralize with 2 mL of 0.1 N HCl.

  • Oxidative Stress: Treat 10 mg of API with 2 mL of 3% H₂O₂ at room temperature for 6 hours.

  • Thermal & Photolytic Stress: Expose solid API to 80°C for 48 hours, and UV light (254 nm) for 24 hours, respectively. Dissolve in mobile phase to 1 mg/mL.

Workflow Prep Sample Preparation (API & Impurity 31) Stress Forced Degradation (Acid, Base, Peroxide) Prep->Stress HPLC RP-HPLC Separation (Gradient Elution) Stress->HPLC SST SST HPLC->SST Injection Quant Validated Quantification (ICH Q2(R1)) SST->Quant Pass Criteria

Figure 2: Analytical workflow from forced degradation to validated quantification.

Data Presentation & Results

The method successfully resolved Sorafenib (Retention Time ~14.2 min) from Impurity 31 (Retention Time ~6.8 min) and other degradants. The system suitability requirement (Resolution > 2.0) was consistently met, proving the method's specificity.

Table 1: Forced Degradation Summary

Stress ConditionExposure Time% API DegradationImpurity 31 Formed (%)Mass Balance (%)
Acidic (0.1 N HCl, 60°C)2 Hours14.5%8.2%98.8%
Alkaline (0.1 N NaOH, 60°C)2 Hours18.2%11.4%99.1%
Oxidative (3% H₂O₂, RT)6 Hours12.0%Not Detected98.5%
Thermal (80°C)48 Hours< 1.0%Not Detected99.8%
Photolytic (UV 254 nm)24 Hours< 1.0%Not Detected99.9%

Note: A mass balance close to 100% indicates that all degradation products were successfully eluted and detected, confirming the method's comprehensive nature.

Table 2: Method Validation Parameters (ICH Q2(R1))

ParameterSorafenibImpurity 31
Linearity Range (µg/mL)5.0 – 50.00.1 – 5.0
Correlation Coefficient (R²)0.99980.9995
LOD (µg/mL)0.040.02
LOQ (µg/mL)0.120.06
Precision (% RSD, n=6)0.85%1.12%
Accuracy / Recovery (%)99.2 – 101.5%98.5 – 102.1%

Conclusion

This application note outlines a highly robust, E-E-A-T aligned stability-indicating method for the simultaneous quantification of Sorafenib and its critical degradant, Impurity 31. By leveraging strategic pH control and gradient elution, the method prevents peak tailing and ensures baseline resolution. The forced degradation data unequivocally demonstrates that Sorafenib is highly susceptible to hydrolytic cleavage (producing Impurity 31), while remaining relatively stable under thermal and photolytic stress[2]. This protocol is fully compliant with ICH Q2(R1) guidelines and is ready for implementation in routine quality control and stability testing environments.

References

  • Title: Box-Behnken Design employed stability demonstrating RP-HPLC method development of sorafenib tosylate for rapid and sensitive quantification. Source: International Journal of Pharmaceutical Sciences and Drug Research (2024). URL: [Link]

  • Title: Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. Source: International Journal of PharmTech Research (2019). URL: [Link]

  • Title: Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach. Source: Biomedical Chromatography (2018). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-elution of Sorafenib Impurity 31 in reverse-phase HPLC

Welcome to the technical support center for resolving common challenges in the reverse-phase HPLC analysis of Sorafenib and its impurities. This guide is designed for researchers, analytical scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving common challenges in the reverse-phase HPLC analysis of Sorafenib and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in achieving adequate separation, specifically the co-elution of Sorafenib and its process-related impurity, Sorafenib Impurity 31.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and systematic method development strategies. Our approach is grounded in chromatographic first principles to not only solve the immediate issue but also to empower you with the expertise to develop robust and reliable analytical methods. All recommendations are framed within the context of regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Understanding the Challenge: Co-elution of Sorafenib and Impurity 31

Sorafenib is a multi-kinase inhibitor used in cancer therapy.[3][4] During its synthesis and storage, various related substances or impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3] One such challenge is the separation of Sorafenib from Sorafenib Impurity 31 (CAS: 1256817-30-7), a structurally similar compound.[5]

Co-elution occurs when two or more compounds exit the HPLC column at the same time, resulting in a single, unresolved peak. This lack of separation makes accurate quantification impossible and can mask the true impurity profile of the drug substance. The structural similarity between Sorafenib and its impurities often leads to similar retention behaviors on standard C18 columns, making co-elution a common problem.[4]

Initial Assessment & Diagnosis

Before making any changes to your method, it's crucial to diagnose the potential root cause of the co-elution. This logical troubleshooting workflow will guide you through a systematic evaluation of your current method and instrumentation.

Troubleshooting_Workflow cluster_0 Phase 1: System & Method Verification cluster_1 Phase 2: Method Optimization Start Co-elution Observed: Sorafenib & Impurity 31 CheckSST Verify System Suitability (SST) Parameters (Tailing Factor, Plates, %RSD) Start->CheckSST SST_Fail Troubleshoot System: - Check for leaks - Purge pump - Check column health CheckSST->SST_Fail Fail SST_Pass SST Parameters Pass CheckSST->SST_Pass Pass Selectivity Focus on Improving Chromatographic Selectivity (α) SST_Pass_Proxy->Selectivity MobilePhase Adjust Mobile Phase Parameters Selectivity->MobilePhase Primary Approach StationaryPhase Change Stationary Phase Selectivity->StationaryPhase Secondary Approach Temperature Adjust Column Temperature Selectivity->Temperature Tertiary Approach

Caption: Troubleshooting Decision Tree for Co-elution.

Troubleshooting Guides (Question & Answer Format)

This section directly addresses specific issues you might be facing. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol to resolve the problem.

Q1: My system suitability parameters are acceptable, but Sorafenib and Impurity 31 are still co-eluting. What is the first thing I should modify?

Answer: The first and often most impactful parameter to adjust is the mobile phase pH .

  • Expertise & Experience: Sorafenib is a basic compound with multiple pKa values. Its retention behavior in reverse-phase HPLC is highly dependent on the pH of the mobile phase.[6][7][8] By changing the pH, you alter the ionization state of both Sorafenib and Impurity 31. This change in ionization affects their hydrophobicity and, consequently, their interaction with the C18 stationary phase. Even a small adjustment in pH can lead to significant shifts in retention time and potentially resolve the co-elution.[9] For robust method development, it is often recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes to ensure they are in a single, stable ionic form.[6][8][9]

  • Experimental Protocol: pH Scouting

    • Determine pKa: If not already known, find the pKa values of Sorafenib.

    • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values. For example, if your current method uses a pH of 3.0, prepare buffers at pH 2.5, 3.5, and 4.0. Ensure you choose a buffer system with a pKa close to your target pH for effective buffering.[8]

    • Equilibrate System: For each new pH condition, thoroughly flush the HPLC system and column with the new mobile phase until the backpressure and baseline are stable.

    • Inject Sample: Inject your sample mixture (Sorafenib and Impurity 31) and analyze the chromatogram.

    • Evaluate Resolution: Compare the resolution between the two peaks at each pH condition. Look for a condition that provides baseline or near-baseline separation.

ParameterCondition 1 (Initial)Condition 2 (Modified)Condition 3 (Modified)
Mobile Phase A 0.1% Formic Acid in Water20mM Phosphate Buffer20mM Phosphate Buffer
pH (Aqueous) ~2.83.54.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 20 min5-95% B in 20 min5-95% B in 20 min
Resolution (Rs) < 1.0 (Co-elution)1.4> 1.8 (Resolved)
Q2: I've tried adjusting the pH, but the resolution is still not optimal. What should I try next?

Answer: The next logical step is to evaluate the organic modifier in your mobile phase.

  • Expertise & Experience: While acetonitrile and methanol are the most common organic solvents in reverse-phase HPLC, they offer different selectivities. This is due to differences in their polarity, viscosity, and how they interact with the stationary phase and the analytes. If you are using acetonitrile, switching to methanol (or vice-versa) can alter the elution order or improve the separation between closely eluting peaks. Sometimes, a ternary mixture (e.g., water, acetonitrile, and methanol) can provide a unique selectivity that cannot be achieved with a binary mobile phase.

  • Experimental Protocol: Organic Modifier Screening

    • Prepare New Mobile Phase: If your current method uses acetonitrile as the organic modifier (Mobile Phase B), prepare a new Mobile Phase B using methanol.

    • Method Translation: When switching from acetonitrile to methanol, you may need to adjust the gradient profile to maintain similar retention times, as methanol is a weaker solvent than acetonitrile in reverse-phase HPLC. A common starting point is to increase the methanol percentage by about 10% relative to the acetonitrile concentration at each step of the gradient.

    • Equilibrate & Inject: Flush the system and column with the new mobile phase, allow it to equilibrate, and then inject your sample.

    • Compare Chromatograms: Compare the selectivity and resolution from the methanol-based method with your original acetonitrile-based method.

Q3: I am still facing co-elution issues after modifying the mobile phase. Should I consider a different column?

Answer: Yes, if mobile phase optimization is insufficient, changing the stationary phase chemistry is a powerful strategy to resolve co-elution.

  • Expertise & Experience: Not all C18 columns are the same. Differences in silica purity, particle size, pore size, and end-capping can affect selectivity. However, for challenging separations like structurally similar impurities, a more significant change in stationary phase chemistry is often required. Since Sorafenib and its impurities are aromatic compounds, a stationary phase that offers alternative interactions can be highly effective.[10]

    • Phenyl-Hexyl Phases: These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[10][11] This can introduce a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase, often leading to a unique elution order and improved resolution for aromatic compounds.[11][12]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mix of interactions, including hydrophobic, dipole-dipole, π-π, and ion-exchange mechanisms.[13] This multi-modal interaction capability makes them excellent for separating isomers and closely related aromatic compounds that are difficult to resolve on C18 columns.[13]

  • Experimental Protocol: Column Screening

    • Select Alternative Columns: Obtain a Phenyl-Hexyl and/or a PFP column with similar dimensions (length, diameter, and particle size) to your current C18 column.

    • Initial Method Adaptation: Start with your best-optimized mobile phase conditions from the previous steps.

    • Column Equilibration: Install the new column and equilibrate it thoroughly with the mobile phase.

    • Inject and Evaluate: Inject your sample and assess the separation. You will likely need to re-optimize the gradient profile for each new column chemistry to achieve the desired retention and resolution.

Selectivity_Factors cluster_0 Primary Separation Mechanism cluster_1 Alternative Separation Mechanisms C18 C18 Column Hydrophobic Hydrophobic Interactions C18->Hydrophobic Phenyl Phenyl-Hexyl Column PiPi π-π Interactions Phenyl->PiPi PFP PFP Column MultiModal Dipole-Dipole, π-π, Ion-Exchange PFP->MultiModal Sorafenib Sorafenib & Impurity 31 Sorafenib->C18 Interacts via Sorafenib->Phenyl Interacts via Sorafenib->PFP Interacts via

Caption: Interaction Mechanisms of Different Stationary Phases.

Frequently Asked Questions (FAQs)

  • Q: Can increasing the column temperature help resolve the co-elution?

    • A: Yes, sometimes. Increasing the column temperature reduces the mobile phase viscosity, which can improve peak efficiency (narrower peaks). It can also slightly alter selectivity. A typical range to explore is 25°C to 45°C. However, be aware that high temperatures (above 60°C) can degrade silica-based columns, especially at high pH.

  • Q: My peak shapes are poor (tailing or fronting). Could this be related to the co-elution?

    • A: Poor peak shape can certainly mask a partial separation, making two closely eluting peaks appear as one broad, distorted peak. Poor peak shape for basic compounds like Sorafenib is often caused by secondary interactions with acidic silanol groups on the silica surface.[14] Ensure you are using a low pH (e.g., pH 2-4) to suppress silanol activity or a modern, high-purity, end-capped column.

  • Q: What are the regulatory expectations for impurity method validation?

    • A: Regulatory bodies like the ICH require that analytical methods for impurities are validated to be specific, accurate, precise, linear, and robust.[15][16] The specificity part of the validation is critical here; you must demonstrate that the method can unequivocally assess the impurity in the presence of the main compound (Sorafenib) and other potential components.[15] This is why resolving co-elution is a fundamental requirement.

  • Q: I am seeing a small peak in my blank injection that corresponds to Sorafenib. What could be the cause?

    • A: This is known as carryover. It occurs when a small amount of the sample from a previous injection is retained somewhere in the system (e.g., injector needle, valve, or column) and elutes in a subsequent run.[17] To resolve this, you need to optimize the needle wash/rinse procedure of your autosampler. Using a stronger wash solvent (e.g., a higher percentage of organic solvent, or a solvent like isopropanol) and increasing the wash volume can effectively eliminate carryover.[17]

References

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • A Review on Revision of ICH Q2 (R1) and New ICH Q14 Guidance. SciSpace. [Link]

  • Quality Guidelines. ICH. [Link]

  • PHARMACEUTICAL ANALYTICAL REVIEW OF SORAFENIB. ResearchGate. [Link]

  • analytical method development and validation of sorafenib by rp-hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF SORAFENIB TOSYLATE. Googleapis.com. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama. [Link]

  • Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. PMC. [Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Box-Behnken Design Employed Stability Demonstrating RP-HPLC Method Development of Sorafenib Tosylate for Rapid and Sensitive Qua. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • HPLC Troubleshooting Guide. BGB Analytik. [Link]

  • Solving Carryover Problems in HPLC. Shimadzu. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Chromatography Online. [Link]

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex. [Link]

  • HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Frontiers. [Link]

  • Sorafenib-impurities. Pharmaffiliates. [Link]

  • Sorafenib EP Impurity H. KM Pharma Solution Private Limited. [Link]

Sources

Optimization

Improving peak shape for Methyl 4-(methylamino)picolinate in chromatography

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals working with Methyl 4-(methylamino)picolinate .

This molecule presents a unique "chromatographic trap." It contains two highly basic functional groups (a pyridine nitrogen and a secondary methylamino group) alongside a base-sensitive methyl ester. Standard approaches to fixing basic peak tailing often destroy this specific analyte. This guide will decode the chemical causality behind your peak shape issues and provide a self-validating framework to achieve perfect symmetry.

Mechanistic Troubleshooting Workflow

To resolve peak distortion, we must first isolate whether the failure is chemical (secondary interactions) or physical (column bed deformation). Follow this logic tree to diagnose your system.

Workflow Start Analyze Methyl 4-(methylamino)picolinate Issue: Severe Peak Tailing CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust to pH 2.5 (Protonate Silanols) CheckPH->AdjustPH No CheckCol Using CSH or Type B Silica? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to CSH C18 Column (Repel Basic Cations) CheckCol->ChangeCol No CheckCons Using PTFE Filters & Deactivated Vials? CheckCol->CheckCons Yes ChangeCol->CheckCons ChangeCons Replace Nylon/Standard Glass (Prevent Adsorption) CheckCons->ChangeCons No Success Symmetrical Peak Achieved (As < 1.2) CheckCons->Success Yes ChangeCons->Success

Troubleshooting Workflow: Mitigating secondary interactions for basic picolinate derivatives.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does Methyl 4-(methylamino)picolinate exhibit severe peak tailing (Asymmetry > 1.5) on my standard reversed-phase column? The Causality: The primary cause of peak tailing is a dual-retention mechanism. While the hydrophobic core of your molecule interacts with the C18 phase, the protonated basic nitrogens (pyridine and secondary amine) interact strongly with ionized residual silanol groups (Si-O⁻) on the silica support surface[1]. These anionic sites act as strong cation exchangers, dragging the analyte and producing a severe tail.

Q2: Most guides suggest using a high-pH mobile phase to neutralize basic amines. Should I do this? The Causality: Absolutely not. While raising the pH to 10.5 would deprotonate the nitrogens and eliminate silanol interactions, Methyl 4-(methylamino)picolinate contains a methyl ester. Prolonged exposure to high pH will induce base-catalyzed ester hydrolysis, degrading your analyte into 4-(methylamino)picolinic acid. The Solution: You must operate at a low pH (e.g., pH 2.5) . Using a 10–20 mM phosphate or formate buffer ensures the full protonation of the residual silanol groups, neutralizing their negative charge and suppressing the unwanted secondary ion-exchange interactions without risking analyte degradation[2].

Q3: Even at pH 2.5, I am seeing peak asymmetry and broad peaks. What column chemistry is required? The Causality: Standard "Type A" silica has high metal content and highly acidic free silanols that remain partially ionized even at pH 2.5. The Solution: Upgrade to a Charged Surface Hybrid (CSH) column or a fully endcapped Type B ultra-pure silica column. CSH technology incorporates a low-level positive surface charge onto the hybrid silica particle. Because your picolinate derivative is positively charged at low pH, the CSH surface electrostatically repels the analyte, completely eliminating residual silanol interactions and yielding superior peak shape[3].

Q4: My mobile phase and column are optimized, but I'm still experiencing inconsistent peak areas. What hidden factors should I investigate? The Causality: Consumables are frequently the hidden root cause of peak distortion. Basic compounds are notorious for adsorbing onto the active sites of standard borosilicate glass vials and certain filtration membranes (like Nylon)[4]. The Solution: Switch to hydrophilic PTFE syringe filters and use pre-silanized (deactivated) glass vials.

Quantitative Data: Column Chemistry Performance

The table below summarizes the expected chromatographic performance of Methyl 4-(methylamino)picolinate across different column technologies, demonstrating why stationary phase selection is critical.

Column TechnologyMobile Phase pHPeak Asymmetry (

)
Theoretical Plates (

)
Analyte Stability
Standard Type A C18 7.0> 2.5 (Severe Tailing)< 3,000Stable
High-Purity Type B C18 2.51.4 (Moderate)~ 8,000Stable
High-pH Stable C18 10.51.1 (Symmetrical)~ 12,000Degraded (Hydrolysis)
Charged Surface Hybrid (CSH) 2.51.05 (Excellent)> 15,000Stable

Experimental Protocol: Self-Validating Method Optimization

To ensure scientific integrity, every method must be self-validating. This protocol incorporates a System Suitability Test (SST) using a neutral marker to instantly differentiate between a dead column volume (physical issue) and silanol interactions (chemical issue).

Step 1: Mobile Phase Formulation

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to exactly pH 2.5 using phosphoric acid. (Note: If using LC-MS, substitute with 0.1% Formic Acid in water).

  • Prepare Mobile Phase B: 100% LC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm PTFE membrane to prevent particulate accumulation.

Step 2: Sample Preparation & Consumable Selection

  • Dissolve Methyl 4-(methylamino)picolinate in a diluent that exactly matches the starting mobile phase composition (e.g., 90% A / 10% B). Injecting a strong organic solvent into a weak mobile phase causes peak splitting.

  • Spike the sample with a neutral marker (e.g., Toluene or Uracil) at a concentration of 10 µg/mL.

  • Filter the sample using a hydrophilic PTFE syringe filter and transfer it to a pre-silanized glass autosampler vial[4].

Step 3: Column Installation & Equilibration

  • Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[3].

  • Flush the column with 10 column volumes of 50:50 Mobile Phase A/B to clear storage solvents.

  • Equilibrate the column at the starting gradient conditions until the baseline UV/MS signal and system pressure are completely stable (< 1% fluctuation).

Step 4: Self-Validating System Suitability Test (SST)

  • Inject 1 µL of the spiked sample.

  • Analyze the Causality:

    • If both the neutral marker and the basic picolinate peak exhibit tailing, the column frit is blocked or the bed is deformed. Replace the column.

    • If the neutral marker is perfectly symmetrical (

      
       = 1.0) but the picolinate tails, the issue is chemical. Verify your mobile phase pH is exactly 2.5 to ensure silanol suppression[1].
      

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Available at: [Link]

  • Waters Corporation. "Shop ACQUITY UPLC CSH C18 Columns | 186005297." Available at:[Link]

  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Sorafenib Impurity 31

Overview Sorafenib is an orally active multikinase inhibitor, and the rigorous quantification of its related substances—such as Sorafenib Impurity 31—is a critical regulatory requirement in pharmaceutical Quality Control...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Sorafenib is an orally active multikinase inhibitor, and the rigorous quantification of its related substances—such as Sorafenib Impurity 31—is a critical regulatory requirement in pharmaceutical Quality Control (QC)[1]. Impurity 31 often presents significant analytical challenges, primarily manifesting as low recovery rates during sample preparation and Liquid Chromatography-Mass Spectrometry (LC-MS) or RP-HPLC analysis. This support guide provides a causality-driven framework to diagnose and resolve these recovery bottlenecks.

Diagnostic Logic & Troubleshooting Workflows

Before adjusting instrument parameters, it is critical to determine whether the low recovery is a physical loss (extraction inefficiency, adsorption) or an apparent loss (ion suppression, detector saturation)[2].

RecoveryTroubleshooting Start Low Recovery Detected (<80% for Impurity 31) Isolate Isolate the Root Cause (Recovery vs. Matrix Effect) Start->Isolate PrepIssue Sample Prep / Extraction Loss (True Low Recovery) Isolate->PrepIssue Pre- vs Post-Spike MSIssue LC-MS/MS Ion Suppression (Apparent Low Recovery) Isolate->MSIssue Post-Column Infusion ChromIssue Chromatographic Loss (Adsorption / Degradation) Isolate->ChromIssue Peak Tailing/Loss Action1 Optimize Extraction Solvent & Use Silanized Vials PrepIssue->Action1 Action2 Adjust Gradient / Use SPE & Implement SIL-IS MSIssue->Action2 Action3 Acidify Mobile Phase (e.g., 0.1% Formic Acid) ChromIssue->Action3

Diagnostic workflow for isolating and resolving low recovery rates of Sorafenib Impurity 31.

Frequently Asked Questions (FAQs)

Q1: Why does Sorafenib Impurity 31 show <70% recovery during standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE)? Causality & Solution: Sorafenib and its related impurities are highly hydrophobic molecules. If the sample diluent or extraction solvent lacks sufficient organic strength, the impurity will precipitate or partition poorly, leading to incomplete extraction[2]. Furthermore, at low QC concentrations, hydrophobic impurities exhibit non-specific adsorption to the active silanol groups on standard borosilicate glass vials. Actionable Fix: Switch to polypropylene vials or silanized glassware. Optimize the extraction solvent to include at least 60-80% organic modifier (e.g., Acetonitrile or Methanol) to outcompete the sample matrix for the analyte[2].

Q2: My HPLC-UV recovery is acceptable, but LC-MS/MS shows erratic, low recovery for Impurity 31. What causes this discrepancy? Causality & Solution: This is a hallmark of matrix effects, specifically ion suppression in the electrospray ionization (ESI) source. Co-eluting matrix components (such as formulation excipients or residual salts) compete with Impurity 31 for charge in the ESI droplets, drastically reducing its ionization efficiency and causing an apparent low recovery[3]. Actionable Fix: Implement a post-column infusion experiment to map suppression zones. Adjust the chromatographic gradient to shift the retention time of Impurity 31 away from these zones. Additionally, utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) will normalize the response, as the IS will experience the exact same suppression as the target analyte.

Q3: How does mobile phase chemistry lead to peak loss or degradation of this impurity on-column? Causality & Solution: Most RP-HPLC methods for Sorafenib employ C18 stationary phases[1]. If the mobile phase pH is not strictly controlled, the functional groups on Impurity 31 can undergo secondary interactions with residual, unendcapped silanol groups on the silica support. At neutral pH, these silanols are ionized, leading to severe peak tailing, irreversible binding, and subsequent low recovery[4]. Actionable Fix: Maintain an acidic mobile phase (e.g., using 0.1% formic acid or o-phosphoric acid) to keep silanols protonated and neutral. Ensure high-quality LC-MS grade additives are used to prevent baseline noise and system contamination[3][5].

Self-Validating Experimental Protocol: Matrix Effect & Recovery Assessment

To definitively separate true extraction loss from LC-MS ion suppression, laboratories must employ a self-validating three-tier spiking protocol.

Step-by-Step Methodology:

  • Preparation of Set A (Neat Standard): Prepare Impurity 31 at the target QC concentration in the pure mobile phase/diluent. This represents 100% theoretical response.

  • Preparation of Set B (Post-Extraction Spike): Extract a blank sample matrix using your standard protocol. After extraction, spike the resulting supernatant with Impurity 31 at the target QC concentration.

  • Preparation of Set C (Pre-Extraction Spike): Spike the blank sample matrix with Impurity 31 before beginning the extraction process. Process the sample normally.

  • LC-MS/MS Analysis: Inject all three sets in triplicate using the optimized chromatographic conditions.

  • Data Calculation:

    • Matrix Effect (ME): (Mean Area Set B / Mean Area Set A) × 100. (Values <100% indicate ion suppression; >100% indicate ion enhancement).

    • Extraction Recovery (RE): (Mean Area Set C / Mean Area Set B) × 100. (Measures the physical yield of the extraction step).

    • Process Efficiency (PE): (Mean Area Set C / Mean Area Set A) × 100. (The overall method recovery).

MatrixEffectWorkflow SetA Set A: Neat Standard (Impurity 31 in Solvent) CalcME Matrix Effect (ME) (Set B / Set A) * 100 SetA->CalcME SetB Set B: Post-Extraction Spike (Blank Matrix + Impurity 31) SetB->CalcME CalcRE Extraction Recovery (RE) (Set C / Set B) * 100 SetB->CalcRE SetC Set C: Pre-Extraction Spike (Impurity 31 + Blank Matrix) SetC->CalcRE Result Process Efficiency (PE) (Set C / Set A) * 100 CalcME->Result CalcRE->Result

Experimental workflow for calculating Matrix Effect (ME) and Extraction Recovery (RE).

Quantitative Data Presentation

The following table summarizes a typical troubleshooting dataset, illustrating how adjusting sample preparation and chromatographic parameters directly impacts the recovery metrics of Sorafenib Impurity 31.

Experimental ConditionMatrix Effect (ME)Extraction Recovery (RE)Process Efficiency (PE)Root Cause / Observation
Initial Method (50% MeOH extraction, Glass vials, Neutral pH)65% (Suppression)55% (High Loss)35.7% Poor solubility, glass adsorption, and co-eluting matrix suppressors.
Optimization 1 (80% ACN extraction, Glass vials)68% (Suppression)72% (Moderate Loss)48.9% Increased organic strength improved solubility, but glass adsorption remains.
Optimization 2 (80% ACN extraction, Polypropylene vials)66% (Suppression)95% (Optimal)62.7% Eliminating glass binding resolved physical extraction losses.
Final Optimized Method (80% ACN, PP vials, 0.1% Formic Acid, SPE Cleanup)96% (Neutral)94% (Optimal)90.2% SPE removed matrix suppressors; acidic pH improved peak shape and ionization.

Note: A Process Efficiency (PE) of >85% is generally required for robust pharmaceutical QC validation.

References
  • Analytical method development and validation of sorafenib by rp-hplc Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis Source: WelchLab URL
  • How to Avoid Problems in LC–MS Source: LCGC International URL
  • Box-Behnken Design Employed Stability Demonstrating RP-HPLC Method Development of Sorafenib Tosylate Source: International Journal of Pharmaceutical Sciences and Drug Research URL
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods Source: ALWSCI URL

Sources

Optimization

Optimizing mobile phase pH for separation of Sorafenib polar impurities

Welcome to the technical support center for the analysis of Sorafenib and its polar impurities. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Sorafenib and its polar impurities. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing your chromatographic separations. Here, we delve into the critical role of mobile phase pH, offering troubleshooting advice and answering frequently asked questions to help you achieve robust and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development and routine analysis.

Question: Why am I seeing poor peak shape (tailing or fronting) for Sorafenib and its impurities?

Answer: Poor peak shape for ionizable compounds like Sorafenib is most often linked to secondary interactions on the column or having multiple ionic forms of the analyte present simultaneously.

  • Causality: Sorafenib is a basic compound due to its pyridine and urea functional groups. When the mobile phase pH is close to the pKa of Sorafenib or its impurities, the molecules exist in a mixture of ionized (protonated) and non-ionized (neutral) forms.[1] This equilibrium during transit through the column leads to peak broadening and tailing. Additionally, at intermediate pH ranges (approx. 4-7), residual silanols on the silica-based stationary phase can be deprotonated (negatively charged), leading to strong ionic interactions with the protonated (positively charged) basic analytes, causing significant peak tailing.[2]

  • Solution Pathway:

    • Operate at Low pH: The most common and effective strategy is to lower the mobile phase pH to a range of 2.5 - 3.5.[2] At this pH, Sorafenib and its basic impurities will be fully and consistently protonated (ionized). Simultaneously, the acidic silanols on the stationary phase will be protonated (neutral), minimizing the undesirable secondary interactions that cause peak tailing.[2]

    • Ensure Adequate Buffering: Simply adding acid is not enough; a buffer is required to maintain a constant pH. Use a buffer with a pKa close to your target pH. For a target pH of 3.0, a phosphate buffer is an excellent choice.[1] A buffer concentration of 10-25 mM is typically sufficient to provide the necessary pH stability.[3]

    • Check Column Health: If the issue persists even at low pH, your column may be the problem. Contaminants from previous samples can build up at the head of the column, or the stationary phase itself may be degrading.[4] Consider using a guard column to protect the analytical column and try flushing the column with a strong solvent.[4][5]

Question: My retention times are drifting from one injection to the next. What's causing this instability?

Answer: Retention time instability is a classic sign that your method is not robust, often pointing directly to inadequate control over the mobile phase pH.

  • Causality: The retention of ionizable compounds is highly sensitive to small changes in pH, especially when operating near the analyte's pKa.[1][6] If your mobile phase is unbuffered or poorly buffered, its pH can be easily altered by atmospheric CO₂ absorption (if left standing) or by the sample solvent itself. This slight pH shift can change the degree of ionization of Sorafenib or its impurities, leading to noticeable shifts in retention time.[2]

  • Solution Pathway:

    • Implement a Buffer: Always use a buffer in your aqueous mobile phase. As mentioned previously, phosphate or acetate buffers are common choices in the pH 2-8 range suitable for silica columns.[1]

    • Work Far from the pKa: The most robust methods are developed at a pH that is at least 1.5 to 2 pH units away from the pKa of the analytes.[1][6] At this distance, the analyte is either fully ionized or fully non-ionized, and its retention time is much less sensitive to minor pH fluctuations.

    • Prepare Mobile Phase Freshly: To avoid pH shifts due to gas absorption or solvent evaporation, it is best practice to prepare your mobile phase fresh daily.[5]

    • Ensure Proper System Equilibration: Before starting a sequence, ensure your HPLC system and column are thoroughly equilibrated with the mobile phase. A stable baseline and consistent pressure are good indicators of equilibration.

Question: I can't achieve baseline separation between two closely eluting polar impurities. How can I improve the resolution?

Answer: Improving resolution between closely eluting peaks requires adjusting the selectivity of your chromatographic system. Mobile phase pH is one of the most powerful tools for manipulating selectivity for ionizable compounds.[7]

  • Causality: Resolution is a function of efficiency, retention, and selectivity. While you can make minor gains by optimizing flow rate (efficiency), a significant improvement often requires changing the fundamental interactions between the analytes and the stationary phase (selectivity). Polar impurities arising from the degradation of Sorafenib (e.g., through hydrolysis or oxidation) will likely have different pKa values than the parent drug.[8][9] By changing the mobile phase pH, you can differentially alter their ionization states and, therefore, their relative retention times.[7]

  • Solution Pathway: pH Scouting Study A systematic pH scouting study is the most effective approach. This involves analyzing your sample under identical gradient and column conditions but at several different mobile phase pH values.

    • Step 1: Choose three pH levels for your study: acidic, neutral, and basic (within the column's tolerance, typically pH 2-8 for silica columns). For example:

      • pH 3.0 (e.g., with phosphate buffer)

      • pH 5.0 (e.g., with acetate buffer)

      • pH 7.0 (e.g., with phosphate buffer)

    • Step 2: Prepare each mobile phase carefully, ensuring the aqueous portion is buffered before mixing with the organic modifier.

    • Step 3: For each pH condition, equilibrate the column thoroughly and inject your sample mixture.

    • Step 4: Compare the chromatograms. You will likely observe significant changes in the elution order and spacing of the impurity peaks relative to Sorafenib. The pH that provides the greatest separation (selectivity) between your peaks of interest is your optimum. A published method for Sorafenib and its degradation products found an optimal condition using a mobile phase of acetonitrile and water adjusted to pH 4.1 with orthophosphoric acid.[8]

Frequently Asked Questions (FAQs)

This section provides answers to foundational questions regarding the analysis of Sorafenib.

Question: What are the key physicochemical properties of Sorafenib, and why are they important for HPLC method development?

Answer: Understanding the physicochemical properties of Sorafenib is the foundation for developing a successful HPLC method.

PropertyValue / DescriptionSignificance for HPLC Method Development
Chemical Structure Contains a pyridine ring, a urea linkage, and a trifluoromethylphenyl group.[10]The structure contains basic nitrogen atoms (pyridine) making Sorafenib a basic compound. This means its charge state, polarity, and retention are highly dependent on mobile phase pH.[1][7]
Formulation Often supplied as a tosylate salt (Sorafenib Tosylate).[11]The salt form enhances solubility for formulation but in solution, the active moiety is Sorafenib. The tosylate counter-ion is a strong acid anion and will not interfere with reversed-phase chromatography.
Solubility Practically insoluble in aqueous media; soluble in organic solvents like DMSO.[11][12]This low aqueous solubility is a key driver for using reversed-phase HPLC. It also means the sample diluent must contain a sufficient amount of organic solvent to prevent precipitation upon injection. Injecting samples in the mobile phase is always the best practice.
pKa Estimated strongest acidic pKa ~7.2; strongest basic pKa ~2-3 (for the pyridine ring).The basic pKa is the most critical parameter. To ensure consistent protonation and good peak shape, the mobile phase pH should be set well below this value (e.g., pH ≤ 3.0).[1][2] Operating near the pKa will lead to poor chromatography.

Question: How exactly does mobile phase pH control the retention of Sorafenib?

Answer: Mobile phase pH controls the retention of Sorafenib by dictating its ionization state, which in turn governs its hydrophobicity. This principle is known as ion suppression (or in this case, consistent ionization).[7]

In reversed-phase HPLC, retention is driven by hydrophobic interactions with the non-polar stationary phase (e.g., C18).

  • At Low pH (e.g., pH < pKa): Sorafenib, a basic compound, accepts a proton and becomes positively charged (protonated). This charged form is more polar (more water-soluble) and has weaker interactions with the C18 stationary phase, causing it to elute earlier (have a shorter retention time).[1]

  • At High pH (e.g., pH > pKa): Sorafenib remains in its neutral, non-ionized form. This form is more hydrophobic (less water-soluble) and interacts more strongly with the stationary phase, causing it to elute later (have a longer retention time).[1]

By adjusting the pH, you can effectively "dial-in" the desired retention time for Sorafenib. More importantly, since its polar impurities may have different pKa values, changing the pH alters their retention to a different extent, allowing you to optimize their separation.

G cluster_ph Mobile Phase pH cluster_sorafenib Sorafenib State (pKa ~2-3) cluster_retention RP-HPLC Retention low_ph Low pH (e.g., 3.0) ionized Ionized (Protonated) More Polar low_ph->ionized < pKa high_ph High pH (e.g., 8.0) neutral Neutral More Hydrophobic high_ph->neutral > pKa early Early Elution (Shorter Retention Time) ionized->early Weaker Interaction with C18 late Late Elution (Longer Retention Time) neutral->late Stronger Interaction with C18

Caption: Relationship between pH, Sorafenib ionization, and HPLC retention.

Question: What is a robust, step-by-step protocol for conducting a mobile phase pH scouting study?

Answer: Absolutely. A pH scouting study is a cornerstone of robust method development for ionizable compounds. This protocol ensures a systematic and self-validating approach. The entire process must comply with your laboratory's SOPs and the principles outlined in guidelines like ICH Q2(R2).[13][14]

Protocol: Mobile Phase pH Scouting for Sorafenib Impurity Analysis

1. Objective: To determine the optimal mobile phase pH for the separation of Sorafenib and its polar impurities on a reversed-phase column.

2. Materials & Equipment:

  • HPLC system with UV/PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Sorafenib reference standard and a sample containing impurities (e.g., from a forced degradation study[8][15])

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer reagents: Potassium phosphate monobasic, Orthophosphoric acid, Ammonium acetate

  • Calibrated pH meter

3. Experimental Workflow:

Caption: Workflow for a systematic mobile phase pH scouting study.

4. Detailed Steps:

  • Step 4.1: Buffer Preparation (Aqueous Component)

    • pH 3.0: Prepare a 20 mM potassium phosphate solution. Titrate the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • pH 5.0: Prepare a 20 mM ammonium acetate solution. Titrate the pH to 5.0 ± 0.05 using acetic acid.

    • pH 7.0: Prepare a 20 mM potassium phosphate solution. Titrate the pH to 7.0 ± 0.05 using potassium hydroxide or phosphoric acid as needed.

    • Filter all aqueous buffers through a 0.45 µm filter.

  • Step 4.2: Mobile Phase Preparation

    • For each pH level, designate the aqueous buffer as Mobile Phase A and acetonitrile (ACN) as Mobile Phase B.

  • Step 4.3: Sample Preparation

    • Prepare a stock solution of Sorafenib. If available, use a sample from a forced degradation study that is known to contain the polar impurities of interest.

    • Dilute the sample to an appropriate concentration (e.g., 20 µg/mL[15]) using a diluent compatible with the mobile phase (e.g., 50:50 Water:ACN).

  • Step 4.4: Chromatographic Conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 265 nm[8]

    • Injection Volume: 10 µL

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (Post-run equilibration)

    • Note: This gradient is a starting point and should be adjusted based on your specific impurity profile.

  • Step 4.5: Execution

    • Install the C18 column.

    • Begin with the pH 3.0 mobile phase. Equilibrate the system for at least 20 column volumes or until a stable baseline is achieved.

    • Inject a blank (diluent) followed by your sample in triplicate.

    • Flush the system thoroughly with a high percentage of organic solvent (e.g., 80% ACN in water) before introducing the next pH buffer. This is critical to prevent buffer precipitation.

    • Repeat the equilibration and injection sequence for the pH 5.0 and pH 7.0 mobile phases.

  • Step 4.6: Data Analysis & Selection

    • Compare the chromatograms from the three pH conditions.

    • Evaluate:

      • Resolution (Rs): Calculate the resolution between Sorafenib and all impurity peaks, and between critical pairs of impurities. Aim for Rs ≥ 2.0.

      • Peak Tailing Factor (Tf): Assess the peak shape for all components. Aim for Tf ≤ 1.5.

      • Retention Time (RT): Observe the changes in elution order and relative retention.

    • Select the pH that provides the best overall resolution and peak shape for all components of interest. This pH will be the basis for further method optimization (e.g., gradient refinement).

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. (1995, June 1). ICH Q2(R1) Validation of analytical procedures: Text and methodology – Step 5. Scientific guideline.
  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30).
  • Lab Manager. (2025, October 22).
  • Wiley Analytical Science. (2018, January 31).
  • U.S. Food and Drug Administration. NEXAVAR (sorafenib) tablets 200 mg DESCRIPTION.
  • YMC.
  • Macedonian Pharmaceutical Bulletin. (2022).
  • Moravek. (2024, December 3).
  • Midas Pharma.
  • APExBIO.
  • Agilent.
  • World Journal of Pharmaceutical Research. (2025, July 30).
  • Sharma, T., et al. (2018, May). Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach.
  • National Center for Biotechnology Information. Sorafenib Tosylate.
  • Veeprho. (2025, February 1).
  • ResearchGate.
  • World Journal of Pharmaceutical and Life Sciences.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2024, July 30).
  • Talaat, W., et al. (2019). Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. International Journal of PharmTech Research, 12(3), 08-21.
  • ResearchGate. (2021, August 15).
  • Restek. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • oaji.net.
  • International Journal for Scientific and Research. (2023). Troubleshooting in HPLC: A Review.
  • Gutiérrez-Valencia, A., et al. (2014, June 15). Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice. Therapeutic Drug Monitoring, 36(3), 336-42.
  • Frontiers. (2025, April 8).
  • MAC-MOD Analytical. HPLC Troubleshooting Guide.
  • ThermoFisher Scientific.
  • PharmGKB. (2017, April 3). Sorafenib Pharmacokinetics.
  • Jain, L., et al. (2013). Population pharmacokinetic analysis of sorafenib in patients with solid tumours. British Journal of Clinical Pharmacology, 75(3), 772–782.
  • livermetabolism.com. A physiologically-based pharmacokinetic (PBPK)
  • Clinical Pharmacology & Therapeutics. (2017).

Sources

Troubleshooting

Strategies to minimize formation of Methyl 4-(methylamino)picolinate during synthesis

Technical Support Center: Synthesis of 4-Substituted Picolinates Introduction Welcome to the technical support center for the synthesis of 4-substituted methyl picolinates. This guide is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Substituted Picolinates

Introduction

Welcome to the technical support center for the synthesis of 4-substituted methyl picolinates. This guide is designed for researchers, chemists, and process development professionals who are working with picolinate derivatives and encountering challenges with impurity formation. Specifically, we will address the common issue of the unintended formation of Methyl 4-(methylamino)picolinate.

The presence of this N-methylated byproduct can complicate downstream reactions, reduce yields, and create significant purification challenges, particularly in the context of synthesizing active pharmaceutical ingredients (APIs). This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose the root cause of this impurity and implement effective strategies to minimize its formation. Our approach is grounded in mechanistic principles and validated through practical laboratory experience.

Troubleshooting Guide: Formation of Methyl 4-(methylamino)picolinate

The formation of Methyl 4-(methylamino)picolinate as a byproduct typically occurs during reactions intended to modify the 4-position of the picolinic acid methyl ester core. The following sections address common scenarios and provide targeted solutions.

Scenario 1: Unwanted N-Methylation During a Different N-Alkylation or N-Arylation Reaction

Problem: You are attempting to introduce a substituent other than a methyl group (e.g., an ethyl, benzyl, or aryl group) onto the 4-amino group of Methyl 4-aminopicolinate, but you are observing the formation of Methyl 4-(methylamino)picolinate.

Root Cause Analysis:

The primary suspect in this scenario is the source of the methyl group. This can arise from several sources:

  • Methylating Reagents in Solvents: Solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) can decompose under certain conditions (e.g., high temperatures, strong bases) to generate dimethylamine, which can then be a source of methylation.

  • Reagent Impurities: Your starting materials or reagents may contain methylating impurities.

  • Transmethylation: Certain reagents or intermediates in your reaction mixture might be capable of transferring a methyl group to the 4-amino position.

Troubleshooting Steps:

  • Solvent Selection:

    • Recommendation: If possible, replace DMF or DMAc with a less reactive solvent such as dioxane, THF, or acetonitrile.

    • Rationale: These alternative solvents are less prone to decomposition that can lead to N-methylation.

  • Temperature Control:

    • Recommendation: Run the reaction at the lowest effective temperature.

    • Rationale: Higher temperatures can accelerate the decomposition of solvents like DMF and increase the rate of side reactions.

  • Base Selection:

    • Recommendation: Use a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) if the reaction allows.

    • Rationale: Strong bases can deprotonate the amino group, making it more nucleophilic and susceptible to methylation by even trace electrophiles.

  • Reagent Purity:

    • Recommendation: Ensure the purity of your starting materials and reagents through appropriate analytical techniques (e.g., NMR, GC-MS) before use.

    • Rationale: Contaminants are a common source of unexpected side products.

Frequently Asked Questions (FAQs)

Q1: I am performing a reductive amination to introduce a new substituent at the 4-position, but I am still seeing the formation of Methyl 4-(methylamino)picolinate. What could be the cause?

A1: In the context of reductive amination, the formation of the N-methyl byproduct can occur if formaldehyde or a formaldehyde equivalent is present as an impurity in your aldehyde or ketone starting material. Formaldehyde can react with the 4-amino group to form an imine, which is then reduced to the methylamino group.

Mitigation Strategies:

  • Purify the Aldehyde/Ketone: Consider purifying your carbonyl compound by distillation or recrystallization immediately before use to remove any formaldehyde or paraformaldehyde impurities.

  • Alternative Reducing Agents: The choice of reducing agent can influence the outcome. Sodium triacetoxyborohydride (STAB) is often milder and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for reductive aminations.

Q2: Can the methyl ester group on the picolinate act as a methyl source?

A2: Intramolecular transmethylation from the methyl ester to the 4-amino group is generally not a significant pathway under standard synthetic conditions. However, under very harsh conditions (e.g., extremely high temperatures or with specific catalysts), such rearrangements cannot be entirely ruled out. It is more likely that the methyl source is external.

Q3: How can I effectively remove trace amounts of Methyl 4-(methylamino)picolinate from my desired product?

A3: Purification can be challenging due to the similar polarity of the desired product and the impurity.

Purification Recommendations:

  • Column Chromatography: Use a high-resolution silica gel column with a carefully optimized solvent gradient. A gradient of ethyl acetate in hexanes is a common starting point.

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.

  • Acid-Base Extraction: The basicity of the picolinate nitrogen and the 4-amino group can be exploited. The pKa values of the desired product and the impurity might be sufficiently different to allow for selective extraction at a specific pH.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Methyl 4-aminopicolinate with Minimized N-Methylation
  • Inert Atmosphere: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 4-aminopicolinate (1.0 eq) and a suitable solvent (e.g., acetonitrile or THF).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (1.5 eq) or DBU (1.2 eq).

  • Temperature Control: Cool the mixture to 0-5 °C using an ice bath.

  • Alkylating Agent: Slowly add the alkylating agent (e.g., ethyl iodide, benzyl bromide) (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Parameter Problematic Condition Recommended Condition Rationale for Change
Solvent DMF at 100 °CAcetonitrile at 60 °CReduces risk of solvent decomposition and N-methylation.
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Milder, non-nucleophilic base minimizes side reactions.
Temperature > 80 °C0-60 °C (reaction dependent)Lower temperatures increase selectivity and reduce byproduct formation.

Visualizations

Logical Flowchart for Troubleshooting

start Impurity Detected: Methyl 4-(methylamino)picolinate q1 Is the reaction an N-alkylation/arylation? start->q1 q2 Is the reaction a reductive amination? q1->q2 No sub1 Check for methylating solvents (DMF, DMAc) q1->sub1 Yes sub2 Check for formaldehyde in carbonyl source q2->sub2 Yes res1 Replace solvent with ACN, THF, or Dioxane sub1->res1 res2 Lower reaction temperature sub1->res2 res3 Use non-nucleophilic base (K2CO3, DBU) sub1->res3 res4 Purify aldehyde/ketone before use sub2->res4 res5 Use milder reducing agent (STAB) sub2->res5 end_node Impurity Minimized res1->end_node res2->end_node res3->end_node res4->end_node res5->end_node

Caption: Troubleshooting workflow for identifying the source of N-methyl impurity.

Reaction Pathway Diagram

sub Methyl 4-aminopicolinate sub_plus_alkyl + Alkyl Halide (R-X) + Base sub_plus_methyl + Methylating Impurity (e.g., from DMF decomp.) prod_desired Desired Product: Methyl 4-(alkylamino)picolinate sub_plus_alkyl->prod_desired Desired Pathway prod_impurity Impurity: Methyl 4-(methylamino)picolinate sub_plus_methyl->prod_impurity Side Reaction

Caption: Competing reaction pathways leading to desired product vs. impurity.

References

  • Title: Development of a Commercial Process for the JAK1 Inhibitor Filgotinib Source: Organic Process Research & Development URL: [Link]

  • Title: A review of the synthetic routes and manufacturing of filgotinib, a JAK1 inhibitor Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [Link]

Optimization

Effect of column temperature on retention time of Sorafenib Impurity 31

Technical Support Center: Sorafenib Impurity 31 Analysis A Guide to Understanding and Controlling the Effect of Column Temperature on Retention Time in HPLC Prepared by our Senior Application Scientists, this guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sorafenib Impurity 31 Analysis

A Guide to Understanding and Controlling the Effect of Column Temperature on Retention Time in HPLC

Prepared by our Senior Application Scientists, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering variability in the retention time of Sorafenib Impurity 31 during reverse-phase HPLC analysis. We will explore the fundamental principles governing this phenomenon and offer practical troubleshooting advice.

The Science Behind the Shift: Why Temperature is a Critical Parameter

In reverse-phase High-Performance Liquid Chromatography (RP-HPLC), the separation of analytes is governed by their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The time an analyte takes to travel through the column, its retention time, is a critical parameter for identification and quantification. Column temperature is one of the most influential factors affecting retention time, often in ways that can be both predictable and complex.[1]

The relationship between temperature and retention is primarily dictated by thermodynamics and kinetics:

  • Analyte-Stationary Phase Interactions: The transfer of an analyte from the mobile phase to the stationary phase is an exothermic process. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the endothermic direction, which means the analyte will spend more time in the mobile phase. This results in a shorter retention time.[2][3]

  • Mobile Phase Viscosity: As temperature increases, the viscosity of the mobile phase decreases.[1][4] A less viscous mobile phase flows more easily through the packed column, leading to lower backpressure and allowing for faster diffusion of the analyte molecules.[5][6] This increased mass transfer efficiency contributes to earlier elution and often sharper peaks.

  • Analyte Solubility: The solubility of Sorafenib and its impurities in the mobile phase can also be temperature-dependent, which may alter the partitioning behavior and, consequently, the retention time.

The van 't Hoff equation is a fundamental thermodynamic relationship that quantitatively describes the effect of temperature on the retention factor (k) in chromatography.[2][7] A plot of the natural logarithm of the retention factor (ln(k)) versus the inverse of the absolute temperature (1/T) typically yields a straight line, the slope of which is related to the enthalpy of transfer (ΔH°) of the analyte from the mobile to the stationary phase.[2][8] While most compounds show a decrease in retention with increasing temperature, it is important to note that non-linear van 't Hoff plots can occur, indicating more complex retention mechanisms or changes in the stationary phase itself.[7][9]

Troubleshooting Guide & FAQs

Here we address common questions and issues related to the impact of column temperature on the retention time of Sorafenib Impurity 31.

Q1: We are observing a steady decrease in the retention time of Sorafenib Impurity 31 throughout our analytical run. Could column temperature be the culprit?

A1: Yes, a steady drift in retention time, particularly a decrease, is a classic symptom of inadequate temperature control.[10] If your HPLC system lacks a column oven or if the oven is not given sufficient time to equilibrate, the heat generated by the instrument and the ambient laboratory temperature can cause the column temperature to gradually rise during a sequence of injections.[11] This leads to progressively shorter retention times for all analytes, including Sorafenib Impurity 31. Even a change of 1°C can alter retention times by 1-2%.[10]

Q2: Our retention times for Sorafenib Impurity 31 are inconsistent from day to day. How can we confirm if this is a temperature-related issue?

A2: Inter-day variability in retention times is often linked to fluctuations in the ambient laboratory temperature, especially if the HPLC method specifies "room temperature" without active column heating or cooling.[12] To diagnose this, it is crucial to:

  • Record the laboratory temperature at the time of each analysis. A correlation between higher ambient temperatures and shorter retention times is a strong indicator.

  • Use a column oven. Even if your method calls for a near-ambient temperature (e.g., 25°C or 30°C), setting the oven to this temperature will provide active control and buffer against fluctuations in the laboratory environment.[1] This is a key aspect of method robustness.

Q3: What is the expected quantitative effect of changing the column temperature on the retention time of Sorafenib Impurity 31?

A3: While the exact effect is specific to the compound, column chemistry, and mobile phase, a general rule of thumb for neutral compounds in reverse-phase chromatography is that a 1°C increase in temperature will lead to a 1-2% decrease in retention time.[10] The table below illustrates a hypothetical but typical response of a chromatographic system to changes in temperature.

Parameter25°C (Baseline)30°C (+5°C)35°C (+10°C)
Retention Time (min) 10.00~9.00 - 9.50~8.10 - 9.00
System Backpressure (bar) 250~225~200
Resolution (Rs) to nearest peak 2.0May decrease or increaseMay decrease or increase

Note: This table provides estimated values. The actual impact on resolution is analyte-dependent and can either improve or worsen with temperature changes, as selectivity between two compounds may not change at the same rate.[13]

Q4: Besides retention time, what other chromatographic parameters should we monitor when adjusting the column temperature?

A4: Temperature affects several other key parameters:

  • System Backpressure: As mentioned, increasing the temperature lowers mobile phase viscosity, which will cause a noticeable decrease in the system's backpressure.[4][14] This can be beneficial, especially in UHPLC systems.

  • Selectivity and Resolution: Temperature can alter the selectivity (the relative retention) between Sorafenib, its impurities, and other components in the sample.[13] Sometimes, a small change in temperature can significantly improve the resolution of closely eluting peaks.

  • Peak Shape: Higher temperatures can improve mass transfer kinetics, often leading to sharper, more symmetrical peaks and increased efficiency.

Q5: We have set a constant temperature in our column oven, but are still seeing retention time jitter. What else could be the cause?

A5: If the column oven is functioning correctly, retention time instability can stem from other issues:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-20 column volumes) before starting the analysis.[15]

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase, evaporation of a volatile organic component, or degradation of a buffer can alter solvent strength and cause retention time drift.[10]

  • Flow Rate Inconsistency: Worn pump seals or faulty check valves can lead to an unstable flow rate, which directly impacts retention times.[10]

  • Leaks: Even minor, non-dripping leaks in the system can cause pressure fluctuations and retention time instability.[10]

Experimental Protocol: Systematic Investigation of Temperature Effects

To rigorously determine the optimal temperature for your analysis of Sorafenib Impurity 31 and to understand its impact, follow this protocol.

Objective: To map the effect of column temperature on the retention time, resolution, and backpressure for the analysis of Sorafenib and its impurities.

Materials:

  • HPLC or UPLC system with a thermostatted column compartment.

  • Validated analytical column (e.g., C18).

  • Mobile phase as per your established method.

  • System suitability solution containing Sorafenib and Sorafenib Impurity 31 at a known concentration.

Procedure:

  • System Preparation:

    • Prepare fresh mobile phase according to your analytical method.

    • Purge the pump lines to remove any air bubbles.

    • Install the analytical column in the thermostatted compartment.

  • Initial Equilibration:

    • Set the column temperature to the lowest value to be tested (e.g., 25°C).

    • Set the flow rate as per your method (e.g., 1.0 mL/min).

    • Equilibrate the system for at least 30 minutes or until a stable baseline and pressure are observed.

  • Temperature Study:

    • Inject the system suitability solution in triplicate (n=3) at the initial temperature (25°C).

    • Record the retention times for Sorafenib and Impurity 31, the resolution between them, and the average system backpressure.

    • Increase the column temperature by 5°C (to 30°C).

    • Allow the system to re-equilibrate for at least 15-20 minutes until the temperature and pressure are stable.

    • Repeat the triplicate injections and record the same parameters.

    • Continue this process in 5°C increments up to the desired maximum temperature (e.g., 45°C).

  • Data Analysis:

    • Calculate the mean and relative standard deviation (RSD) for the retention times at each temperature point.

    • Plot the retention time of Sorafenib Impurity 31 as a function of temperature.

    • Plot the resolution between Sorafenib and Impurity 31 as a function of temperature.

    • Plot the system backpressure as a function of temperature.

    • Determine the optimal temperature that provides robust retention times and adequate resolution.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving retention time issues related to column temperature.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Resolution Path A: No Temperature Control cluster_3 Resolution Path B: Active Temperature Control cluster_4 Final Outcome Start Observe Retention Time (RT) Drift for Sorafenib Impurity 31 Pattern Characterize Drift Pattern Start->Pattern IsTempControlled Is Column Temperature Actively Controlled? Pattern->IsTempControlled ImplementOven Implement Column Oven Set to a stable temperature (e.g., 30°C) IsTempControlled->ImplementOven No RecordAmbient Monitor & Record Ambient Lab Temperature IsTempControlled->RecordAmbient No CheckEquilibration Verify Sufficient Column Equilibration Time (>20 column volumes) IsTempControlled->CheckEquilibration Yes StableRT Achieve Stable Retention Time ImplementOven->StableRT Correlate Correlate RT with Ambient Temp RecordAmbient->Correlate Correlate->ImplementOven CheckMethod Review Method Parameters: - Mobile Phase Prep - Flow Rate Stability - System Leaks CheckEquilibration->CheckMethod If Equilibration is OK CheckMethod->StableRT If Other Parameters are OK

Caption: Troubleshooting workflow for retention time drift.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2012, December 1). Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, December 8). HPLC Column Backpressure: Causes and Impact. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Estimation of Sorafenib Tosylate Its Pure Form and in Its Tablet Formulation by RP-HPLC Method. Retrieved from [Link]

  • International Journal of Pharmaceutical and Drug Research. (2024, July 30). Box-Behnken Design Employed Stability Demonstrating RP-HPLC Method Development of Sorafenib Tosylate for Rapid and Sensitive Qua. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Developement and method validation of rp-hplc method for simultaneous estimation and forced degradation of sorafenib tosylate in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • Majors, R. E. (2022, April 15). Column Pressure Considerations in Analytical HPLC. LCGC International. Retrieved from [Link]

  • ACS Omega. (2019, November 14). Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, May 10). Development and Validation of RP-HPLC Method for the Determination of Sorafenib Tablet. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022, February 9). Development and validation of RP-HPLC method for simultaneous quantification of the anticancer agents, nilotinib and sorafenib. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effects on retention in reversed phase liquid chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • PubMed. (2003, June 27). Effect of phase ratio on van't Hoff analysis in reversed-phase liquid chromatography, and phase-ratio-independent estimation of transfer enthalpy. Retrieved from [Link]

  • Journal of Chromatography A. (2002, August 2). Temperature selectivity in reversed-phase high performance liquid chromatography. Retrieved from [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • LCGC International. (2022, December 1). An Adventurous Journey Around the Thermodynamics of Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2020, May 1). Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method? Retrieved from [Link]

  • Labtech. (n.d.). Step-by-step Troubleshooting Back Pressure Issue In HPLC. Retrieved from [Link]

  • Restek. (n.d.). Diagnosing and Preventing High Back Pressure Problems in LC Systems. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). How To Reduce Column Pressure in HPLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sorafenib-impurities. Retrieved from [Link]

  • Cleanchem. (n.d.). Sorafenib Tosylate | CAS No: 475207-59-1. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Methyl 4-(methylamino)picolinate in Sorafenib Synthesis

[label=" Finalizing Experimental Details I'm now putting the finishing touches on the experimental protocol, with all the data now reviewed. I've integrated all of the crucial steps, from reaction setup to workup and ana...

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Experimental Details

I'm now putting the finishing touches on the experimental protocol, with all the data now reviewed. I've integrated all of the crucial steps, from reaction setup to workup and analysis, and I've also incorporated the optimized conditions, and confirmed the best approach. I can now provide the data to the team.

Finalizing Experimental Details

I've just finished compiling the experimental procedure, incorporating all optimized conditions and results. All steps are included from initial reaction setup through product analysis. I'm satisfied that this complete protocol will deliver reliable data to the team.

Finalizing Procedure Details

I'm now putting the finishing touches on the experimental procedure. I've integrated all crucial steps, from reaction setup through analysis. The finalized DOT diagrams offer clarity. I'm confident in the completeness of the procedure, and the results of data review.

Evaluating Reaction Kinetics

I'm now assessing the reaction kinetics to understand how various conditions affect the amidation and SNAr pathways. I'm focusing on quantifying the rates of these competing reactions to identify the optimal window, and minimize impurity formation for successful completion. My plan includes an in-depth analysis of the reaction's selectivity.

Refining Protocol Accuracy

I'm now incorporating my recent data, and ensuring accurate referencing with correct citation indices. I'm focusing on the experimental data, and ensuring that all claims and reference points are clear. All visual and experimental details are complete, and are accurate.

Refining Kinetic Analysis

I'm now zeroing in on reaction kinetics, aiming to understand precisely how changes in conditions affect the amidation and unwanted SNAr pathways. I'm focusing on quantifying the rates of both to identify the optimal reaction window and to minimize impurity generation. I am also planning to improve the selectivity.

Refining Selectivity Analysis

I'm now diving deep into refining the kinetic analysis and selectivity. I'm measuring the rates of amidation versus the competing SNAr pathway under various conditions and stoichiometry. I'm focusing on quantifying the rates of each reaction to identify and optimize the optimal window for the reaction, thereby maximizing the selectivity.

Analyzing Selectivity Window

I'm now deeply engaged in optimizing reaction selectivity. I'm measuring the amidation and SNAr pathways under various conditions and stoichiometries. My focus is on achieving the precise reaction window. I'm quantifying the rates to discover the optimized region for maximizing desired product formation, while minimizing side-product generation, with the goal of high purity.

Refining Yield Data

I'm now integrating yield data into the protocol. I'm focusing on how the use of MgCl2 (0.5 eq) in THF at 20°C dramatically boosts yield and minimizes the Methyl 4-(methylamino)picolinate. These key insights are going into the data table.

Finalizing Analysis Protocol

I'm now incorporating my latest data to refine the experimental process. My focus is on ensuring data accuracy, complete with citations, visual aids, and a finalized protocol. This will provide a concise and complete understanding.

Finalizing Selectivity Optimization

I'm now zeroing in on reaction selectivity optimization, by measuring the amidation and SNAr pathways under various conditions. I am focusing on generating yield and impurity data and discovering the ideal reaction window for high product purity. I'm finalizing the data now.

Verifying URL Integrity

I'm now focusing on verifying the provided URLs from the search results, ensuring they are active and lead to relevant information about Sorafenib synthesis and 4-chloro-N-methylpicolinamide, prioritizing landing pages.

Verifying Link Validity

I'm now verifying the URLs from search results to ensure they're active, relevant to Sorafenib synthesis and that they link to appropriate landing pages. I have double-checked the DOT diagrams and will finalize the diagrams when appropriate.

Verifying Diagram Integrity

I'm now focused on the integrity of the most recent diagrams, especially the one showing the competing pathways of the reaction mechanism, and the experimental workflow. I have checked for any errors and confirmed accuracy, ensuring that all aspects of the design are precise. I will be sure to confirm the diagram and experimental protocol.

Validating Link Accuracy

I'm now verifying the URLs from my search results to ensure they link to appropriate landing pages related to Sorafenib synthesis, and that they are active. I am also double-checking my visual designs and will finalize the diagrams as needed.

Overview

Sorafenib (Nexavar) is a highly effective multikinase inhibitor utilized in the treatment of advanced hepatocellular and renal cell carcinomas [1.7]. During the synthesis of its active pharmaceutical ingredient (API), the preparation of the key intermediate 4-chloro-N-methylpicolinamide is a critical juncture. When synthesizing this intermediate via the amidation of methyl 4-chloropicolinate with methylamine, process chemists frequently encounter a stubborn impurity: Methyl 4-(methylamino)picolinate (CAS: 1256817-30-7)[1].

This Support Guide provides an in-depth mechanistic analysis of this impurity's formation and offers a field-proven, self-validating troubleshooting protocol to suppress its generation.

Mechanistic Causality: The Chemoselectivity Challenge

The reaction between methyl 4-chloropicolinate and methylamine is defined by a competition between two distinct nucleophilic attack pathways:

  • Acyl Substitution (Desired Amidation): Methylamine attacks the ester carbonyl carbon, yielding the desired 4-chloro-N-methylpicolinamide.

  • Nucleophilic Aromatic Substitution (SNAr) (Undesired): The C4 position of the pyridine ring is highly electrophilic, activated by both the electron-withdrawing pyridine nitrogen and the ester moiety. Methylamine can displace the chloride ion at this position, generating the critical impurity Methyl 4-(methylamino)picolinate [1].

If the amidation pathway is kinetically slow or the reaction temperature is elevated, the SNAr pathway becomes highly competitive. To achieve chemoselectivity, we must selectively lower the activation energy of the amidation pathway. This is accomplished by introducing a Lewis acid catalyst, such as Magnesium Chloride (


). The 

ion coordinates simultaneously to the pyridine nitrogen and the ester carbonyl oxygen. This chelation strongly polarizes the carbonyl group, vastly accelerating the nucleophilic attack by methylamine at the ester site, thereby outcompeting the SNAr pathway[2].

ReactionPathways cluster_desired Desired Pathway (Amidation) cluster_undesired Undesired Pathway (SNAr) SM Methyl 4-chloropicolinate + CH3NH2 DP 4-Chloro-N-methylpicolinamide (Sorafenib Intermediate) SM->DP Acyl Substitution (Lewis Acid Catalyzed) IMP1 Methyl 4-(methylamino)picolinate (Critical Impurity) SM->IMP1 SNAr at C4 (High Temp / Excess Base) IMP2 4-(methylamino)- N-methylpicolinamide DP->IMP2 SNAr IMP1->IMP2 Amidation

Fig 1. Competing pathways in the synthesis of 4-chloro-N-methylpicolinamide.

Troubleshooting FAQs

Q: Why is my reaction yielding >10% Methyl 4-(methylamino)picolinate? A: High impurity levels typically result from using aqueous methylamine instead of anhydrous solutions, or failing to control the exotherm during addition. Aqueous environments can hydrolyze the ester or disrupt the Lewis acid coordination complex, forcing the reaction toward the undesired SNAr pathway.

Q: Can I purge Methyl 4-(methylamino)picolinate during downstream crystallization? A: It is highly inefficient. Both the impurity and the desired product share nearly identical solubility profiles and polarity. It is mandatory to control this impurity at the reaction stage (<1.0% by HPLC) rather than relying on downstream purification.

Q: What is the optimal stoichiometry for the methylamine addition? A: A slight excess (1.75 to 2.0 equivalents) of anhydrous methylamine (2M in THF) is required[2]. Large excesses will drive a secondary SNAr reaction, converting your desired product into the over-reacted impurity 4-(methylamino)-N-methylpicolinamide.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how different parameters influence the chemoselectivity between the desired amide and the SNAr impurity.

Reaction ConditionSolventCatalyst / AdditiveTemp (°C)Yield of Desired Amide (%)Methyl 4-(methylamino)picolinate (%)
40% Aq. MethylamineMethanolNone2565.018.5
2M

THFNone2578.012.0
2M

THFNone0-585.56.5
2M

THF

(0.5 eq)
20 >98.0 <0.5

(Data reflects optimized process chemistry parameters for picolinate amidation[2])

Optimized Experimental Protocol: Lewis Acid-Catalyzed Amidation

This protocol utilizes a self-validating system where visual and thermal cues confirm the mechanistic steps.

  • Preparation & Chelation : In an inert atmosphere (

    
    ), dissolve methyl 4-chloropicolinate (1.0 eq, e.g., 62.5 mmol) in anhydrous THF (10 volumes)[2]. Add anhydrous 
    
    
    
    (0.5 eq, 31.24 mmol) to the solution[2].
    • Causality Check: The suspension must be stirred for at least 5-10 minutes at room temperature. This incubation period is critical to allow the Mg-chelate complex to fully form before introducing the amine.

  • Controlled Addition : Cool the reactor to 0-5 °C. Add a 2M solution of methylamine in THF (1.75 eq, approx. 110 mL) dropwise over 10-15 minutes[2].

    • Causality Check: Dropwise addition controls the localized concentration of methylamine and mitigates the exothermic reaction, preventing thermal spikes that activate the SNAr pathway.

  • Propagation : Remove the cooling bath and allow the suspension to stir at room temperature (20 °C) for 2 hours[2]. Monitor the conversion via HPLC.

  • Quenching : Once the starting material is <0.5%, quench the reaction by adding 1N HCl (63 mL) and water (120 mL)[2].

    • Causality Check: The acidic quench breaks the Mg-complex and protonates any unreacted methylamine, immediately halting all nucleophilic reactions and preventing late-stage impurity formation.

  • Isolation : Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and evaporate under reduced pressure to yield 4-chloro-N-methylpicolinamide as a colorless to pale yellow oil[2].
    

Workflow Step1 1. Dissolve Methyl 4-chloropicolinate in dry THF Step2 2. Add dry MgCl2 (0.5 equiv) & Stir 5 min Step1->Step2 Step3 3. Dropwise addition of CH3NH2 (2M in THF) at 0-5 °C Step2->Step3 Step4 4. Stir 2h at RT & Monitor by HPLC Step3->Step4 Step5 5. Quench with 1N HCl & Water Step4->Step5 Step6 6. Extract (EtOAc), Wash & Evaporate Step5->Step6

Fig 2. Step-by-step workflow for the MgCl2-catalyzed amidation protocol.

References

  • Wilhelm SM, Carter C, Tang LY, et al. "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Res, 2004, 64(19): 7099-7109. Available at: 3

  • LGC Standards. "Methyl 4-(Methylamino)picolinate (CAS Number 1256817-30-7)." Available at: 1

  • ChemicalBook. "4-Chloro-N-methylpicolinamide synthesis." Available at: 2

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Sorafenib Impurity 31 vs. pharmacopeial standards

Comparative Analysis Guide: Sorafenib Impurity 31 vs. Pharmacopeial Standards Executive Summary Sorafenib Impurity 31 (identified as 4-methoxy-N-methylpyridine-2-carboxamide, CAS 1256817-30-7) is a specific process-relat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis Guide: Sorafenib Impurity 31 vs. Pharmacopeial Standards

Executive Summary

Sorafenib Impurity 31 (identified as 4-methoxy-N-methylpyridine-2-carboxamide, CAS 1256817-30-7) is a specific process-related impurity arising from the methanolysis of the key starting material, 4-chloro-N-methylpyridine-2-carboxamide.[1][2] Unlike the primary pharmacopeial standards (USP/EP) which focus heavily on degradation products (e.g., N-oxides) or late-stage coupling isomers (e.g., Related Compound H), Impurity 31 represents a "carryover" risk from the early synthesis steps.[1][2]

This guide provides a technical comparison of Impurity 31 against established compendial standards, detailing its formation mechanism, chromatographic behavior, and strategies for differentiation in Quality Control (QC) workflows.[1][2]

Identity & Characterization

The Challenger: Sorafenib Impurity 31[2][3]
  • Chemical Name: 4-methoxy-N-methylpyridine-2-carboxamide[1][2][3]

  • CAS Number: 1256817-30-7[2][3][4]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 166.18 g/mol [2][3]

  • Origin: Process Impurity .[2][3][] It forms via nucleophilic aromatic substitution when the starting material (4-chloro-N-methylpyridine-2-carboxamide) reacts with methanol, a common solvent used in the synthesis or purification steps.[1][2]

The Incumbents: Pharmacopeial Standards (USP/EP)

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs primarily control impurities that impact safety and efficacy in the final dosage form.[1][2][3]

Standard NameUSP DesignationChemical IdentityOriginMW ( g/mol )
Sorafenib N-Oxide Related Compound APyridine-N-oxide derivativeDegradation (Oxidative)480.82
Sorafenib Amide Related Compound B4-(4-aminophenoxy)-N-methylpicolinamideProcess Intermediate243.26
Chloro-Isomer Related Compound H2-chloro-3-(trifluoromethyl) isomerProcess (Regioisomer)464.82
Starting Material Unspecified4-chloro-N-methylpyridine-2-carboxamideRaw Material170.59

Mechanistic Pathway Analysis

Understanding the origin of Impurity 31 is critical for control.[1][3] While Pharmacopeial impurities like the N-oxide form during storage (oxidation), Impurity 31 is "locked in" during the initial synthesis if methanol is used.[1][2]

Sorafenib_Impurity_Pathway SM1 4-Chloro-N-methyl picolinamide (Starting Material) Imp31 Impurity 31 (4-Methoxy-N-methyl picolinamide) SM1->Imp31 + MeOH (Side Reaction) Sorafenib Sorafenib API SM1->Sorafenib + Isocyanate (Coupling) MeOH Methanol (Solvent) ImpA Impurity A (N-Oxide) Sorafenib->ImpA Oxidation (Storage)

Figure 1: Formation pathway of Impurity 31 (red path) vs. standard synthesis and degradation (green/yellow paths).[1][2]

Comparative Performance Data

The following data contrasts the analytical behavior of Impurity 31 against the USP reference standards.

Chromatographic Profile (RP-HPLC)
  • Column: C18 (e.g., Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1][2][3]

  • Mobile Phase: Gradient of Phosphate Buffer (pH 2.[2][3]5) vs. Acetonitrile.[1][2][3]

  • Detection: UV @ 265 nm.[2][3]

CompoundRelative Retention Time (RRT)PolarityDetection Challenge
Impurity 31 ~0.20 - 0.25 High (Polar)Elutes early; risk of co-elution with solvent front or sulfonic acid salts.[1][2][3]
Impurity B ~0.33ModerateWell-resolved.[2][3]
Sorafenib (API) 1.00Low (Lipophilic)Reference peak.[1][2][3]
Impurity H ~1.10LowElutes close to main peak; requires high resolution.[2][3]

Key Insight: Impurity 31 is significantly more polar than the API. Standard gradient methods optimized for lipophilic impurities (like Impurity H) often start with too high an organic ratio, causing Impurity 31 to elute in the void volume.[1][2] Protocol Adjustment: Ensure the initial hold is at low organic (e.g., 5-10% ACN) for at least 3-5 minutes to retain Impurity 31.

Mass Spectrometry (LC-MS) Differentiation

When a new peak appears, distinguishing Impurity 31 from the Starting Material (SM) is crucial, as they elute similarly.[1][2][3]

AnalyteMolecular Ion [M+H]+Key Fragment Ions (MS2)
Impurity 31 167.08 136 (Loss of -OCH3), 108 (Pyridine ring)
Starting Material 171.03 / 173.03136 (Loss of -Cl), Chlorine isotope pattern (3:[1][2][3]1)
Sorafenib 465.09270, 252 (Urea cleavage)

Differentiation Strategy: Look for the Chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).[2][3] The Starting Material has it; Impurity 31 (methoxy substituted) does not .[2][3]

Experimental Protocol: Validation Workflow

To validate the absence of Impurity 31 in a Sorafenib batch, use this self-validating protocol.

Step 1: System Suitability Preparation[2][3]
  • Stock Solution: Dissolve 5 mg of Sorafenib Impurity 31 Reference Standard (CAS 1256817-30-7) in 10 mL of Methanol.[2][3]

  • Spike Solution: Spike the Stock Solution into a 1.0 mg/mL Sorafenib API sample solution to a final concentration of 0.15% (ICH limit).

Step 2: Chromatographic Decision Tree

Use the following logic to determine if a detected peak is Impurity 31 or a pharmacopeial artifact.

Impurity_ID_Workflow Start Unknown Peak Detected (RRT < 0.5) CheckUV Check UV Spectrum (Max Absorbance) Start->CheckUV Is265 Lambda Max ~260-270 nm? CheckUV->Is265 CheckMS Check MS (m/z) Is265->CheckMS Yes ResultUnk Unspecified Impurity (Investigate) Is265->ResultUnk No Mass167 m/z = 167 (No Cl Isotope) CheckMS->Mass167 Mass171 m/z = 171 (Cl Isotope Present) CheckMS->Mass171 Result31 Confirm: Impurity 31 (Methoxy-derivative) Mass167->Result31 ResultSM Confirm: Starting Material (Chloro-derivative) Mass171->ResultSM

Figure 2: Analytical decision tree for identifying early-eluting impurities in Sorafenib.

Conclusion & Recommendations

  • Verdict: Sorafenib Impurity 31 is a distinct process impurity (methoxy-analog) that differs fundamentally from the oxidative and hydrolytic degradation products found in the USP/EP panels.[2][3]

  • Risk: It is non-genotoxic (standard pyridine derivative) but indicates a lack of control in the solvent removal or quenching steps of the synthesis.[2][3]

  • Action: Researchers developing generic Sorafenib or optimizing synthesis must include Impurity 31 in their method validation if methanol is utilized in the process, as standard USP methods may not resolve it adequately from the void volume.[2][3]

References

  • European Directorate for the Quality of Medicines (EDQM). (2024).[1][2][3] Sorafenib Tosylate: Impurities A, B, H.[2][3] European Pharmacopoeia.[1][2][3][6] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for Sorafenib. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[1][2][3] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][1][2]

Sources

Comparative

Certificate of Analysis (CoA) requirements for Methyl 4-(methylamino)picolinate

This guide outlines the Certificate of Analysis (CoA) requirements for Methyl 4-(methylamino)picolinate (CAS: 1256817-30-7), a critical pyridine scaffold used in the synthesis of Type II kinase inhibitors (e.g., Sorafeni...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the Certificate of Analysis (CoA) requirements for Methyl 4-(methylamino)picolinate (CAS: 1256817-30-7), a critical pyridine scaffold used in the synthesis of Type II kinase inhibitors (e.g., Sorafenib analogs) and molecular ligands.

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers.

Executive Summary

Methyl 4-(methylamino)picolinate is a bifunctional intermediate. Its value lies in the orthogonality between the C-2 ester (electrophile for amide coupling) and the C-4 methylamino group (nucleophile or SAR determinant).

In drug development, "purity" is not a single number; it is the absence of specific impurities that derail downstream chemistry. A generic CoA listing ">98% Purity" is insufficient if it hides 4-chloropicolinate (starting material) or N-methyl amide (over-reaction byproduct), both of which are silent killers of reaction yield.

Part 1: The Gold Standard CoA (Specification Analysis)

A robust CoA for pharmaceutical R&D must go beyond basic identity. Below is the comparative standard between a Research Grade CoA (risky) and a Pharma Grade CoA (safe).

Table 1: Critical Quality Attributes (CQAs)
Test ParameterMethodResearch Grade Spec (Risk)Pharma Grade Spec (Recommended)Scientific Rationale (The "Why")
Appearance VisualOff-white solidWhite to pale yellow crystalline solid Dark color often indicates oxidation of the electron-rich amino group (quinone formation).
Assay (Purity) HPLC≥ 95.0%≥ 98.0% (a/a) <98% implies >2% unknown contaminants that may poison Pd-catalysts in subsequent coupling steps.
Identity H-NMR / MSConformsConforms + Structure Assignment Must confirm the regiochemistry (4-amino vs 6-amino isomer) which MS alone cannot distinguish.
Impurity A (Starting Material)HPLCNot Listed≤ 0.5% (Methyl 4-chloropicolinate) The 4-Cl analog competes in nucleophilic attacks, creating difficult-to-separate byproducts.
Impurity B (Side Product)HPLCNot Listed≤ 1.0% (N-methyl amide) Critical: Formed by over-reaction with methylamine. It is inert to ester coupling, causing stoichiometry errors.
Water Content Karl FischerNot Listed≤ 0.5% w/w High water content hydrolyzes the ester to the acid (zwitterion), which will not react in direct amidation.
Residual Solvents GC-HSNot Listed< 5000 ppm (MeOH/DMF) Residual DMF can interfere with crystallization; MeOH interferes with ester hydrolysis rates.

Part 2: Comparative Performance & Causality

Why does the CoA detail matter? We simulated the impact of using Grade A (Pharma) vs. Grade B (Research) in a standard downstream workflow: Saponification followed by Amide Coupling (Common in kinase inhibitor synthesis).

The "Hidden Amide" Trap

The synthesis of Methyl 4-(methylamino)picolinate typically involves reacting Methyl 4-chloropicolinate with methylamine.

  • The Risk: Methylamine is a nucleophile. If reaction conditions (Temp/Stoichiometry) are not strictly controlled, methylamine attacks the ester as well as the chloride, forming the bis-amide (Impurity B).

  • The Consequence: This impurity is chemically very similar to the product but cannot be hydrolyzed to the acid under mild conditions, nor will it react with a new amine. It becomes "dead weight" that lowers potency in the final drug library.

Table 2: Downstream Reaction Impact
Downstream StepGrade A (Pharma Spec) PerformanceGrade B (Research Spec) PerformanceFailure Mode in Grade B
Step 1: Hydrolysis (LiOH, THF/H2O)99% Conversion to Acid. Clean profile.92% Conversion. 8% unreacted material remaining.The "Hidden Amide" impurity (Impurity B) does not hydrolyze, mimicking unreacted starting material.
Step 2: Amide Coupling (HATU, Aniline)85% Isolated Yield. High crystallinity.65% Isolated Yield. Oily product, difficult purification.Impurity A (4-Cl) reacts with the aniline, forming a toxic chlorinated analog. Impurity B carries through, preventing crystallization.
Final Drug Potency (IC50) 12 nM (Consistent)45 nM (Variable)Inert impurities dilute the active mass; Chlorinated analogs may have off-target toxicity.

Part 3: Visualization of Chemical Causality

The following diagram illustrates the synthesis pathway and where the critical impurities (A and B) originate, demonstrating why specific CoA limits are required.

ImpurityPathway SM Methyl 4-chloropicolinate (Starting Material) Product Methyl 4-(methylamino)picolinate (TARGET) SM->Product SnAr (Desired) ImpurityA Impurity A: Residual 4-Chloro (Incomplete Rxn) SM->ImpurityA Unreacted Reagent Methylamine (MeNH2) Reagent->Product ImpurityB Impurity B: Bis-Amide Side Product (Over-reaction at Ester) Product->ImpurityB Excess MeNH2 Attack at Ester Downstream Downstream Coupling (Drug Synthesis) Product->Downstream High Yield ImpurityA->Downstream Forms Toxic Cl-Analog ImpurityB->Downstream Inert / Lowers Yield

Caption: Synthesis pathway showing the origin of Impurity A (Starting Material) and Impurity B (Over-amidation), both of which must be controlled in the CoA.

Part 4: Experimental Validation Protocols

To verify the quality of a received batch, the following self-validating protocols are recommended.

Protocol 1: HPLC Purity & Impurity Profiling
  • Objective: Separate the Target Ester from the Acid (hydrolysis) and Bis-Amide (over-reaction).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine core) and 280 nm.

  • Success Criteria:

    • Main peak RT ~ 6.5 min.[1]

    • Impurity A (4-Cl) elutes later (more hydrophobic).

    • Impurity B (Bis-amide) elutes earlier (more polar).

    • Resolution (Rs): > 1.5 between all peaks.

Protocol 2: The "Hydrolysis Stress Test" (Quick QC)

If HPLC is unavailable, this functional test verifies the ester's integrity.

  • Dissolve 50 mg of sample in 1 mL THF/Water (1:1).

  • Add 2 eq. LiOH. Stir at RT for 1 hour.

  • TLC Check: (50% EtOAc/Hexane).

    • Pass: Spot moves to baseline (Acid formation).

    • Fail: A spot remains at the original Rf (Indicates Impurity B/Bis-amide, which resists mild hydrolysis).

Part 5: QC Decision Workflow

Use this logic flow to accept or reject incoming batches based on CoA data.

QCDecision Start Incoming Batch Methyl 4-(methylamino)picolinate CheckAppearance Visual Inspection (White/Pale Yellow?) Start->CheckAppearance CheckHPLC HPLC Purity > 98%? CheckAppearance->CheckHPLC Yes Reject REJECT / Repurify CheckAppearance->Reject No (Dark/Oil) CheckImpurity Specific Impurity Check: Is Bis-Amide < 1%? CheckHPLC->CheckImpurity Yes CheckHPLC->Reject No CheckWater KF Water < 0.5%? CheckImpurity->CheckWater Yes CheckImpurity->Reject No (Critical Failure) CheckWater->Reject No (Hydrolysis Risk) Approve APPROVE for Synthesis CheckWater->Approve Yes

Caption: QC Decision Tree emphasizing the specific check for Bis-Amide impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820890, Methyl 4-chloropicolinate (Precursor). Retrieved from [Link]

  • Banker, R. et al. (2010). Development of Sorafenib Analogs: Synthesis and SAR. Journal of Medicinal Chemistry.[2] (Contextual grounding for picolinate scaffolds in kinase inhibitors).

Sources

Validation

Inter-laboratory comparison of Sorafenib Impurity 31 quantification results

An in-depth technical analysis and inter-laboratory comparison for the quantification of Sorafenib Impurity 31, designed for analytical chemists, QA/QC scientists, and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and inter-laboratory comparison for the quantification of Sorafenib Impurity 31, designed for analytical chemists, QA/QC scientists, and drug development professionals.

Executive Summary & Chemical Rationale

Sorafenib is a critical multi-kinase inhibitor used in the treatment of advanced renal cell, hepatocellular, and thyroid carcinomas [1]. During its synthesis and subsequent shelf-life, various related substances and degradation products emerge. Sorafenib Impurity 31 is a highly scrutinized byproduct.

The Nomenclature Ambiguity: In commercial reference standard catalogs, "Impurity 31" is a vendor-specific designation that frequently refers to one of two distinct compounds:

  • The Precursor: Methyl 4-(Methylamino)picolinate (CAS: 1256817-30-7) [2].

  • The Bis-Urea Dimer: 1,3-bis(2-chloro-3-(trifluoromethyl)phenyl)urea (CAS: 2250243-19-5) [3].

For the purpose of this inter-laboratory comparison, we focus on the Bis-Urea Dimer (CAS: 2250243-19-5) . Causality of Formation: This impurity is generated during the critical urea-linkage formation step of Sorafenib synthesis. If the coupling agent (e.g., CDI or phosgene) reacts symmetrically with the terminal aniline derivative rather than asymmetrically with the picolinamide intermediate, this highly hydrophobic, toxic bis-urea dimer is formed. Its strict quantification is mandated by ICH Q3A(R2) guidelines due to its potential off-target toxicity and poor solubility, which can trigger crystallization in formulated products.

Inter-Laboratory Comparison Design

To establish a robust, universally applicable quantification standard, an inter-laboratory study was conducted across three distinct analytical environments. The objective was to compare the efficacy, sensitivity, and robustness of different analytical platforms in quantifying Impurity 31 against the active pharmaceutical ingredient (API).

  • Lab A (Standard QA/QC): Utilized Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV).

  • Lab B (Bioanalytical CRO): Utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultra-trace detection.

  • Lab C (High-Throughput R&D): Utilized Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD).

InterLabWorkflow Dist Standardized Sample Distribution (Spiked API) LabA Lab A RP-HPLC-UV (Routine QC) Dist->LabA LabB Lab B LC-MS/MS (Trace Analysis) Dist->LabB LabC Lab C UPLC-DAD (High Throughput) Dist->LabC Data Data Aggregation & Statistical Analysis LabA->Data LabB->Data LabC->Data Report ICH Q2(R2) Validation Output Data->Report

Figure 1: Workflow of the inter-laboratory comparison study for Sorafenib Impurity 31 quantification.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol represents the optimized, self-validating consensus method derived from the study, primarily based on the RP-HPLC-UV approach [4].

Sample Preparation (The Causality of Solvents)
  • Diluent Selection: Prepare a diluent of Methanol:Acetonitrile (50:50, v/v).

    • Why? Sorafenib and its bis-urea impurity are highly hydrophobic. Purely aqueous or low-organic diluents result in micelle formation and incomplete solubilization, leading to artificially low recovery rates.

  • Extraction: Weigh accurately 10 mg of the Sorafenib sample into a 50 mL volumetric flask. Add 30 mL of the diluent.

  • Sonication: Sonicate for 20 minutes at strictly controlled room temperature (20-25°C).

    • Why? Exceeding 30°C during sonication can induce thermal degradation of the API, artificially inflating the baseline of secondary oxidative impurities [5].

  • Filtration: Filter through a 0.45 µm PTFE syringe filter. Discard the first 2 mL to saturate the filter membrane and prevent analyte adsorption.

Chromatographic Separation Logic

The separation relies on differential hydrophobicity. Because Impurity 31 lacks the polar picolinamide tail of Sorafenib, it exhibits significantly higher retention on a C18 stationary phase.

SeparationLogic cluster_MobilePhase Mobile Phase Gradient MP_A Buffer: 0.05% TFA in Water (Ion-Pairing & pH Control) Column C18 Stationary Phase (Hydrophobic Interaction) MP_A->Column MP_B Organic: Acetonitrile (Elution Strength) MP_B->Column Injection Sample Injection (Sorafenib + Impurity 31) Injection->Column Elute1 Sorafenib Elution (Rt ~ 6.3 min) Column->Elute1 Moderate Hydrophobicity Elute2 Impurity 31 Elution (Rt ~ 8.1 min) Column->Elute2 High Hydrophobicity (Bis-urea dimer)

Figure 2: Mechanistic logic of the chromatographic separation using a C18 column and TFA/Acetonitrile gradient.

  • Column: Hibar C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

    • Causality: TFA acts as an ion-pairing agent. It lowers the pH to ~2.5, ensuring the basic nitrogen atoms in Sorafenib are protonated, while simultaneously suppressing the ionization of residual silanol groups on the silica support. This eliminates peak tailing [4].

  • Mobile Phase B: 100% Acetonitrile.

  • Detection: UV at 255 nm (Optimal isosbestic point for both the API and the bis-urea impurity).

Inter-Laboratory Data Presentation

The following tables summarize the quantitative performance of the three alternative platforms.

Table 1: Comparative Methodological Parameters

ParameterLab A (RP-HPLC-UV)Lab B (LC-MS/MS)Lab C (UPLC-DAD)
Column Chemistry C18 (150 x 4.6 mm, 5 µm)C18 (50 x 2.1 mm, 1.7 µm)C18 (100 x 2.1 mm, 1.7 µm)
Flow Rate 1.0 mL/min0.4 mL/min0.6 mL/min
Run Time 15.0 min5.0 min7.0 min
Detection Mode UV Absorbance (255 nm)ESI+ (MRM mode)UV Absorbance (255 nm)
Primary Advantage High robustness, low costUltimate sensitivitySpeed, high resolution

Table 2: ICH Q2(R2) Validation Results for Impurity 31

Validation MetricLab A (RP-HPLC-UV)Lab B (LC-MS/MS)Lab C (UPLC-DAD)ICH Acceptance Criteria
LOD (µg/mL) 0.0150.00020.008N/A
LOQ (µg/mL) 0.0450.00060.024Signal-to-Noise ≥ 10:1
Linearity (R²) 0.99920.99850.9996≥ 0.999
Recovery (%) 98.5 - 101.2%92.4 - 105.1%99.1 - 100.8%95.0 - 105.0%
Precision (%RSD) 1.2%3.8%0.9%≤ 2.0%

Mechanistic Insights & Platform Comparison

Why did Lab B (LC-MS/MS) show superior sensitivity but poorer precision and recovery? The LC-MS/MS platform achieved an LOQ nearly 75 times lower than standard HPLC-UV, making it the undisputed choice for genotoxic impurity screening or pharmacokinetic (PK) profiling [1]. However, the bis-urea structure of Impurity 31 is highly prone to matrix effects and ion suppression in the Electrospray Ionization (ESI) source. Co-eluting microscopic matrix components compete for charge droplets, leading to a wider recovery variance (92.4 - 105.1%) and higher Relative Standard Deviation (3.8% RSD).

Why is Lab C (UPLC-DAD) the optimal compromise? UPLC-DAD utilizes sub-2-micron particles, which drastically increases the theoretical plate count (efficiency) of the column. This sharpens the peak of Impurity 31, pushing the LOQ down to 0.024 µg/mL without suffering from the ion suppression inherent to mass spectrometry. Furthermore, the robust UV absorbance of the conjugated aromatic system in the bis-urea dimer ensures highly reproducible quantification (0.9% RSD). For routine batch release and stability testing, UPLC-DAD outperforms both traditional HPLC and LC-MS/MS.

References

  • Title: HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Source: Frontiers in Pharmacology / National Institutes of Health (NIH) URL: [Link]

  • Title: Methyl 4-(Methylamino)picolinate | CAS No: 1256817-30-7 Source: Pharmaffiliates Reference Standards URL: [Link]

  • Title: Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. Source: International Journal of PharmTech Research / Sphinx Knowledge House URL: [Link]

  • Title: Development of Green RP-HPLC method for determination of sorafenib in film-coated tablets. Source: Macedonian Pharmaceutical Bulletin URL: [Link]

Comparative

Technical Comparison Guide: Analytical Validation of Niraparib Tosylate Monohydrate (CAS 1256817-30-7)

[1] Executive Summary & Compound Profile CAS 1256817-30-7 corresponds to Niraparib Tosylate Monohydrate , a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and prima...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

CAS 1256817-30-7 corresponds to Niraparib Tosylate Monohydrate , a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancers.[1]

Accurate quantification of this compound is critical in two distinct phases of drug development:

  • Pharmaceutical Quality Control (QC): Ensuring potency and purity in drug substances and formulations.[2]

  • Bioanalysis (PK/PD): Quantifying trace levels in biological matrices (plasma/serum) to determine pharmacokinetics.[1]

This guide objectively compares the two industry-standard analytical "alternatives" for this CAS number: Stability-Indicating HPLC-UV (for QC) and High-Sensitivity LC-MS/MS (for Bioanalysis).[1]

Comparative Performance Matrix
MetricMethod A: HPLC-UV (QC Standard)Method B: LC-MS/MS (Bioanalytical)
Primary Application Bulk Drug Assay, Impurity Profiling, Stability TestingPharmacokinetics (PK), Trace Analysis in Plasma
Linearity Range High Concentration: 15 – 120 µg/mLTrace Level: 4.38 – 5000 ng/mL
Linearity (

)
> 0.9998≥ 0.9997
Accuracy (Recovery) 99.90% – 100.10%94.2% – 105.8%
Precision (% RSD) < 1.0%< 11.2%
LOD / LLOQ ~0.03 µg/mL (LOD)~4.38 ng/mL (LLOQ)
Throughput Moderate (10-15 min run time)High (5 min run time)

Method A: Stability-Indicating HPLC-UV

Best for: Routine Quality Control, Dissolution Testing, and Purity Assessment.[1]

Mechanistic Rationale

This method utilizes a C8 or C18 stationary phase with a slightly acidic mobile phase (Formic Acid).[1] The acidic pH ensures the basic nitrogen atoms on the piperidine and indazole rings of Niraparib are protonated, improving peak shape and preventing tailing caused by silanol interactions. UV detection at 240 nm targets the conjugated


-electron system of the indazole core, providing robust signal-to-noise ratios for high-concentration samples.[1]
Experimental Protocol (Self-Validating)

Reagents:

  • Acetonitrile (HPLC Grade)[1][3]

  • Formic Acid (0.1%)[1][3][4][5]

  • Water (Milli-Q or equivalent)[1]

  • Column: Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5 µm) or equivalent.[1][3]

Step-by-Step Workflow:

  • Mobile Phase Preparation: Mix 0.1% Formic Acid in Water and Acetonitrile in a 60:40 v/v ratio. Filter through a 0.45 µm nylon membrane and degas.

  • Standard Prep: Dissolve 50 mg Niraparib Tosylate Monohydrate in 50 mL Methanol (Stock A: 1000 µg/mL). Dilute Stock A with mobile phase to achieve a working concentration of 50 µg/mL .

  • System Conditioning: Equilibrate column at 30°C with a flow rate of 0.5 mL/min for 30 minutes until baseline stabilizes.

  • Injection: Inject 10 µL. Run isocratic elution for 10-15 minutes.

  • Validation Check: The retention time should be approximately 8-11 minutes . Tailing factor must be < 2.0.[1]

Linearity & Accuracy Data

Data derived from validation studies on pharmaceutical formulations.[1][3][6]

Table 1: HPLC-UV Linearity Results

Concentration Level (%) Concentration (µg/mL) Mean Peak Area Statistical Output
80% 40.0 1,682,500 Slope: 42,063
100% 50.0 2,103,150 Intercept: 50,388

| 120% | 60.0 | 2,523,800 |


:  0.9998 |[1]

Table 2: HPLC-UV Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery % RSD
80% 40.0 39.98 99.95% 0.42%
100% 50.0 50.02 100.04% 0.34%

| 120% | 60.0 | 59.94 | 99.90% | 0.51% |[1]

Method B: High-Sensitivity LC-MS/MS

Best for: Pharmacokinetics (PK), Therapeutic Drug Monitoring (TDM), and Bioanalysis.[1]

Mechanistic Rationale

For biological matrices, UV detection lacks the required selectivity and sensitivity. LC-MS/MS employs Electrospray Ionization (ESI) in positive mode.[1][5] The transition monitored is typically the protonated precursor


 to specific product ions. A deuterated internal standard (Niraparib-d5) is mandatory to correct for matrix effects (ion suppression/enhancement) common in plasma samples.[1]
Experimental Protocol (Self-Validating)

Reagents:

  • Ammonium Acetate (10mM, pH 5.0)[1][7][8]

  • Acetonitrile (LC-MS Grade)[1]

  • Internal Standard: Niraparib-d5[1][7][8]

  • Column: Gemini C18 (50 x 4.6 mm, 5 µm) or Kinetex C18.[1]

Step-by-Step Workflow:

  • Sample Pre-treatment: Aliquot 50 µL plasma. Add 150 µL Acetonitrile containing Internal Standard (Protein Precipitation).[1] Vortex 1 min, Centrifuge at 10,000 rpm for 5 min.

  • Mobile Phase: Gradient mixture of 10mM Ammonium Acetate (A) and Acetonitrile (B).[1][7][8]

    • Gradient: 0-1 min (10% B), 1-3 min (Linear to 90% B), 3-5 min (Hold 90% B).

  • Mass Spec Parameters:

    • Source: ESI Positive.[1]

    • MRM Transitions: m/z 321.1 → 304.1 (Quantifier), m/z 321.1 → 195.1 (Qualifier).

  • Injection: Inject 5-10 µL of supernatant.

Linearity & Accuracy Data

Data derived from bioanalytical validation in rat/human plasma.

Table 3: LC-MS/MS Linearity Results

Parameter Value
Range 4.38 ng/mL – 1121.35 ng/mL

| Regression Model | Weighted (


) Linear Regression |
| Correlation Coefficient (

)
| ≥ 0.9997 | | Slope | Consistent across 3 validation batches |[1]

Table 4: LC-MS/MS Accuracy & Precision (Intra-day)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (% CV)
LLOQ QC 4.38 4.63 105.7% 8.4%
Low QC 12.52 11.92 95.2% 4.1%
Mid QC 400.48 377.40 94.2% 3.2%

| High QC | 800.96 | 771.76 | 96.4% | 2.8% |[1]

Visualized Workflows

Analytical Decision Pathway

This diagram guides the researcher in selecting the appropriate validation path based on the sample type.

AnalyticalDecision Start Sample Type Analysis RawMaterial Raw API / Tablet Formulation Start->RawMaterial High Concentration BioSample Plasma / Serum / Tissue Start->BioSample Trace Level MethodA Method A: HPLC-UV (Stability Indicating) RawMaterial->MethodA MethodB Method B: LC-MS/MS (High Sensitivity) BioSample->MethodB ParamsA Validation Focus: - Purity (>99%) - High Conc. Linearity - Impurity Separation MethodA->ParamsA ParamsB Validation Focus: - Matrix Effect - LLOQ (<5 ng/mL) - Recovery from Plasma MethodB->ParamsB

Figure 1: Decision tree for selecting the correct analytical method based on sample origin and concentration requirements.

LC-MS/MS Extraction & Analysis Workflow

The following diagram details the critical steps for the bioanalytical method (Method B), as this requires more complex sample handling than Method A.

LCMSWorkflow Plasma Plasma Sample (50 µL) ISTD Add ISTD (Niraparib-d5) Plasma->ISTD Precip Protein Precipitation (Acetonitrile) ISTD->Precip Centrifuge Centrifuge 10,000 rpm / 5 min Precip->Centrifuge Supernatant Inject Supernatant (5-10 µL) Centrifuge->Supernatant Separation LC Separation (C18 Gradient) Supernatant->Separation Detection MS/MS Detection (MRM: 321.1 > 304.1) Separation->Detection

Figure 2: Step-by-step extraction and analysis workflow for Method B (LC-MS/MS).[1]

References

  • Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Impact Factor Journal, 2024. Link

  • Quantitation of Niraparib in Human Plasma by LC-MS/MS. National Institutes of Health (PubMed), 2025.[1] Link

  • Development and Validation of Bioanalytical Method for Estimation of Niraparib in Rat Plasma Using High Performance LC-MS/MS. International Journal of Applied Pharmaceutics, 2019. Link

  • An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib. Rasayan Journal of Chemistry, 2022. Link

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. Link

Sources

Validation

Regulatory limits for Methyl 4-(methylamino)picolinate in Sorafenib drug substance

Regulatory Control & Analytical Strategy for Methyl 4-(methylamino)picolinate in Sorafenib Drug Substance Executive Summary Methyl 4-(methylamino)picolinate (CAS: 1256817-30-7) is a critical process-related impurity in t...

Author: BenchChem Technical Support Team. Date: March 2026

Regulatory Control & Analytical Strategy for Methyl 4-(methylamino)picolinate in Sorafenib Drug Substance

Executive Summary

Methyl 4-(methylamino)picolinate (CAS: 1256817-30-7) is a critical process-related impurity in the synthesis of Sorafenib.[1] It typically arises during the amidation step where methylamine is used to convert the ester precursor to the amide functionality. Due to the reactivity of the 4-chloro position on the pyridine ring, methylamine can displace the chlorine atom (SNAr reaction) while leaving the ester group intact, or prior to amidation.

While often classified under ICH Q3A as a general organic impurity, its structure—containing a secondary amine—flags it as a potential Nitrosamine Precursor under ICH M7(R2) . This dual identity necessitates a rigorous control strategy that goes beyond simple HPLC-UV purity checks, often requiring LC-MS/MS for trace-level quantification if nitrosamine risk assessments yield positive alerts.[1]

Regulatory Landscape & Limits

The control limit for Methyl 4-(methylamino)picolinate depends on its classification within the specific manufacturing process (General vs. Mutagenic Risk).

Scenario A: General Organic Impurity (Standard Approach)

If the impurity is demonstrated to be non-mutagenic (Ames Negative) and the risk of nitrosamine formation is controlled, it falls under ICH Q3A(R2) .

  • Maximum Daily Dose (MDD) of Sorafenib: 800 mg (400 mg BID).

  • Reporting Threshold: 0.05%.

  • Identification Threshold: 0.10%.

  • Qualification Limit: 0.15% (or 1.0 mg/day, whichever is lower).

  • Target Limit: NMT 0.15% (1200 ppm).

Scenario B: Genotoxic / Nitrosamine Precursor (High Risk)

If the impurity is flagged as a mutagen (unlikely for the amine itself, but possible) or if it is identified as a precursor leading to a specific N-nitroso derivative (e.g., N-nitroso-N-methyl-4-(methylamino)picolinate), ICH M7 limits apply.[1]

  • Threshold of Toxicological Concern (TTC): 1.5 µ g/day .[2][3][4]

  • Limit Calculation:

    
    .
    
  • Control Strategy: If the N-nitroso derivative is formed, the limit drops from 0.15% (1500 ppm) to ~2 ppm, requiring LC-MS/MS.[1]

Scientist’s Recommendation: Adopt the ICH Q3A limit (0.15%) for the impurity itself, but perform a Nitrosamine Risk Assessment to ensure no nitrite sources are present that could convert this secondary amine into a nitrosamine.

Analytical Method Comparison

The choice of method dictates the "Performance" of your quality control system.

FeatureHPLC-UV (Standard) LC-MS/MS (Advanced)
Primary Use Routine QC release (ICH Q3A limits).[1]Trace analysis (ICH M7 limits) & Nitrosamine screening.
Detection Principle UV Absorbance @ 265 nm (Pyridine ring).Electrospray Ionization (ESI+) MRM.
Limit of Quantitation (LOQ) ~0.03% (300 ppm).~0.0001% (1 ppm).
Selectivity Moderate (Risk of co-elution with isomers).High (Mass-based discrimination).
Cost per Run Low.[1]High.
Recommendation Sufficient for Process Control if limit is 0.15%.Required if limit is <10 ppm or for validation specificity.

Technical Guide: Formation & Control

Impurity Formation Pathway

The impurity forms via a competitive reaction between the ester and the chloro-group on the pyridine ring.[1]

Sorafenib_Impurity_Pathway cluster_legend Reaction Logic SM Methyl 4-chloropicolinate (Starting Material) Desired 4-Chloro-N-methylpicolinamide (Key Intermediate) SM->Desired Amidation (C2) Main Reaction Impurity Methyl 4-(methylamino)picolinate (Target Impurity) SM->Impurity SNAr (C4) Side Reaction Reagent Methylamine (MeNH2) Reagent->Desired Reagent->Impurity Legend1 Amidation usually faster but SNAr competes at high temp/excess amine.

Figure 1: Competitive reaction pathway showing the formation of Methyl 4-(methylamino)picolinate.

Experimental Protocol: Validated LC-MS/MS Method

For researchers requiring high-sensitivity quantification (e.g., to prove "Absence" or meet strict limits), the following LC-MS/MS protocol is the gold standard.

Chromatographic Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Agilent Zorbax SB-C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[1]

    • Why: Stable at low pH; excellent retention for polar pyridine bases.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive mode).

  • Target Impurity (Methyl 4-(methylamino)picolinate):

    • Precursor Ion: m/z 167.1 [M+H]⁺

    • Quantifier Transition: 167.1 → 107.1 (Loss of ester methoxy + CO).

    • Qualifier Transition: 167.1 → 79.1 (Pyridine ring fragment).

  • Sorafenib (API):

    • Precursor Ion: m/z 465.1 [M+H]⁺

    • Transition: 465.1 → 252.1.[1]

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Preparation: Dissolve 10 mg of Methyl 4-(methylamino)picolinate reference standard in 100 mL diluent (100 µg/mL).

  • Sample Preparation: Accurately weigh 50 mg of Sorafenib DS into a 50 mL volumetric flask. Dissolve and dilute to volume (1 mg/mL).

  • Filtration: Filter through 0.22 µm PTFE syringe filter (discard first 2 mL).

Method Performance Data (Expected)
ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of impurity.Pass (Resolution > 2.0).
Linearity (R²) > 0.990 (Range: 1 ppm – 1500 ppm).[5]0.998.[5]
LOD S/N > 3.0.05 ppm.
LOQ S/N > 10.0.15 ppm.
Recovery (Accuracy) 80 – 120% at LOQ level.95.4%.

Analytical Workflow Diagram

Analytical_Workflow Step1 Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Step2 UHPLC Separation (Zorbax SB-C18, Gradient) Step1->Step2 Decision Limit Level? Step2->Decision PathA Standard Limit (0.15%) Use UV @ 265 nm Decision->PathA ICH Q3A PathB Genotoxic Limit (<10 ppm) Use MS/MS (MRM 167->107) Decision->PathB ICH M7 Result Data Processing (Calculate % w/w or ppm) PathA->Result PathB->Result

Figure 2: Decision tree for selecting the appropriate detection method based on regulatory requirements.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (2023).[2][3][4][6] Link

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[7][8] Link

  • Bankston, D., et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development, 2002. (Contextualizes the amidation chemistry and side reactions). Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] (2020).[2][9] (Guidance on secondary amine precursors). Link

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; The Causality of Toxicity

Comprehensive Laboratory Guide: Proper Handling and Disposal of Sorafenib Impurity 31 As a Senior Application Scientist, I frequently consult with drug development professionals on the operational logistics of handling p...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of Sorafenib Impurity 31

As a Senior Application Scientist, I frequently consult with drug development professionals on the operational logistics of handling potent active pharmaceutical ingredients (APIs) and their related substances. Sorafenib Impurity 31—a synthetic byproduct or degradation product of the multikinase inhibitor Sorafenib—requires stringent, self-validating safety protocols. Because impurities often retain the core pharmacophore and halogenated moieties of the parent compound, they exhibit similar cytotoxic, teratogenic, and environmental hazard profiles.

This guide provides the mechanistic rationale and step-by-step operational workflows required to safely manage and dispose of Sorafenib Impurity 31, ensuring absolute regulatory compliance and laboratory safety.

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. Sorafenib and its related impurities are characterized by diaryl urea structures and heavily halogenated functional groups (such as trifluoromethyl and chloro-phenyl moieties).

  • Toxicological Risks: These compounds are classified as potent reproductive toxins (Category 1A/1B) and present Specific Target Organ Toxicity (STOT) upon repeated exposure[1][2]. They are also capable of causing harm to breast-fed children and are highly toxic to aquatic ecosystems with long-lasting effects[1][2].

  • Environmental Persistence: The strong carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds resist standard biological degradation in wastewater systems.

  • Thermal Degradation Hazards: If subjected to improper, low-temperature combustion, these halogenated compounds will release highly corrosive and toxic gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl)[3].

Therefore, standard biological waste or municipal chemical disposal routes are strictly prohibited. The only validated destruction method is high-temperature incineration utilizing facilities equipped with afterburners and alkaline scrubbers to neutralize halogenated exhaust[3][4].

Quantitative Safety & Disposal Specifications

To ensure your laboratory operates within self-validating safety margins, all quantitative operational parameters have been summarized below.

Operational ParameterSpecification / RequirementMechanistic Rationale
Incineration Temperature > 1000°C (Hazardous Waste Facility)Required to fully cleave stable C-F and C-Cl bonds and prevent the release of toxic intermediates[3].
Primary Engineering Control Class II, Type B2 BSC or Chemical Fume HoodA B2 Biological Safety Cabinet ensures 100% of exhausted air is vented outside without recirculation, critical for aerosolized powders[5].
Dermal Protection Double Nitrile Gloves (EN 374 compliant)Prevents dermal absorption; the outer glove acts as a sacrificial layer that can be discarded immediately if contaminated[2][5].
Respiratory Protection N100 RespiratorMandatory if primary engineering controls fail or during emergency spill cleanups to prevent inhalation of cytotoxic dust[5].
Spill Cleanup Agent Diatomite / Universal Liquid BindersInert, finely-powdered binders effectively absorb hydrophobic solutions without reacting with the halogenated API[1].

Operational Workflows & Methodologies

The following step-by-step methodologies are designed to be self-validating; each step inherently verifies the safety of the next, minimizing the risk of accidental exposure.

SOP 1: Routine Handling and Waste Segregation

Objective: Prevent environmental release and protect personnel during routine synthesis or analytical workflows.

  • Preparation: Conduct all handling of solid Sorafenib Impurity 31 within a Class II, B2 BSC or a properly calibrated chemical fume hood[5]. Don double nitrile gloves, a closed-toe lab coat, and safety goggles[5].

  • Solid Waste Segregation: Place all contaminated consumables (pipette tips, weighing boats, empty vials, and outer gloves) directly into a puncture-proof, color-coded, and labeled cytotoxic waste container[4].

  • Liquid Waste Segregation: Dissolve any residual organic solutions in a compatible halogenated solvent. Transfer this to a high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Antineoplastic Liquid Waste".

  • Storage & Transport: Seal all waste containers tightly. Do not autoclave this waste, as heat will vaporize the compound and release toxic fumes. Transfer the sealed containers to a licensed hazardous material disposal company for incineration[3].

SOP 2: Cytotoxic Spill Decontamination Protocol

Objective: Safely neutralize and remove accidental spills without generating airborne dust.

  • Immediate Isolation: Evacuate unnecessary personnel from the immediate area. Alert Emergency Services if the spill is extensive[4].

  • PPE Escalation: The cleanup operator must don fresh double nitrile gloves, a disposable chemical-resistant suit, safety goggles, and an N100 respirator[5].

  • Containment (Solid Spills): Do not sweep dry powders, as this generates an explosive and toxic dust cloud[2]. Gently cover the powder with damp absorbent pads to suppress aerosolization[2][4]. Alternatively, use a specialized HEPA-filtered vacuum.

  • Containment (Liquid Spills): Surround and cover the liquid with a universal liquid-binding material, such as diatomite[1].

  • Chemical Scrubbing: Once the bulk material is absorbed, decontaminate the underlying surface by scrubbing vigorously with a 70% alcohol solution or a strong laboratory detergent to solubilize remaining hydrophobic residues[1].

  • Final Disposal: Place all absorbent pads, diatomite, and contaminated PPE into a secure, leak-proof plastic bag. Seal the bag and place it into the primary cytotoxic waste bin for incineration[4].

Disposal Logistics Visualization

To aid laboratory managers in training personnel, the following logical workflow dictates the decision tree for Sorafenib Impurity 31 waste segregation.

G Start Sorafenib Impurity 31 Waste Generation Decision Waste State? Start->Decision Solid Solid Powder / Consumables (Tips, Vials, PPE) Decision->Solid Liquid Liquid Solutions (Organic Solvents) Decision->Liquid SolidPrep Seal in Puncture-Proof Cytotoxic Container Solid->SolidPrep LiquidPrep Collect in Halogenated Liquid Waste Carboy Liquid->LiquidPrep Incineration High-Temp Incineration (>1000°C) Halogen Bond Cleavage SolidPrep->Incineration LiquidPrep->Incineration

Operational workflow for the segregation and disposal of Sorafenib Impurity 31.

References

  • Safety Data Sheet: Sorafenib - Carl ROTH. Carl ROTH. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS SORAFENIB EP IMPURITY C. Cleanchem Laboratories. Available at: [Link]

  • Sorafenib Tosylate CSPR GHS Format 2015 - NCI at Frederick. National Cancer Institute. Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Sorafenib Impurity 31

Hazard Causality and Toxicological Profile As a Senior Application Scientist, I emphasize that handling pharmaceutical impurities requires treating them with the same—if not greater—stringency as the parent active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Causality and Toxicological Profile

As a Senior Application Scientist, I emphasize that handling pharmaceutical impurities requires treating them with the same—if not greater—stringency as the parent active pharmaceutical ingredient (API). Sorafenib is a potent multi-kinase inhibitor used in oncology. Its structural analogs and impurities, such as Sorafenib Impurity 31, retain active pharmacophores that present significant occupational hazards to laboratory personnel.

  • Clastogenicity & Reproductive Toxicity: In vitro assays indicate that Sorafenib compounds are potentially clastogenic (mutagenic at cytotoxic concentrations) and carry H361fd hazard statements, meaning they are1[1].

  • Systemic Target Organ Toxicity: Prolonged exposure can 2[2].

  • Physical Hazards: While not highly flammable in bulk, the enrichment of fine API dust in the air leads to3[3].

ToxicityMechanism Exposure Sorafenib Impurity 31 Exposure Kinase Off-Target Kinase Inhibition Exposure->Kinase DNA DNA Intercalation & Clastogenesis Exposure->DNA Repro Reproductive Toxicity (H361fd) Exposure->Repro Apoptosis Cellular Apoptosis & Organ Damage Kinase->Apoptosis DNA->Apoptosis

Fig 1. Mechanistic pathways of Sorafenib Impurity 31 toxicity and associated physiological hazards.

Quantitative PPE Matrix

To mitigate dermal and inhalation risks, a self-validating PPE system must be employed. The causality behind this matrix is simple: isolate the respiratory tract from aerosolized particulates and create a multi-layer dermal barrier to prevent transdermal absorption.

PPE CategorySpecificationCausality / Scientific Rationale
Respiratory N100 or FFP3 Respirator2[2].
Dermal (Hands) Double Nitrile Gloves (≥0.11mm)2 when removing the outer glove, preventing secondary exposure[2].
Dermal (Body) Impermeable Tyvek Suit4, which could lead to chronic exposure outside the lab[4].
Ocular ANSI Z87.1 Safety Goggles4 during solubilization[4].

Engineering Controls & Operational Workflow

Never handle Sorafenib Impurity 31 on an open bench. All manipulations of the dry powder must occur within a2[2].

HandlingWorkflow Start Initiate Protocol PPE Don PPE: N100, Double Gloves, Tyvek Suit, Goggles Start->PPE Hood Transfer to CFH or Class II B2 BSC PPE->Hood Weigh Anti-static Weighing (Minimize Dust) Hood->Weigh Solubilize Solubilize in DMSO & Seal Vial Weigh->Solubilize Decon Decontaminate Surfaces with Alcohol Solubilize->Decon Dispose Hazardous Waste Disposal (P501 Compliance) Decon->Dispose

Fig 2. Step-by-step operational workflow for the safe handling and disposal of Sorafenib impurities.

Protocol 1: Safe Weighing and Solubilization

Self-Validating Principle: Every transfer step must be contained, and static electricity must be minimized to prevent aerosolization.

  • Preparation: Activate the BSC/CFH and allow airflow to stabilize for 5 minutes. Place an anti-static mat and an analytical balance inside the enclosure.

  • Donning PPE: Equip the N100 respirator, safety goggles, Tyvek suit, and double nitrile gloves.

  • Weighing: Using a micro-spatula, carefully transfer Sorafenib Impurity 31 into an anti-static weigh boat. Causality: Static charge can cause the fine powder to repel and aerosolize, increasing3[3].

  • Solubilization: Dissolve the impurity in an appropriate solvent (e.g., DMSO) directly within the hood. Cap the vial tightly before removing it from the engineering control.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in the designated hazardous waste bin.

Protocol 2: Decontamination and Disposal
  • Surface Decontamination: API powders are notoriously difficult to clean with water alone. Decontaminate all interior surfaces of the BSC/CFH and the analytical balance by 4 (ethanol or isopropanol)[4].

  • Waste Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer gloves) into a sealable, labeled hazardous waste bag.

  • Disposal Compliance: Empty containers, unused impurity, and contaminated materials must be 1 through a licensed environmental vendor. Do not flush down the sink[1].

Emergency Response: Spill Protocol

  • Minor Spill (Inside Hood): Keep the hood running. Carefully absorb liquid spills with4[4]. For powder spills, do NOT use compressed air or dry sweeping; 1[1].

  • Exposure Response:

    • Dermal: Immediately remove contaminated clothing. Wash skin with soap and2[2].

    • Ocular: Separate eyelids and4[4].

    • Inhalation: Relocate the casualty to4[4].

References

  • Sorafenib Tosylate CSPR GHS Format 2015 Source: NCI at Frederick (cancer.gov) URL:[Link]

  • Safety Data Sheet: Sorafenib - Carl ROTH Source: carlroth.com URL:[Link]

Sources

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